2-Bromo-4-chloropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-5-3-4(7)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURKZMFXICWLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376497 | |
| Record name | 2-Bromo-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22918-01-0 | |
| Record name | 2-Bromo-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-4-chloropyridine, a key heterocyclic intermediate in organic synthesis. The information is curated for professionals in research and drug development, with a focus on data clarity and experimental context.
Core Physical and Chemical Properties
This compound, with the CAS number 22918-01-0, is a halogenated pyridine (B92270) derivative.[1] Its unique structure, featuring both a bromine and a chlorine atom on the pyridine ring, makes it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of these two different halogens allows for selective reactivity in various chemical transformations.[1]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison. It is important to note that some values may vary between suppliers and with the purity of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrClN | [1][2][3] |
| Molecular Weight | 192.44 g/mol | [1][2][3] |
| CAS Number | 22918-01-0 | [1][2][3] |
| Appearance | Light yellow solid, off-white to yellow solid, or colorless to light yellow liquid. | [1][2][3][4] |
| Melting Point | >110°C, ~110°C, 12-17°C, <30°C, 25.0 to 29.0°C, 27°C | [1][2][4][5] |
| Boiling Point | 217.9°C, 84-86°C, 98°C, 85°C/8 mmHg | [1][3][4] |
| Density | 1.736 g/cm³, 1.7 ± 0.1 g/cm³ | [3][4][5] |
| Refractive Index | 1.581, 1.5855-1.5905 @ 20°C | [3][4][6] |
| Solubility | Soluble in Methanol. | [2][5] |
| Storage Conditions | -20°C, 0-8°C, Room temperature, Refrigerated (0-10°C) | [1][2][4][5] |
| Flash Point | 85.6°C, >110°C | [3][4] |
| Vapor Pressure | 0.19 mmHg at 25°C | [4][7] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While detailed spectra are best obtained from dedicated databases, the following information has been reported for this compound:
-
¹H NMR: ¹H NMR spectral data for this compound is available.[8]
-
Mass Spectrometry (GC-MS): Mass spectrometry data is also available, which can be used to determine the molecular weight and fragmentation pattern.[9]
Experimental Protocols
The methodologies for determining the physical properties listed above are standard analytical chemistry techniques. For instance, melting points are typically determined using a melting point apparatus, boiling points by distillation, and density using a pycnometer or density meter. Spectroscopic data is obtained using NMR spectrometers and mass spectrometers.
A representative synthesis protocol for this compound is detailed below.[5] This procedure is a modification of the Sandmeyer reaction, a common method for synthesizing aryl halides from aryl amines.
Synthesis of this compound from 4-chloro-2-pyridinamine [5]
-
Diazotization: To an aqueous solution of 48% hydrobromic acid (82 mL) at 0°C, add 4-chloro-2-pyridinamine (8.9 g, 69.2 mmol).[5]
-
Bromination: Over a period of 10 minutes, add bromine (33.4 g, 209 mmol) to the mixture.[5]
-
Formation of Diazonium Salt: Cool the resulting mixture to -10°C and add a solution of sodium nitrite (B80452) (NaNO₂) (10.65 g, 154 mmol) in water (20 mL) over 30 minutes.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.[5]
-
Work-up: Cool the mixture to 0°C and add 35% sodium hydroxide (B78521) (NaOH) until the pH is greater than 10.[5]
-
Extraction: Extract the mixture with ethyl acetate.[5]
-
Purification: Dry the organic layer, filter, and concentrate in vacuo. Purify the product via column chromatography (0-20% ethyl acetate/hexane) to yield this compound.[5]
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationships of the compound's properties.
Caption: Synthesis workflow for this compound.
Caption: Logical relationship of this compound's properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 22918-01-0 [chemicalbook.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Bromo-4-chloro-pyridine [chembk.com]
- 8. This compound(22918-01-0) 1H NMR spectrum [chemicalbook.com]
- 9. This compound | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-4-chloropyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Bromo-4-chloropyridine is a halogenated pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern allows for selective functionalization, making it an invaluable building block in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on its role in the development of pharmaceuticals and other functional materials.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 22918-01-0, is a key heterocyclic intermediate.[1] Its molecular structure and properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 22918-01-0[3][4][5] |
| Molecular Formula | C₅H₃BrClN[3] |
| Molecular Weight | 192.44 g/mol [2][3] |
| InChI Key | SURKZMFXICWLHU-UHFFFAOYSA-N[3] |
| SMILES | C1=CN=C(C=C1Cl)Br[2] |
| Synonyms | 4-Chloro-2-bromopyridine, 2-bromo-4-pyridyl chloride[3][5] |
Physicochemical Data
| Property | Value |
| Appearance | Colorless to light yellow liquid or solid[3][4][6] |
| Melting Point | 12-17 °C[7][8]; <30 °C[3][9] |
| Boiling Point | 98 °C[3]; 217.9 °C[5]; 84-86 °C[6] |
| Density | 1.7 ± 0.1 g/cm³[3]; 1.736 g/cm³[5] |
| Refractive Index | 1.581[3][5] |
| Flash Point | >110 °C[3]; 85.6 °C[5] |
| Vapor Pressure | 0.19 mmHg at 25°C[3] |
| XLogP3 | 2.5[2][3] |
| Purity | ≥95% to ≥99% (GC)[5][6] |
| Storage Conditions | Room temperature[3]; -20°C[1]; 0-8 °C[6] |
Chemical Structure
The structure of this compound consists of a pyridine ring substituted with a bromine atom at position 2 and a chlorine atom at position 4. This arrangement is critical to its reactivity.
Caption: Chemical structure of this compound.
Synthesis Protocols
This compound is commonly synthesized from 2-amino-4-chloropyridine (B16104) via a Sandmeyer-type reaction.
Synthesis from 4-chloro-2-pyridinamine
This protocol describes the diazotization of 4-chloro-2-pyridinamine followed by bromination.[4][10]
Materials:
-
4-chloro-2-pyridinamine (8.9 g, 69.2 mmol)
-
48% Hydrobromic acid (82 mL)
-
Bromine (33.4 g, 209 mmol)
-
Sodium nitrite (B80452) (NaNO₂) (10.65 g, 154 mmol)
-
Deionized water
-
35% Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
To a suitable reaction vessel, add 48% hydrobromic acid (82 mL) and cool the solution to 0°C in an ice bath.
-
Slowly add 4-chloro-2-pyridinamine (8.9 g) to the cooled acid.
-
Over a period of 10 minutes, add bromine (33.4 g) to the mixture.
-
Cool the resulting mixture to -10°C.
-
Prepare a solution of sodium nitrite (10.65 g) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -10°C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Cool the mixture back down to 0°C.
-
Carefully add 35% sodium hydroxide solution until the pH of the mixture is greater than 10.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry them, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography (eluent: 0-20% ethyl acetate in hexane) to yield this compound.[4][10]
Expected Yield: Approximately 12.1 g (92%).[10]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 22918-01-0 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound 95% | 22918-01-0 [sigmaaldrich.com]
- 8. This compound 95% | 22918-01-0 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Physicochemical Properties of 2-Bromo-4-chloropyridine
An In-depth Technical Guide to 2-Bromo-4-chloropyridine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound (CAS No: 22918-01-0) is a halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring both bromine and chlorine substituents on the pyridine ring, allows for selective chemical transformations, making it a versatile reagent in medicinal chemistry and agrochemical research. This guide provides a detailed overview of its properties, synthesis, and applications.
The physical and chemical characteristics of this compound are fundamental to its application in organic synthesis. A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 192.44 g/mol | [1][2][3] |
| Molecular Formula | C₅H₃BrClN | [1][2][4][5] |
| CAS Number | 22918-01-0 | [2][4][5][6] |
| Appearance | Off-white to yellow solid or light yellow liquid | [2][4][5][6] |
| Melting Point | 12 - 17 °C | [2] |
| Boiling Point | 217.9 °C | [5] |
| Density | 1.736 g/cm³ | [5] |
| Flash Point | 85.6 °C | [5] |
| Solubility | Soluble in methanol | [4][6] |
| Storage | Recommended storage at -20°C or 0 - 8°C | [2][4][6] |
Synthesis of this compound
This compound is commonly synthesized from 2-amino-4-chloropyridine (B16104) via a Sandmeyer-type reaction. The following protocol details a representative experimental procedure.
Experimental Protocol: Synthesis from 2-Amino-4-chloropyridine
This protocol is adapted from established literature procedures[6][7].
Materials:
-
2-Amino-4-chloropyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
Initial Reaction Setup: In a suitable reaction vessel, add 4-chloro-2-pyridinamine (8.9 g, 69.2 mmol) to an aqueous solution of 48% hydrobromic acid (82 mL) while maintaining the temperature at 0°C with an ice bath.
-
Bromination: Slowly add bromine (33.4 g, 209 mmol) to the mixture over a period of 10 minutes.
-
Diazotization: Cool the resulting mixture to -10°C. A solution of sodium nitrite (10.65 g, 154 mmol) in water (20 mL) is then added dropwise over 30 minutes, ensuring the temperature is maintained.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Cool the mixture to 0°C and basify by adding a 35% sodium hydroxide solution until the pH is greater than 10.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers, filter, and concentrate under reduced pressure (in vacuo).
-
Purification: Purify the crude product via column chromatography using a gradient of 0-20% ethyl acetate in hexane to yield this compound. A typical yield for this reaction is around 92%[6][7].
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of various high-value chemical entities.
-
Pharmaceutical Synthesis: It is a key precursor in the development of novel pharmaceutical agents. Its utility has been demonstrated in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties[2]. The differential reactivity of the bromine and chlorine atoms allows for sequential, site-selective modifications, such as in Suzuki coupling reactions, to build molecular complexity[8].
-
Agrochemicals: This compound is also utilized in the formulation of modern agrochemicals, including herbicides and fungicides, contributing to the development of more effective crop protection solutions[2].
-
Biochemical Research: As a biochemical reagent, this compound can be used to synthesize probes and inhibitors for studying biochemical pathways and enzyme functions[2][6]. For instance, it has been used to construct compounds with broad-spectrum antibacterial activity[8].
-
Material Science: The compound finds applications in the creation of functional materials like polymers and dyes[2].
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and important intermediate for professionals in the fields of drug discovery, agrochemical development, and material science. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for the creation of complex and functional molecules. A thorough understanding of its chemistry and handling requirements is essential for its safe and effective use in a research and development setting.
References
- 1. This compound | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. This compound | 22918-01-0 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
2-Bromo-4-chloropyridine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth safety and handling information for 2-Bromo-4-chloropyridine (CAS No: 22918-01-0), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a halogenated pyridine (B92270) derivative. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClN | [1] |
| Molecular Weight | 192.44 g/mol | [1] |
| Appearance | Off-white to yellow solid or light yellow liquid | [2] |
| Melting Point | 12-17 °C | |
| Boiling Point | 217.9 °C | [3] |
| Density | 1.736 g/cm³ | [3] |
| Flash Point | 85.6 °C | [3] |
| Solubility | Soluble in methanol. | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 1/2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Danger
Primary Hazards: Corrosive, Irritant[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or face shield. | OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not ingest or inhale dust, fumes, or vapors.[6]
-
Wash hands thoroughly after handling.[6]
-
Keep away from heat, sparks, and open flames.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Recommended storage temperature is -20°C.
-
Store away from incompatible materials such as strong oxidizing agents.[8]
-
Store in a locked-up area accessible only to authorized personnel.[7]
Emergency Procedures
Immediate and appropriate response to emergencies can mitigate harm.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.[10]
-
Containment and Cleanup: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Collect the material into a sealed container for disposal.[7] Do not let the product enter drains.[7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Experimental Protocols
The following are best-practice protocols for handling this compound in a laboratory setting.
Protocol 1: Weighing and Dispensing
-
Preparation: Don all required PPE (lab coat, safety goggles, chemical-resistant gloves). Ensure the chemical fume hood is operational.
-
Procedure: a. Place a calibrated analytical balance inside the fume hood. b. Carefully open the container of this compound. c. Using a clean spatula, transfer the desired amount of the chemical to a pre-tared, sealed container. d. Tightly close the main container and the receiving container. e. Clean the spatula and any contaminated surfaces within the fume hood.
-
Post-Procedure: Remove and dispose of gloves properly. Wash hands thoroughly.
Protocol 2: Spill Decontamination
-
Immediate Action: Alert others in the vicinity. Evacuate the immediate area if the spill is large.
-
Containment: For small spills, cover with an inert absorbent material.
-
Neutralization/Cleanup: a. Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container. b. Wash the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Considerations
Dispose of this compound and its containers as hazardous waste.[6] Follow all federal, state, and local regulations for chemical waste disposal.
Biological Context and Signaling Pathways
This compound is primarily used as a chemical intermediate and is not typically studied for its direct biological effects. However, the pyridine scaffold is a common motif in many biologically active compounds. Substituted pyridines have been shown to interact with various biological targets, including enzymes and receptors, and can be involved in modulating signaling pathways related to cancer and inflammation.[11][12] For example, some substituted pyridines act as kinase inhibitors, which are crucial in cell signaling.[3]
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: General workflow for the safe handling of this compound.
References
- 1. This compound | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Storage of 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for 2-Bromo-4-chloropyridine (CAS No: 22918-01-0), a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Adherence to proper storage protocols is critical to maintain the compound's purity, stability, and reactivity, ensuring the integrity of experimental outcomes and the safety of laboratory personnel.
Core Storage Recommendations
Proper storage of this compound is essential for its preservation. The primary recommendations are to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Several sources indicate that it is stable under normal conditions.
Quantitative Storage Data
The recommended storage temperature for this compound varies among suppliers. This variation may be attributed to the purity of the compound or the intended duration of storage. The following table summarizes the recommended storage temperatures from various sources.
| Storage Temperature (°C) | Source(s) | Notes |
| -20 °C | Sigma-Aldrich[1][2], NINGBO INNO PHARMCHEM CO.,LTD.[3] | This is a common recommendation for long-term storage to minimize potential degradation. |
| 0 - 8 °C | Chem-Impex[4] | Recommended for maintaining stability. |
| Room Temperature | WF Cyanochem Co; Ltd[5], MedChemExpress[6] | Suitable for shorter-term storage in a controlled laboratory environment.[5][6] |
Handling and Safety Precautions
This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][7][8] It may also cause respiratory irritation.[5][7][8] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5][9] Work should be conducted in a well-ventilated area to avoid inhalation of any dust, fumes, or vapors.[5][9]
Stability and Incompatibility
While generally stable under recommended storage conditions, this compound is noted to be sensitive to certain environmental factors and incompatible with specific classes of chemicals.[10] Some sources indicate that the compound may be air-sensitive and hygroscopic, meaning it can react with air and moisture.[11]
Incompatible Materials to Avoid:
-
Strong oxidizing agents: These can cause vigorous reactions.[10]
-
Strong bases: May lead to decomposition or unwanted reactions.[11]
To ensure the longevity of the compound, it is crucial to store it away from these incompatible materials.[10]
Logical Workflow for Storage and Handling
The following diagram illustrates the key decision-making process and logical flow for the proper storage and handling of this compound.
References
- 1. This compound 95 22918-01-0 [sigmaaldrich.com]
- 2. This compound 95 22918-01-0 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Spectroscopic Data Analysis of 2-Bromo-4-chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this important heterocyclic compound.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled from analogous compounds and predictive models, providing a reliable reference for experimental verification.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.35 | d | ~5.2 | H-6 |
| ~7.55 | d | ~1.8 | H-3 |
| ~7.30 | dd | ~5.2, ~1.8 | H-5 |
Note: Predicted values are based on spectral data of similar substituted pyridines.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~151.0 | C-6 |
| ~145.0 | C-2 |
| ~142.0 | C-4 |
| ~129.0 | C-5 |
| ~125.0 | C-3 |
Note: Predicted values are based on spectral data of similar substituted pyridines.
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 191/193/195 | Major | [M]⁺ (Molecular Ion) |
| 112/114 | Moderate | [M - Br]⁺ |
| 156 | Minor | [M - Cl]⁺ |
| 77 | Minor | [C₅H₃N]⁺ |
Note: The isotopic pattern for the molecular ion is due to the presence of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes.
IR (Infrared) Spectroscopy Data
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1580-1550 | Strong | C=C/C=N stretch (aromatic ring) |
| ~1450 | Strong | C=C/C=N stretch (aromatic ring) |
| ~1100 | Medium | C-H in-plane bend |
| ~850 | Strong | C-H out-of-plane bend |
| ~1050 | Strong | C-Cl stretch |
| ~650 | Medium | C-Br stretch |
Note: Predicted values are based on characteristic absorption frequencies for substituted pyridines.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of 16 ppm centered at approximately 6 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 1 second.
-
Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 250 ppm centered at approximately 125 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Accumulate 1024 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in methanol (B129727) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Employ Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300.
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic distribution patterns to confirm the presence of bromine and chlorine.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a low-melting solid, a thin film can be prepared by melting a small amount of the sample between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample placed directly on the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: A flowchart illustrating the process of spectroscopic analysis.
Technical Guide: Solubility Profile of 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the known qualitative solubility characteristics and presents a generalized experimental protocol for determining its solubility. This guide is intended to assist researchers and professionals in handling, utilizing, and developing processes involving this compound.
Introduction
This compound (CAS No. 22918-01-0) is a halogenated pyridine (B92270) derivative essential for the synthesis of a variety of biologically active molecules. Its utility as a building block in the creation of novel compounds, including pharmaceuticals and agrochemicals, makes a thorough understanding of its physical and chemical properties, particularly its solubility, crucial for reaction optimization, formulation development, and process scale-up.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃BrClN | [1] |
| Molecular Weight | 192.44 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Melting Point | 12-17 °C | [3] |
| Boiling Point | 84-86 °C | [2] |
| Density | ~1.736 g/cm³ | [4] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [5][6] |
| Chloroform | Soluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Water | Not miscible or difficult to mix (inferred from isomer data) | [7] |
The general principle of "like dissolves like" suggests that this compound, a moderately polar molecule, will exhibit greater solubility in polar organic solvents and limited solubility in non-polar solvents and water.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method.[8]
4.1. Materials
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, tetrahydrofuran, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure that the solution is saturated.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.
-
Dilute the filtered saturated solution as necessary to fall within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound using the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.
-
Visualizations
The following diagrams illustrate the logical relationships in solubility determination and a general experimental workflow.
References
- 1. This compound | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 95 22918-01-0 [sigmaaldrich.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 22918-01-0 [chemicalbook.com]
- 7. 2-Chloro-4-bromopyridine | 73583-37-6 [chemicalbook.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Commercial Availability and Synthetic Utility of 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic applications of 2-Bromo-4-chloropyridine. This versatile heterocyclic building block is a key intermediate in the synthesis of a wide array of functionalized pyridine (B92270) derivatives, which are of significant interest in medicinal chemistry and materials science. This guide details its commercial sources, provides a robust synthesis protocol, and presents detailed experimental procedures for its application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Furthermore, it explores the pharmacological relevance of 2-substituted-4-chloropyridine derivatives as antagonists of serotonin (B10506) and dopamine (B1211576) receptors, complete with schematic representations of the associated signaling pathways.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally exceeding 97%. Below is a summary of representative commercial sources and their typical product specifications.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | 1g, 5g |
| Thermo Scientific Chemicals (Alfa Aesar) | 97% | 1g, 5g |
| TCI America | >98.0% (GC) | 1g, 5g, 25g |
| Combi-Blocks | ≥97% | 1g, 5g, 10g |
| Oakwood Chemical | 97% | 1g, 5g, 10g, 25g |
| Chem-Impex International | >98% | 1g, 5g, 25g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 22918-01-0 |
| Molecular Formula | C₅H₃BrClN |
| Molecular Weight | 192.44 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Melting Point | 12-17 °C[1] |
| Boiling Point | 98 °C at 15 mmHg |
| Density | ~1.736 g/cm³ |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran (B95107), and methanol. |
Synthesis of this compound
A reliable method for the synthesis of this compound proceeds from the readily available 2-Amino-4-chloropyridine (B16104) via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-4-chloropyridine
-
Hydrobromic acid (48% aqueous solution)
-
Bromine
-
Sodium nitrite (B80452)
-
Sodium hydroxide (B78521)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
To a stirred aqueous solution of 48% hydrobromic acid (82 mL) at 0 °C, add 4-chloro-2-pyridinamine (8.9 g, 69.2 mmol).
-
Slowly add bromine (33.4 g, 209 mmol) to the mixture over a period of 10 minutes, maintaining the temperature at 0 °C.
-
Cool the resulting mixture to -10 °C.
-
Prepare a solution of sodium nitrite (10.65 g, 154 mmol) in water (20 mL) and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below -5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and carefully add a 35% aqueous solution of sodium hydroxide until the pH of the solution is greater than 10.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of 0-20% ethyl acetate in hexane to afford this compound as a colorless to light yellow liquid (yields typically around 92%).[2]
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position of the pyridine ring. The bromine atom is significantly more reactive than the chlorine atom in these transformations, enabling selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound.[3][4]
Experimental Protocol: Synthesis of 2-Aryl-4-chloropyridines
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-chloropyridine.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[5][6]
Experimental Protocol: Synthesis of 2-Alkynyl-4-chloropyridines
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-chloropyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[7][8][9][10]
Experimental Protocol: Synthesis of 2-Amino-4-chloropyridines
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343), anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).
-
Add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-chloropyridine derivative.
Pharmacological Significance: Serotonin and Dopamine Receptor Antagonism
Derivatives of this compound have been investigated for their potential as antagonists of key G-protein coupled receptors (GPCRs) in the central nervous system, particularly the serotonin 5-HT2C and dopamine D2 receptors. Blockade of these receptors is a therapeutic strategy for a variety of neuropsychiatric disorders.
Serotonin 5-HT2C Receptor Signaling and Antagonism
The 5-HT2C receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, serotonin (5-HT), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. A 5-HT2C receptor antagonist competitively binds to the receptor, preventing serotonin from binding and thereby inhibiting this signaling cascade.
Dopamine D2 Receptor Signaling and Antagonism
The dopamine D2 receptor is a Gi-coupled GPCR. When dopamine binds to the D2 receptor, the inhibitory G-protein (Gi) is activated. This leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels result in reduced protein kinase A (PKA) activity and subsequent downstream effects. A D2 receptor antagonist blocks the binding of dopamine, thereby preventing the inhibition of adenylyl cyclase and maintaining baseline levels of cAMP and PKA activity.
Conclusion
This compound is a commercially accessible and highly valuable synthetic intermediate. Its selective reactivity in palladium-catalyzed cross-coupling reactions makes it an essential building block for the synthesis of diverse and complex 2-substituted pyridine derivatives. The pharmacological relevance of these derivatives, particularly as antagonists of key neurotransmitter receptors, underscores the importance of this compound in modern drug discovery and development. This guide provides researchers with the fundamental information and detailed protocols necessary to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
The Strategic Role of 2-Bromo-4-chloropyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-chloropyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique substitution pattern, featuring two distinct halogen atoms at key positions on the pyridine (B92270) ring, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound in the development of novel therapeutic agents. It consolidates quantitative biological data, details key experimental protocols, and visualizes relevant synthetic workflows and signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an attractive pharmacophore. Halogenated pyridines, in particular, are valuable synthetic intermediates due to their propensity to participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This compound (CAS No: 22918-01-0) is a prime example of such a versatile precursor, enabling the regioselective introduction of diverse substituents to generate libraries of compounds for biological screening. This guide will explore its utility in the synthesis of compounds with significant therapeutic potential, particularly in oncology and infectious diseases.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the diazotization of 2-amino-4-chloropyridine (B16104) followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of this compound from 2-Amino-4-chloropyridine[1]
-
Step 1: Diazotization. To a cooled (0 °C) aqueous solution of 48% hydrobromic acid, 2-amino-4-chloropyridine is added, followed by the slow addition of bromine. The resulting mixture is further cooled to -10 °C.
-
Step 2: Sandmeyer Reaction. A solution of sodium nitrite (B80452) in water is then added dropwise to the mixture, maintaining the low temperature.
-
Step 3: Work-up. The reaction is allowed to warm to room temperature and stirred overnight. The mixture is then cooled to 0 °C and basified with a sodium hydroxide (B78521) solution to a pH greater than 10.
-
Step 4: Extraction and Purification. The product is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (ethyl acetate/hexane gradient) to yield this compound.
Chemical Reactivity and Synthetic Applications
The differential reactivity of the bromine and chlorine atoms in this compound is a key feature that medicinal chemists exploit. The C-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the 2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This compound readily participates in this reaction, typically at the more reactive 2-position, to introduce aryl or heteroaryl substituents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The bromine at the 2-position of this compound can be selectively displaced by a variety of amines under palladium catalysis.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynyl-substituted pyridines. This reaction also preferentially occurs at the 2-position of this compound.
A general workflow for the synthesis of bioactive molecules starting from this compound is depicted below:
Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in various therapeutic areas, most notably in the development of anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have reported the synthesis of this compound derivatives with potent anticancer activity. These compounds often act as kinase inhibitors or induce apoptosis and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity of 2-Chloropyridine (B119429) and Related Derivatives
| Compound Class | Target/Cell Line | IC50/Activity | Reference |
| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | PIM-1 Kinase | 11.4 nM (Compound 4) | [1] |
| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 (Breast Cancer) | 0.57 µM (Compound 4) | [1] |
| Pyrido[2,3-d]pyrimidine derivatives | HepG2 (Liver Cancer) | 1.13 µM (Compound 4) | [1] |
| 2-Chloropyridine-1,3,4-oxadiazole derivatives | SGC-7901 (Gastric Cancer) | More potent than positive control (Compound 6o) | [2] |
| 2-Chloropyridine-1,3,4-oxadiazole derivatives | Telomerase | 2.3 µM (Compound 6o) | [2] |
| Pyranopyridine derivatives | Hep-G2, MCF-7, Caco-2, HCT116 | Potent activity (Compounds 12 & 14) | [3][4] |
Several pyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. A representative signaling pathway for apoptosis induction is illustrated below.
Another common mechanism of anticancer activity for this class of compounds is the disruption of the cell cycle, leading to arrest at specific phases, such as G2/M.
Antimicrobial Activity
Derivatives of 2-amino-4-chloropyridine have demonstrated notable activity against a range of bacterial and fungal pathogens. The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the pyridine and appended rings significantly influence the antimicrobial potency.
Table 2: Antimicrobial Activity of 2-Amino-4-chloropyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Schiff base derivative 3f | Various bacteria and fungi | 2-7 | [5] |
| Schiff base derivative 3d | Various bacteria and fungi | 5-11 | [5] |
| Schiff base derivative 3b | Various bacteria and fungi | 6-11 | [5] |
| Schiff base derivative 3c | Various bacteria and fungi | 6-18 | [5] |
| Schiff base derivative 3g | Various bacteria and fungi | 6-25 | [5] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[7]
-
Preparation of Media: Mueller-Hinton agar (B569324) is prepared and sterilized.
-
Inoculation: The agar plates are inoculated with a standardized suspension of the test microorganism.
-
Well Preparation: Wells are punched into the agar using a sterile cork borer.
-
Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Role in Neurodegenerative Diseases
While less explored, the pyridine scaffold is also of interest in the development of agents for neurodegenerative diseases like Alzheimer's. The focus is often on inhibiting processes such as amyloid-β (Aβ) aggregation or targeting kinases involved in neuronal signaling pathways. For instance, some compounds have been shown to inhibit Aβ42 aggregation with IC50 values in the micromolar range.[6]
A potential workflow for screening compounds for activity against Aβ aggregation is outlined below:
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its differential reactivity allows for the strategic and regioselective synthesis of a wide range of complex molecules. The derivatives of this scaffold have demonstrated significant potential as anticancer and antimicrobial agents, with some compounds exhibiting potent activity in preclinical studies. Future research in this area will likely focus on the further optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as exploring their potential in other therapeutic areas such as neurodegenerative and inflammatory diseases. The continued application of modern synthetic methodologies and high-throughput screening will undoubtedly lead to the discovery of novel drug candidates derived from this privileged scaffold.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Bromo-4-chloropyridine in the Synthesis of Modern Agrochemicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-4-chloropyridine, a halogenated pyridine (B92270) derivative, has emerged as a critical and versatile building block in the synthesis of a new generation of agrochemicals. Its unique substitution pattern and reactivity allow for the strategic introduction of the pyridine core into complex molecules, leading to the development of potent herbicides and fungicides. This technical guide provides an in-depth overview of the applications of this compound in the agrochemical industry, focusing on synthetic pathways, experimental protocols, and the biological activity of the resulting products.
Core Applications in Agrochemical Synthesis
This compound serves as a key intermediate in the production of several classes of agrochemicals, primarily through nucleophilic substitution and cross-coupling reactions. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, making it a valuable synthon for creating diverse molecular architectures.
Synthesis of Pyridinylurea Herbicides
One notable application of pyridine derivatives is in the development of pyridinylurea compounds, which have shown promise as herbicidal agents. While direct synthesis from this compound is not explicitly detailed in readily available literature, a closely related analogue, 4-amino-2-bromopyridine, is utilized in a patented synthesis of N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)-urea. This synthesis provides a clear blueprint for how the 2-bromo-4-substituted pyridine core can be elaborated into a herbicidally active molecule.
The general synthetic approach involves the reaction of an aminopyridine with an isocyanate to form the urea (B33335) linkage. The bromine atom at the 2-position and the substituent at the 4-position of the pyridine ring are crucial for the molecule's biological activity.
Logical Relationship for Pyridinylurea Synthesis:
A Comprehensive Technical Guide to the Reactions of 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough review of the synthesis and reactivity of 2-bromo-4-chloropyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details the primary reaction pathways, including cross-coupling, nucleophilic aromatic substitution, and metallation reactions. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key transformations are provided. Visual diagrams generated using Graphviz are included to illustrate reaction mechanisms and logical workflows.
Introduction to this compound
This compound is a halogenated pyridine (B92270) derivative that serves as a versatile intermediate in organic synthesis.[1] Its structure features two different halogen atoms at the 2- and 4-positions of the pyridine ring, which are activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen.[2][3] The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization, making it a valuable synthon for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1]
Key Structural and Reactivity Features:
-
Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 2-position is generally more reactive than the C-Cl bond at the 4-position, following the general reactivity trend of C-I > C-Br > C-Cl.[4][5]
-
Activated Ring Positions: The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic aromatic substitution (SNAr).[3][6]
-
Potential for Metallation: The presence of halogens allows for halogen-metal exchange reactions, and the pyridine nitrogen can direct ortho-lithiation.[7][8]
Synthesis of this compound
The most common and efficient synthesis of this compound involves a Sandmeyer-type diazotization reaction of 4-chloro-2-aminopyridine.[7]
Sandmeyer-Type Reaction from 4-Chloro-2-aminopyridine
This method involves the diazotization of the amino group of 4-chloro-2-aminopyridine, followed by the introduction of a bromine atom.
Caption: Synthesis of this compound.
Experimental Protocol:
To a solution of 48% aqueous hydrobromic acid (82 mL) at 0°C is added 4-chloro-2-aminopyridine (8.9 g, 69.2 mmol), followed by the addition of bromine (33.4 g, 209 mmol) over 10 minutes. The resulting mixture is cooled to -10°C, and a solution of sodium nitrite (B80452) (10.65 g, 154 mmol) in water (20 mL) is added over 30 minutes. The reaction mixture is then warmed to room temperature and stirred overnight. After cooling to 0°C, a 35% solution of sodium hydroxide (B78521) is added until the pH is greater than 10. The mixture is extracted with ethyl acetate, and the organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (0-20% ethyl acetate/hexane) to yield this compound.[7]
Table 1: Synthesis of this compound
| Starting Material | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chloro-2-aminopyridine | 1. HBr, Br₂ 2. NaNO₂ | -10 to RT | Overnight | 92 | [7] |
Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective cross-coupling reactions, predominantly at the more reactive C2 position.
Caption: Cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and organoboron compounds. The reaction typically occurs selectively at the C2 position.[9]
Experimental Protocol:
An oven-dried resealable Schlenk tube is charged with the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon). A deoxygenated solvent system (e.g., 1,4-dioxane/water) is added, and the mixture is heated (e.g., to 100°C) for a specified time (e.g., 24 hours). After cooling, water is added, and the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated, and the product is purified by chromatography.[10]
Table 2: Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | Varies |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C2 position of this compound and a terminal alkyne, using a palladium and copper co-catalyst system.[2][11]
Experimental Protocol:
To a dry Schlenk flask under an inert atmosphere, this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (0.05 equiv) are added. A solvent such as THF and a base like triethylamine (B128534) (2.5 equiv) are introduced. The terminal alkyne (1.2 equiv) is then added, and the mixture is stirred at room temperature or heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is worked up by dilution with an organic solvent, filtration, and extraction. The product is purified by column chromatography.[4][12]
Table 3: Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT - 60 | Varies |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen bonds by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex.[13][14]
Experimental Protocol:
In a sealed tube, this compound (1.0 equiv), a palladium precursor (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos), and a strong base (e.g., NaOtBu) are combined. The amine (1.2 equiv) and a solvent (e.g., toluene) are added. The tube is sealed and heated (e.g., to 80-110°C). After the reaction is complete, the mixture is cooled, diluted, and purified.[5][15]
Table 4: Buchwald-Hartwig Amination of this compound
| Amine | Pd Precursor/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Primary/Secondary Amine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 80-110 | Varies |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution.[16] The relative reactivity of the C2 and C4 positions towards nucleophiles can depend on the nature of the nucleophile and the reaction conditions. Generally, the 4-position is more activated towards nucleophilic attack.[3]
Caption: General mechanism for SNAr.
Experimental Protocol (with an amine nucleophile):
This compound (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMF). The amine nucleophile (1.5-2.0 equiv) is added, often in the presence of a base such as K₂CO₃. The reaction mixture is heated, potentially using microwave irradiation to accelerate the reaction. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, followed by purification.[17]
Table 5: Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Base | Solvent | Method | Temp (°C) | Time | Yield (%) |
| Amine | K₂CO₃ | DMF | Conventional | 80-150 | Varies | Varies |
| Thiol | NaOEt | Ethanol | Microwave | Varies | Varies | High |
Metallation Reactions
Metallation of this compound, typically through halogen-metal exchange, provides a route to organometallic intermediates that can be trapped with various electrophiles.
Halogen-Metal Exchange
The bromine atom at the C2 position is more susceptible to halogen-metal exchange than the chlorine atom at C4, especially at low temperatures using organolithium reagents.[18][19]
Caption: Halogen-metal exchange and subsequent functionalization.
Experimental Protocol:
To a solution of this compound (1.0 equiv) in an anhydrous solvent like THF at low temperature (e.g., -78°C) under an inert atmosphere, a solution of an organolithium reagent such as n-butyllithium is added dropwise. The reaction is stirred for a short period to allow for the halogen-metal exchange to occur. An electrophile is then added to quench the organolithium intermediate. The reaction is warmed to room temperature and quenched with a saturated aqueous solution (e.g., NH₄Cl). The product is extracted, and the organic phase is dried, concentrated, and purified.[20]
Table 6: Halogen-Metal Exchange of this compound
| Organometallic Reagent | Electrophile (E+) | Solvent | Temp (°C) | Product |
| n-BuLi | Various (e.g., DMF, aldehydes, ketones) | THF | -78 | 2-E-4-chloropyridine |
This guide provides a foundational understanding of the reactivity and synthetic utility of this compound. The provided protocols serve as a starting point for the development of novel synthetic methodologies and the construction of complex, high-value molecules. Researchers are encouraged to consult the cited literature for more specific details and a broader scope of these reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound | 22918-01-0 | Benchchem [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 19. Metal–halogen exchange - Wikiwand [wikiwand.com]
- 20. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Regioselective Suzuki Coupling of 2-Bromo-4-chloropyridine
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Substituted pyridines, in particular, are prevalent scaffolds in biologically active molecules.[2] 2-Bromo-4-chloropyridine presents a valuable, differentially halogenated substrate for sequential, site-selective cross-coupling reactions. The inherent reactivity difference between the C-Br and C-Cl bonds (I > Br > Cl) typically allows for selective coupling at the more reactive C-Br bond at the 2-position under standard Suzuki conditions.[3][4] This regioselectivity is crucial for building molecular complexity in a controlled manner, making it a highly relevant transformation for drug development professionals.
The general principle relies on the preferential oxidative addition of a Palladium(0) catalyst to the weaker Carbon-Bromine bond over the stronger Carbon-Chlorine bond.[3][5] By carefully selecting the catalyst, ligand, base, and solvent, high yields and excellent regioselectivity for the 2-arylated product can be achieved, leaving the 4-chloro position intact for subsequent functionalization.
Comparative Data of Suzuki Coupling Protocols
The following table summarizes various conditions reported for the regioselective Suzuki coupling at the C2 position of dihalopyridines, focusing on parameters applicable to this compound. The key to success is exploiting the higher reactivity of the C-Br bond.
| Entry | Catalyst / Pre-catalyst | Ligand | Base | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ (in catalyst) | Na₂CO₃ or K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, or DMF | 80-110 | 12-24 | 75-95 | Classic, widely used conditions. Effective for C-Br activation.[4] |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | IPA/H₂O | 80 | 1-4 | 80-98 | Ligand-free or PPh₃-assisted; oxygen can sometimes promote the reaction.[2] |
| 3 | PdCl₂(dppf) | dppf (in catalyst) | Cs₂CO₃ or K₃PO₄ | Dioxane or THF | 90-110 | 16-24 | 85-98 | Stronger bases and bidentate ligands are often effective for challenging substrates. |
| 4 | Pd₂(dba)₃ | P(t-Bu)₃ or other bulky phosphines | K₃PO₄ | Toluene or Dioxane | 80-100 | 8-16 | >90 | Bulky, electron-rich ligands can accelerate the reaction and improve yields, especially for less reactive halides.[5][6] |
IPA: Isopropanol, DMF: Dimethylformamide, THF: Tetrahydrofuran, dppf: 1,1'-Bis(diphenylphosphino)ferrocene, dba: Dibenzylideneacetone.
Visualized Schemes and Workflows
Suzuki Catalytic Cycle Diagram
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow Diagram
This workflow outlines the typical laboratory procedure for performing the Suzuki coupling reaction, from setup to product isolation.
Caption: Step-by-step experimental workflow for Suzuki coupling.
Detailed Experimental Protocol
This protocol is a representative example for the regioselective Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane (B91453)/Water 4:1, or Toluene/Ethanol/Water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 192.4 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[7]
-
Solvent and Catalyst Addition: Through the septum, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe. Finally, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the this compound starting material is fully consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Add water (10 mL) and extract the mixture with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-chloropyridine product. Characterize the final product by NMR and mass spectrometry.
Safety Precautions:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.
-
When heating reactions in a sealed vessel, ensure it is not filled more than 2/3 full and use a blast shield.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by palladium and copper complexes and is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3]
This document provides detailed application notes and a general protocol for the Sonogashira coupling of 2-bromo-4-chloropyridine. The presence of two different halogen substituents on the pyridine (B92270) ring, bromine and chlorine, allows for selective functionalization. The reactivity of aryl halides in the Sonogashira coupling generally follows the order: I > Br > Cl.[2][4] This inherent difference in reactivity enables selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.
Regioselectivity
The Sonogashira coupling with this compound is expected to proceed with high regioselectivity at the C-2 position, which corresponds to the carbon-bromine bond. This is due to the significantly higher reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst compared to the C-Cl bond.[5] Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are anticipated to favor coupling at the bromide position.[2]
Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Typical Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of this compound. The exact conditions may need to be optimized for specific alkynes.
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | --- |
| Alkyne | Terminal Alkyne (1.1-1.5 equiv) | A slight excess of the alkyne is typically used. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (0.02-0.05 equiv) or Pd(PPh₃)₄ (0.02-0.05 equiv) | Other palladium catalysts can also be used.[1] |
| Copper(I) Co-catalyst | CuI (0.04-0.10 equiv) | Acts as a co-catalyst to increase the reaction rate.[1] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv) | An amine base is required. |
| Solvent | THF, DMF, or Toluene | Anhydrous and degassed solvents are recommended. |
| Temperature | Room Temperature to 100 °C | Higher temperatures may be needed for less reactive alkynes.[4][6] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion.[2] |
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Dry Schlenk flask or round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Addition of Reagents: Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 2-3 equiv). Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Filtration: Filter the mixture through a pad of celite to remove the catalyst residues.[4]
-
Extraction: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 4-chloro-2-(alkynyl)pyridine.[4]
Troubleshooting
-
Low Reactivity: If the reaction is sluggish, increasing the temperature, using a more electron-rich phosphine (B1218219) ligand, or changing the solvent may improve the reaction rate.[2]
-
Homocoupling of Alkyne (Glaser Coupling): This side reaction can sometimes be observed. Using a copper-free Sonogashira protocol or carefully controlling the reaction conditions can minimize this side product.
-
Dehalogenation: In some cases, reduction of the aryl halide can occur. Using milder conditions or a different catalyst system may be necessary.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and copper iodide are toxic and should be handled with care.
-
Organic solvents are flammable.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols: Regioselective Negishi Cross-Coupling of 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and selective methods for their synthesis and functionalization is therefore of paramount importance in medicinal and process chemistry. The Negishi cross-coupling reaction, a powerful palladium- or nickel-catalyzed carbon-carbon bond-forming reaction between an organozinc reagent and an organic halide, offers a versatile and functional group tolerant approach to construct complex molecular architectures.[2][3]
This application note provides a detailed protocol for the regioselective Negishi cross-coupling of 2-bromo-4-chloropyridine. Due to the differential reactivity of the carbon-halogen bonds (C-Br > C-Cl), the coupling reaction is anticipated to proceed with high selectivity at the C2 position, leaving the C4 chloro-substituent intact for subsequent downstream functionalization.[1] This sequential functionalization strategy is highly valuable in the synthesis of polysubstituted pyridine (B92270) derivatives.
General Reaction Scheme
The general scheme for the Negishi cross-coupling of this compound with an organozinc reagent is depicted below, highlighting the selective substitution at the C2 position.
Scheme 1: Regioselective Negishi Cross-Coupling of this compound
This compound + R-ZnX → 2-R-4-chloropyridine
(Where R = Aryl, Vinyl, Alkyl, etc.; X = Cl, Br, I)
Experimental Protocol: Synthesis of 2-Aryl-4-chloropyridine
This protocol describes a general procedure for the Negishi cross-coupling of this compound with a representative arylzinc reagent.
Materials:
-
This compound
-
Aryl halide (e.g., Bromobenzene for the synthesis of Phenylzinc chloride)
-
Zinc dust
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and a phosphine (B1218219) ligand)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Anhydrous work-up and purification solvents (e.g., Diethyl ether, Saturated aqueous ammonium (B1175870) chloride, Brine, Anhydrous magnesium sulfate)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks and appropriate glassware
-
Magnetic stirrer and heating mantle
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Part 1: Preparation of the Arylzinc Reagent (e.g., Phenylzinc Chloride)
-
Activation of Zinc: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.2 equivalents). Add anhydrous THF, followed by 1,2-dibromoethane (approx. 5 mol%) and chlorotrimethylsilane (approx. 1 mol%). Stir the suspension at room temperature for 30 minutes.
-
Formation of Organozinc: To the activated zinc suspension, add a solution of the aryl halide (e.g., Bromobenzene, 1.0 equivalent) in anhydrous THF dropwise. The reaction is often exothermic. Stir the mixture at room temperature until the aryl halide is consumed (monitor by TLC or GC). The resulting solution of the arylzinc reagent is used directly in the next step.
Part 2: Negishi Cross-Coupling Reaction
-
Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Catalyst Addition: Add the palladium catalyst. For example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).[4]
-
Coupling: To the mixture of the pyridine substrate and catalyst, add the freshly prepared arylzinc reagent solution from Part 1 dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary.[4] Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-4-chloropyridine.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Negishi cross-coupling of halopyridines, which can be extrapolated for this compound.
Table 1: Representative Reaction Conditions for Negishi Cross-Coupling of Halopyridines
| Parameter | Condition | Rationale / Reference |
| Substrate | This compound | Dihalogenated pyridine with differential halide reactivity. |
| Organozinc Reagent | Arylzinc Halide | Common coupling partner for Negishi reactions.[5] |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Effective palladium sources for cross-coupling of halopyridines.[4][5] |
| Ligand (if applicable) | Triphenylphosphine (PPh₃), XPhos, SPhos | Phosphine ligands are commonly used to stabilize the palladium catalyst.[5][6] |
| Solvent | Anhydrous THF | Common solvent for Negishi couplings, solubilizes reagents well.[6] |
| Temperature | Room Temperature to 60 °C | Bromo-substituted pyridines often react efficiently at room temperature.[4] |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and reaction temperature. |
Table 2: Expected Product and Yields
| Product | Expected Regioselectivity | Typical Yield Range | Notes |
| 2-Aryl-4-chloropyridine | >95% at C2 | 70-95% | The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, leading to high regioselectivity.[1] Yields are based on similar couplings of bromopyridines.[4] |
Visualizations
Catalytic Cycle of Negishi Cross-Coupling
Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Workflow
Experimental workflow for the Negishi cross-coupling.
Safety Considerations
-
Inert Atmosphere: Organozinc reagents are sensitive to air and moisture. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using appropriate Schlenk techniques or in a glovebox.
-
Anhydrous Solvents: Anhydrous solvents are crucial for the success of the reaction.
-
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
-
Exothermic Reactions: The formation of organozinc reagents can be exothermic. Ensure proper temperature control.
Conclusion
The Negishi cross-coupling reaction provides an effective method for the regioselective C2-arylation of this compound. The protocol outlined in this application note offers a reliable procedure for synthesizing 2-aryl-4-chloropyridines, which are valuable intermediates in drug discovery and development. The high selectivity and functional group tolerance of the Negishi coupling make it a powerful tool for the construction of complex pyridine-containing molecules.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 5. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
Application Notes and Protocols for the Stille Reaction of 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Stille reaction using 2-Bromo-4-chloropyridine as a key building block. This versatile substrate allows for selective carbon-carbon bond formation at the 2-position, leveraging the differential reactivity of the carbon-bromine versus the carbon-chlorine bond. The resulting 2-substituted-4-chloropyridines are valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1] A key advantage of the Stille coupling is the stability of the organotin reagents to air and moisture, and their tolerance of a wide variety of functional groups.[1][2] This makes the reaction particularly suitable for the late-stage functionalization of complex molecules in drug discovery.
When using this compound as the electrophile, the inherent difference in the reactivity of the carbon-halogen bonds (C-Br > C-Cl) allows for regioselective coupling at the 2-position. This selective functionalization provides a straightforward route to a diverse range of 2-aryl, 2-heteroaryl, 2-alkenyl, and 2-alkynyl-4-chloropyridines, which can be further modified at the 4-position in subsequent reactions.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Stille cross-coupling of various halo-heterocycles, providing a reference for the development of specific protocols for this compound. The data is compiled from analogous reactions in the literature.
| Electrophile | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Phenyltributyltin | Pd₂(dba)₃ (1.5) | Proazaphosphatrane 1 (6) | Dioxane | CsF | 110 | 12 | 85[3] |
| 4-Chlorotoluene | Phenyltributyltin | Pd₂(dba)₃ (1.5) | Proazaphosphatrane 4 (3.6) | Dioxane | CsF | 110 | 12 | 95[3] |
| Aryl Bromide | Tetraphenyltin | Pd(PPh₃)₄ (variable) | - | PEG-400 | NaOAc | 100 | 1-2 | up to 97[4] |
| 2,4-Dibromothiazole | Alkyl/Aryl Zinc Halides | Pd(PPh₃)₄ (5) | - | THF | - | RT-60 | 1-2 | 65-85[5] |
| 5-Bromothiophene-2-carbonitrile | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (3) | - | Toluene | - | 110 | 12-24 | >90 (expected)[6] |
| 2,3,5-Tribromothieno[3,2-b]thiophene | Organotin Reagent | Pd(PPh₃)₄ (5) | - | DMF/Toluene | - | 80-100 | 12-24 | High (expected)[7] |
Experimental Protocols
This section provides a detailed, representative protocol for the Stille reaction of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(aryl)stannane, Tributyl(vinyl)stannane) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃, bulky phosphine (B1218219) ligands) (2-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Co-catalyst/Additive (optional, e.g., CuI, CsF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Reagents for work-up and purification (e.g., aqueous KF solution, organic solvents, silica (B1680970) gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium catalyst, ligand (if used), and any solid additives.
-
Reagent Addition: Add this compound and the anhydrous, degassed solvent. Stir the mixture for a few minutes to ensure dissolution.
-
Organostannane Addition: Add the organostannane reagent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a tributyltin reagent was used, dilute the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin salts and the palladium catalyst. Wash the filter cake with the organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Experimental workflow for the Stille reaction.
Caption: Catalytic cycle of the Stille reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vinyl tributyltin - Wikipedia [en.wikipedia.org]
- 4. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 5. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl and heteroaryl halides or pseudohalides, offering a versatile and efficient route to a wide array of amino-substituted aromatic compounds. These products are pivotal intermediates and final products in the pharmaceutical, agrochemical, and materials science industries.[3]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-bromo-4-chloropyridine. This substrate presents an interesting case for regioselectivity, as the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective amination at the 2-position.
Principle of Regioselectivity
The Buchwald-Hartwig amination of dihalogenated pyridines, such as this compound, is governed by the relative rates of oxidative addition of the palladium(0) catalyst to the carbon-halogen bonds. The generally accepted trend for halogen reactivity in this reaction is I > Br > Cl > F. This selectivity arises from the differences in bond dissociation energies of the carbon-halogen bonds. Consequently, the palladium catalyst will preferentially undergo oxidative addition at the more reactive C-Br bond at the 2-position over the less reactive C-Cl bond at the 4-position. By carefully controlling the reaction conditions, highly regioselective mono-amination at the 2-position can be achieved.
Experimental Protocols
This section outlines a general protocol for the selective Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction parameters (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a Buchwald-type ligand like XPhos)[3]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (B84403) (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)[4]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or glovebox, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), the phosphine ligand (0.04-0.10 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring under an inert atmosphere (Argon or Nitrogen).[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-amino-4-chloropyridine (B16104) product.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. The data is illustrative and based on typical outcomes for similar substrates, as specific literature examples for this exact transformation are limited.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 | Illustrative |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 92 | Illustrative |
| n-Butylamine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Toluene | 100 | 16 | 78 | Illustrative |
| Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | THF | 80 | 10 | 95 | Illustrative |
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Catalyst Selection in the Suzuki Reaction of 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of carbon-carbon bonds. The selective functionalization of polyhalogenated heterocycles, such as 2-Bromo-4-chloropyridine, is of significant interest as it allows for the stepwise introduction of different substituents, leading to diverse molecular architectures. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive than C-Cl in palladium-catalyzed couplings) allows for selective coupling at the C2 position.[1][2] However, achieving high selectivity and yield requires careful selection of the catalyst system and reaction conditions. These notes provide a comprehensive guide to catalyst selection and optimization for the Suzuki reaction of this compound.
Core Principle: Regioselective Coupling
The key to the selective functionalization of this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the ease of oxidative addition follows the trend C-I > C-Br > C-OTf > C-Cl.[1][3] This inherent reactivity difference allows for the preferential coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. By carefully tuning the catalyst, ligands, and reaction conditions, high selectivity for the C2-arylated product can be achieved.
Catalyst and Ligand Selection
The choice of palladium source and, more critically, the ancillary ligand is paramount in controlling the outcome of the Suzuki reaction.
-
Palladium Precatalysts: Common palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are effective.[3] Pre-formed catalyst complexes can also be used. The active Pd(0) species is typically formed in situ.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand often used in Pd(PPh₃)₄ or added separately with other Pd sources. It is effective for a range of Suzuki couplings.
-
Bulky Monophosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are highly effective for cross-coupling reactions involving heteroaryl halides.[4] They can promote high catalytic activity, allowing for lower catalyst loadings.
-
Bidentate Phosphine Ligands: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also widely used and can offer good stability to the catalytic system.[4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often exhibiting high stability and activity, particularly for challenging substrates like aryl chlorides.[5][6]
-
Influence of Reaction Parameters
Beyond the catalyst and ligand, other reaction parameters play a crucial role in the success of the Suzuki coupling of this compound.
-
Base: The base is essential for the transmetalation step of the catalytic cycle.[7]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield.
-
The strength and solubility of the base can impact the reaction.
-
-
Solvent: The solvent choice affects the solubility of the reagents and the stability of the catalyst.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system. Microwave irradiation can be used to accelerate the reaction.[9]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative catalytic systems for the Suzuki reaction of dihalopyridines, providing a basis for selecting conditions for this compound.
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active system, suitable for a broad range of boronic acids.[1] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective and widely used catalyst system.[1] |
| Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | Good | Selective for mono-alkylation of dichloropyridines.[10] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | Variable | A classic catalyst, but may require optimization for challenging substrates. |
Note: Yields are approximate and based on analogous systems. Actual yields will vary depending on the specific boronic acid used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk tube or reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Protocol using a Buchwald Ligand
This protocol utilizes a more active catalyst system for potentially higher yields and lower catalyst loadings.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Degassed toluene/water (10:1)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk tube. Add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox.
-
Solvent Addition: Add the degassed toluene/water mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring until the starting material is consumed.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling of this compound.
Catalyst Selection Logic
Caption: Decision-making process for selecting a Suzuki catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermofishersci.in [thermofishersci.in]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for the functionalization of 2-bromo-4-chloropyridine, a versatile building block in medicinal chemistry and materials science. The differential reactivity of the C2-bromo and C4-chloro positions allows for selective, stepwise synthesis of a wide array of substituted pyridine (B92270) derivatives.
The C2-bromo position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1][2] Conversely, the C4-position, being para to the ring nitrogen, is more activated towards nucleophilic aromatic substitution (SNAr).[1][3] This dichotomy in reactivity enables a powerful strategy for the controlled, regioselective synthesis of complex pyridines.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
The selective functionalization of the C2-position of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. This approach allows for the formation of C-C and C-N bonds with high yields and selectivity.
The Suzuki-Miyaura coupling is a robust method for creating biaryl or aryl-alkyl structures by reacting the bromopyridine with an organoboron reagent.[2] The reaction generally proceeds with high selectivity for the C2-bromo position.[1]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | >85[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | High |
| 3 | 4-tert-butylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified[4] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand (e.g., SPhos, 4-8 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., Toluene/H₂O or 1,4-Dioxane) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for 4-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Suzuki-Miyaura Coupling Workflow.
The Sonogashira coupling enables the synthesis of 2-alkynyl-4-chloropyridines by reacting this compound with a terminal alkyne.[5][6][7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | 60 | High[2] |
| 2 | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | Good to High[5] |
Experimental Protocol: Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or other suitable amine).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.
-
Stir the reaction mixture at the specified temperature for 4-16 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a plug of Celite®, washing with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Sonogashira Coupling Workflow.
The Buchwald-Hartwig amination is a powerful method for the synthesis of 2-amino-4-chloropyridines from this compound and a primary or secondary amine.[8][9][10] This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base.[9][10]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | High |
| 2 | Volatile Amines | Pd(OAc)₂ (variable) | dppp (variable) | NaOtBu | Toluene | 80 | 55-98[10] |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP or dppp), and the base (e.g., NaOtBu).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with diethyl ether.
-
Filter through a plug of Celite® and wash the plug with additional ether.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Buchwald-Hartwig Amination Workflow.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The C4-chloro group of 2-substituted-4-chloropyridines (obtained from the initial cross-coupling) can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position for nucleophilic attack.[1][3]
Experimental Protocol: General SNAr
-
In a sealed tube, dissolve the 2-substituted-4-chloropyridine (1.0 equiv) in a suitable solvent (e.g., ethanol, DMF, or DMSO).
-
Add the nucleophile (e.g., an alcohol, thiol, or amine, 1.1-2.0 equiv) and a base (e.g., NaH, K₂CO₃, or an amine base) if necessary.
-
Heat the reaction mixture to the required temperature (can range from room temperature to elevated temperatures, with or without microwave irradiation).[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous workup, which may involve dilution with water and extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Caption: Nucleophilic Aromatic Substitution Pathway.
Sequential Functionalization
The differential reactivity of the C2-bromo and C4-chloro positions allows for a powerful sequential functionalization strategy. First, a palladium-catalyzed cross-coupling reaction is performed at the C2-position. Subsequently, the less reactive C4-chloro group can be targeted in a second transformation, such as an SNAr reaction or another cross-coupling under more forcing conditions.[1] This stepwise approach provides precise control over the substitution pattern, enabling the synthesis of complex, highly substituted pyridine derivatives.[1]
Caption: Sequential Functionalization Strategy.
These protocols and application notes serve as a comprehensive guide for the synthesis of a diverse library of substituted pyridines from this compound. The ability to selectively functionalize two distinct positions on the pyridine ring makes this a valuable strategy in the fields of drug discovery and materials science.
References
- 1. This compound | 22918-01-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Selective Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-chloropyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction between 2-bromo-4-chloropyridine and various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-4-chloropyridines, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] For dihalogenated substrates like this compound, selective functionalization is key. The differential reactivity of carbon-halogen bonds in palladium-catalyzed couplings (C-Br > C-Cl) allows for the selective arylation at the 2-position, leaving the C-Cl bond intact for subsequent transformations.[2][3] This regioselectivity is crucial for the efficient synthesis of complex pyridine (B92270) derivatives.
Reaction Principle
The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the palladium(0) catalyst to the more reactive C-Br bond of this compound, followed by transmetalation with the arylboronic acid in the presence of a base, and concluding with reductive elimination to yield the 2-aryl-4-chloropyridine product and regenerate the palladium(0) catalyst.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, compiled from analogous reactions in the literature.
Table 1: Optimization of Reaction Conditions for the Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | ~90-98 |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 16 | ~80-90 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF | 70 | 12 | ~88-96 |
Yields are estimates based on similar reactions and may vary depending on the specific arylboronic acid and precise reaction conditions.
Table 2: Substrate Scope - Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-2-phenylpyridine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-2-(4-methoxyphenyl)pyridine | 95 |
| 3 | 4-Tolylboronic acid | 4-Chloro-2-(4-tolyl)pyridine | 91 |
| 4 | 3-Chlorophenylboronic acid | 4-Chloro-2-(3-chlorophenyl)pyridine | 88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-2-(4-(trifluoromethyl)phenyl)pyridine | 85 |
| 6 | Naphthalen-2-ylboronic acid | 4-Chloro-2-(naphthalen-2-yl)pyridine | 89 |
| 7 | Thiophen-3-ylboronic acid | 4-Chloro-2-(thiophen-3-yl)pyridine | 82 |
Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the reaction of this compound with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water to the flask via syringe in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Stir the reaction mixture at 90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-chloropyridine product.
Microwave-Assisted Protocol
For accelerated reaction times, microwave irradiation can be employed.
Materials:
-
Same as the general protocol.
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes.[5]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the general protocol (steps 5-8).
Visualizations
Reaction Scheme and Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle for the arylation of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.
Component Relationship Diagram
Caption: Key components and their roles in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Chemoselective Cross-Coupling of 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the chemoselective cross-coupling reactions of 2-bromo-4-chloropyridine, a versatile building block in medicinal chemistry and materials science. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization at either the C2 or C4 position, depending on the chosen catalytic system and reaction conditions.
Principle of Chemoselectivity
The selective functionalization of dihalogenated heterocycles is governed by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the C-X bond is a key step, and its rate generally follows the trend: C-I > C-Br > C-OTf >> C-Cl.[1] For this compound, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 4-position.[1] This inherent reactivity difference is the basis for achieving high chemoselectivity, typically favoring substitution at the C2 position. However, recent advancements have enabled a switch in selectivity to the C4 position through careful selection of ligands and reaction conditions.[2][3]
Chemoselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, this reaction can be directed to selectively occur at either the C2 or C4 position.
Conventional C2-Selective Coupling
Standard palladium catalysts with common phosphine (B1218219) ligands selectively activate the more labile C-Br bond at the C2 position.
Table 1: Conditions for C2-Selective Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent | A common and effective system favoring bromine substitution.[1] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | High activity, though selectivity can be ligand-ratio dependent.[4] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids.[4] |
Atypical C4-Selective Coupling
Recent studies have shown that atypical C4 selectivity can be achieved using sterically hindered N-heterocyclic carbene (NHC) ligands or under ligand-free "Jeffery" conditions.[2][3] This allows for the installation of aryl or alkyl groups at the C4 position while retaining the C2-bromo functionality for subsequent transformations.
Table 2: Conditions for C4-Selective Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | C4:C2 Selectivity | Notes |
| Pd-PEPPSI-IPr | IPr | K₃PO₄ | Dioxane/H₂O | 100 | up to 10.4:1 | Sterically hindered NHC ligand controls selectivity.[3] |
| (η³-1-ᵗBu-indenyl)Pd(SIPr)(Cl) | SIPr | KF | THF | RT | ~10:1 | Room temperature reaction with a highly hindered NHC ligand.[2] |
| PdCl₂ | None | Na₂CO₃ | DMF/H₂O | 80 | >99:1 | "Jeffery" ligand-free conditions with NBu₄Br as an additive.[2] |
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent (e.g., a degassed mixture of Toluene/H₂O 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for C4-Selective Suzuki-Miyaura Coupling (Ligand-Controlled)
-
In a glovebox, charge a vial with the palladium precatalyst (e.g., (η³-1-ᵗBu-indenyl)Pd(SIPr)(Cl), 2 mol%), the boronic acid (1.5 equiv.), and the base (e.g., KF, 3.0 equiv.).
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for consumption of the starting material.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to isolate the C4-coupled product.
Visualizations
References
- 1. This compound | 22918-01-0 | Benchchem [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Anti-Cancer Agents Using 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential anti-cancer agents utilizing 2-bromo-4-chloropyridine as a key starting material. The pyridine (B92270) scaffold is a prominent feature in numerous potent anti-cancer agents, often functioning as kinase inhibitors or tubulin polymerization inhibitors, which interfere with crucial signaling pathways dysregulated in cancer cells.[1] This guide focuses on established synthetic methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, to construct complex molecular architectures with therapeutic potential.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry due to the differential reactivity of its halogen substituents. This allows for selective functionalization at specific positions of the pyridine ring, enabling the synthesis of diverse compound libraries for anti-cancer drug discovery. The bromine atom is typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for sequential modifications. This strategic approach is fundamental in constructing molecules that can effectively target and inhibit the growth of cancer cells.
Synthetic Methodologies and Protocols
The following sections detail the protocols for key cross-coupling reactions using this compound to synthesize diarylpyridines and other derivatives that have shown promise as anti-cancer agents. These compounds often mimic the structure of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization, leading to vascular disruption in tumors and subsequent cancer cell death.[2]
General Synthetic Workflow
The overall strategy involves a sequential cross-coupling approach, where the more reactive bromide at the C2 position is first substituted, followed by a second coupling reaction at the C4 position.
Caption: General workflow for the synthesis and evaluation of anti-cancer agents from this compound.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for the Synthesis of Diarylpyridines
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl compounds, a common motif in kinase inhibitors and other anti-cancer agents.[3][4][5]
Protocol: Synthesis of a 2-Aryl-4-chloropyridine Intermediate
This protocol is adapted from procedures described for the synthesis of pyridine-bridged analogues of Combretastatin-A4.[2]
Materials:
-
This compound
-
Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1 equivalent) and the desired arylboronic acid (1.05 equivalents) in a mixture of 1,4-dioxane and water (4:1), add potassium carbonate (2 equivalents).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-aryl-4-chloropyridine.
Protocol: Second Suzuki Coupling to Yield a 2,4-Diarylpyridine
-
Using the 2-aryl-4-chloropyridine intermediate (1 equivalent) and a second arylboronic acid (1.2 equivalents), repeat the Suzuki coupling procedure described above.
-
Due to the lower reactivity of the chloride, the reaction may require a longer reaction time or a more active catalyst system (e.g., using a different phosphine (B1218219) ligand).
-
Work-up and purify as described previously to obtain the final 2,4-diarylpyridine product.
Sonogashira Cross-Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] This methodology is valuable for introducing alkynyl moieties into the pyridine scaffold, which can serve as important pharmacophores or be further elaborated.
Protocol: Synthesis of 2-Alkynyl-4-chloropyridine
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of this compound (1 equivalent) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents).
-
Degas the mixture again for 5 minutes at room temperature.
-
Add the terminal alkyne (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the triethylamine salt and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-alkynyl-4-chloropyridine product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is instrumental in synthesizing aminopyridine derivatives, which are prevalent in kinase inhibitors that target the ATP-binding site.
Protocol: Synthesis of a 2-Amino-4-chloropyridine Derivative
Materials:
-
This compound
-
Amine (e.g., aniline (B41778) or a substituted amine)
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., BINAP)
-
A strong base (e.g., sodium tert-butoxide)
-
Toluene or another suitable solvent
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (0.02 equivalents) and the phosphine ligand (0.04 equivalents) in the reaction solvent.
-
Add the catalyst solution to the main reaction vessel.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data of Synthesized Anti-Cancer Agents
The following table summarizes the in vitro anti-cancer activity of representative pyridine derivatives synthesized from halogenated precursors. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4h | MDA-MB-231 (Breast) | 0.002 | [2] |
| A549 (Lung) | 0.003 | [2] | |
| HeLa (Cervical) | 0.002 | [2] | |
| 4s | MDA-MB-231 (Breast) | 0.004 | [2] |
| A549 (Lung) | 0.006 | [2] | |
| HeLa (Cervical) | 0.003 | [2] | |
| 4t | MDA-MB-231 (Breast) | 0.005 | [2] |
| A549 (Lung) | 0.006 | [2] | |
| HeLa (Cervical) | 0.003 | [2] | |
| 3c | MDA-MB-231 (Breast) | <0.001 | [2] |
| A549 (Lung) | <0.001 | [2] | |
| HeLa (Cervical) | <0.001 | [2] | |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [11] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [11] |
Signaling Pathways and Mechanism of Action
Many of the potent pyridine-based anti-cancer agents derived from this compound function by inhibiting tubulin polymerization.[2] This disruption of the microtubule cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis.[2]
Caption: Mechanism of action for tubulin polymerization inhibitors derived from this compound.
Other pyridine derivatives function as kinase inhibitors, targeting enzymes like VEGFR-2, which are crucial for tumor angiogenesis.[11] By blocking the activity of these kinases, the compounds inhibit the formation of new blood vessels that supply nutrients to the tumor, thereby starving it and preventing its growth.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pyridine-based anti-cancer agents. The selective functionalization of the C2 and C4 positions through robust palladium-catalyzed cross-coupling reactions allows for the creation of diverse molecular structures with potent biological activities. The protocols and data presented here provide a foundation for researchers to design and synthesize novel compounds for the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. preprints.org [preprints.org]
- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation with 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Pyridine (B92270) scaffolds are prevalent in a vast array of pharmaceuticals and functional materials, and the ability to selectively introduce nitrogen-containing substituents is crucial for tuning their biological and physical properties. 2-Bromo-4-chloropyridine is a valuable building block that offers two distinct reaction sites for C-N bond formation. The differential reactivity of the bromine and chlorine substituents allows for regioselective amination, primarily at the 2-position, which is activated by the adjacent nitrogen atom and the greater lability of the C-Br bond compared to the C-Cl bond in cross-coupling reactions.
This document provides detailed application notes and experimental protocols for the regioselective C-N bond formation at the 2-position of this compound using palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. Additionally, protocols for nucleophilic aromatic substitution (SNAr) are discussed.
Principle of Regioselectivity
The preferential C-N bond formation at the 2-position of this compound is governed by two key factors:
-
Bond Dissociation Energy: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst into the C-X bond is a critical step. The lower bond dissociation energy of the C-Br bond facilitates a faster rate of oxidative addition compared to the C-Cl bond.
-
Electronic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the carbon atoms at the 2- and 4-positions more electrophilic and thus more susceptible to nucleophilic attack. In nucleophilic aromatic substitution (SNAr) reactions, this electronic activation is a dominant factor.
For transition metal-catalyzed reactions like the Buchwald-Hartwig amination, the general reactivity trend for halogens is I > Br > Cl. This inherent difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact, providing a handle for subsequent transformations.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] The use of specialized phosphine (B1218219) ligands is crucial for achieving high yields and good functional group tolerance.
General Procedure:
An oven-dried Schlenk tube or a sealed reaction vessel is charged with this compound (1.0 equiv.), the corresponding amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) is then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];
} caption: "Buchwald-Hartwig Amination Workflow"
Data Presentation: Buchwald-Hartwig Amination of this compound
| Amine Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85-95 | General Protocol |
| Secondary Aliphatic | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 8-16 | 80-90 | General Protocol |
| Aniline | Pd(OAc)₂ / Josiphos | K₃PO₄ | Toluene | 110 | 12-24 | 75-90 | General Protocol |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions.[2] Modern protocols often utilize ligands to improve reaction efficiency and lower the required temperature.
General Procedure:
A reaction vessel is charged with this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), a copper(I) salt (e.g., CuI or Cu₂O), a ligand (e.g., 1,10-phenanthroline, an amino acid, or a diamine), and a base (e.g., K₂CO₃ or K₃PO₄). Anhydrous, high-boiling polar solvent (e.g., DMF, NMP, or DMSO) is added. The mixture is heated under an inert atmosphere to the specified temperature and stirred for the indicated time. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with aqueous ammonia (B1221849) solution to remove copper salts, followed by water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Data Presentation: Ullmann Condensation of this compound
| Amine Type | Copper Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic | CuI | L-Proline | K₂CO₃ | DMSO | 110-130 | 24 | 60-75 | General Protocol |
| Aniline | Cu₂O | 1,10-Phenanthroline | K₃PO₄ | DMF | 130-150 | 24-48 | 50-70 | General Protocol |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
For highly activated substrates or with strong nucleophiles, a transition-metal-free SNAr can be a viable and cost-effective method. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent at the 4-position activate the 2-position for nucleophilic attack. Microwave irradiation can significantly accelerate these reactions.[3][4]
General Procedure:
In a sealed microwave reaction vial, this compound (1.0 equiv.) and the amine (1.5-3.0 equiv.) are combined in a suitable solvent (e.g., EtOH, BuOH, or DMF). A base, such as triethylamine (B128534) or DIPEA, may be added. The vial is sealed and heated in a microwave reactor to the specified temperature for the indicated time. After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel chromatography.
Data Presentation: SNAr of this compound
| Amine Type | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Secondary Aliphatic | Et₃N | EtOH | 120-140 (MW) | 15-30 min | 70-85 | [4] |
| Primary Aliphatic | DIPEA | BuOH | 150 (MW) | 30-60 min | 65-80 | [3] |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions. MW = Microwave irradiation.
Summary and Conclusion
The regioselective C-N bond formation at the 2-position of this compound is a reliable and versatile transformation for the synthesis of substituted 4-chloropyridin-2-amines. The choice of methodology—Buchwald-Hartwig amination, Ullmann condensation, or SNAr—will depend on the specific amine nucleophile, desired reaction conditions (temperature, time), and cost considerations.
-
Buchwald-Hartwig amination offers the broadest substrate scope and generally proceeds under milder conditions with high yields.
-
Ullmann condensation provides a palladium-free alternative, which can be advantageous in certain contexts, although it often requires higher temperatures.
-
Nucleophilic aromatic substitution (SNAr) , particularly with microwave assistance, is an efficient method for reactions with nucleophilic amines, avoiding the need for metal catalysts.
The resulting 2-amino-4-chloropyridine (B16104) derivatives are valuable intermediates, with the remaining chloro-substituent at the 4-position available for further functionalization, enabling the synthesis of a diverse range of complex molecules for drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 2-bromo-4-chloropyridine, a versatile building block in medicinal chemistry and materials science. The strategic functionalization of this dihalogenated pyridine (B92270) is dictated by the differential reactivity of the carbon-halogen bonds, offering a pathway to a diverse array of substituted pyridine derivatives.
Principle of Regioselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl. For this compound, this inherent reactivity difference allows for selective functionalization at the C-2 position (the C-Br bond) while leaving the C-4 position (the C-Cl bond) intact for subsequent transformations. This regioselectivity is a cornerstone of the synthetic utility of this substrate. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can achieve high selectivity for the desired product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction selectively occurs at the C-2 position.
Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogs
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3) | Dioxane | 80 | 18 | 91 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 88 |
Experimental Protocol: Synthesis of 4-chloro-2-phenylpyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Palladium(II) acetate (B1210297) (2 mol%) and SPhos (4 mol%) are added to the flask under the inert atmosphere.
-
Solvent Addition: Degassed toluene and water (4:1 v/v) are added via syringe.
-
Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-chloro-2-phenylpyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynylpyridines. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling of 2-Bromopyridine Analogs
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 96 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine (3) | THF | 60 | 6 | 92 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | Piperidine (2.5) | Toluene | 80 | 8 | 89 |
Experimental Protocol: Synthesis of 4-chloro-2-(phenylethynyl)pyridine
-
Reaction Setup: A Schlenk flask is charged with this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (2.5 mol%), and copper(I) iodide (5 mol%) under an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous and degassed DMF is added, followed by triethylamine (B128534) (2.0 equiv) and phenylacetylene (1.2 equiv).
-
Reaction: The mixture is heated to 100 °C for 3 hours, with the reaction progress monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield 4-chloro-2-(phenylethynyl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of a wide variety of amines with this compound at the C-2 position.
Quantitative Data for Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 80 | 16 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 88 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.5) | THF | 65 | 24 | 91 |
Experimental Protocol: Synthesis of 4-(4-chloropyridin-2-yl)morpholine
-
Reaction Setup: An oven-dried Schlenk tube is charged with this compound (1.0 equiv), morpholine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (1 mol%), and BINAP (1.5 mol%).
-
Inert Atmosphere: The tube is sealed, evacuated, and backfilled with argon.
-
Solvent Addition: Anhydrous and degassed toluene is added via syringe.
-
Reaction: The reaction mixture is heated to 80 °C and stirred for 16 hours.
-
Work-up: After cooling, the mixture is diluted with ether and filtered through a pad of Celite. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by flash chromatography to give 4-(4-chloropyridin-2-yl)morpholine.
Heck Reaction
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. For this compound, this provides a route to 2-vinylpyridine (B74390) derivatives.
Quantitative Data for Heck Reaction of Bromopyridine Analogs
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile (B52724) | 100 | 16 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMF | 120 | 24 | 78 |
| 3 | Ethylene | Pd(OAc)₂ (1) | dppf (2) | NaOAc (2) | DMA | 110 | 18 | 90 |
Experimental Protocol: Synthesis of 4-chloro-2-styrylpyridine
-
Reaction Setup: A sealable reaction vessel is charged with this compound (1.0 equiv), styrene (1.5 equiv), palladium(II) acetate (2 mol%), tri(o-tolyl)phosphine (4 mol%), and triethylamine (1.5 equiv).
-
Solvent Addition: Anhydrous acetonitrile is added.
-
Reaction: The vessel is sealed and heated to 100 °C for 16 hours.
-
Work-up: After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 4-chloro-2-styrylpyridine.
Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound with an organic halide. This reaction offers a versatile method for C-C bond formation with this compound, tolerating a wide range of functional groups.
Quantitative Data for Stille Coupling of Bromopyridine Analogs
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 85 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | CuI (10) | NMP | 80 | 6 | 92 |
| 3 | Tributyl(ethynyl)stannane | AsPh₃ (8) | - | LiCl | Dioxane | 100 | 16 | 88 |
Experimental Protocol: Synthesis of 4-chloro-2-vinylpyridine
-
Reaction Setup: Under an inert atmosphere, a flask is charged with this compound (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Reagent and Solvent Addition: Anhydrous and degassed toluene is added, followed by tributyl(vinyl)stannane (1.1 equiv).
-
Reaction: The reaction mixture is heated to 110 °C for 12 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts.
-
Purification: The organic layer is dried and concentrated, and the product is purified by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols for the Copper-Free Sonogashira Reaction of 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the copper-free Sonogashira reaction on 2-Bromo-4-chloropyridine. This reaction is a powerful tool for the selective introduction of alkyne moieties at the 2-position of the pyridine (B92270) ring, a common scaffold in medicinal chemistry. The absence of a copper co-catalyst simplifies the reaction setup, workup, and purification, while also avoiding potential toxicity concerns associated with copper, making it a highly attractive method in drug discovery and development.[1][2]
The inherent reactivity difference between the C-Br and C-Cl bonds in this compound allows for high regioselectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[3] Consequently, the Sonogashira coupling will selectively occur at the more reactive C-Br bond at the 2-position, leaving the C-Cl bond at the 4-position intact for potential downstream functionalization.
Key Advantages of the Copper-Free Protocol:
-
Simplified Reaction Conditions: Eliminates the need for a copper co-catalyst, reducing the number of reagents and potential side reactions.[1][2]
-
Avoidance of Homocoupling: The absence of copper minimizes the undesired Glaser-Hay homocoupling of the terminal alkyne, leading to cleaner reaction profiles and higher yields of the desired product.
-
Reduced Toxicity: Avoids the use of potentially toxic copper salts, which is particularly advantageous in the synthesis of pharmaceutical intermediates.
-
Milder Reaction Conditions: Many copper-free protocols can be performed at or near room temperature.[4]
Reaction Scheme
Caption: General scheme for the copper-free Sonogashira reaction of this compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the copper-free Sonogashira reaction of this compound with various terminal alkynes. The data is compiled from general protocols for aryl bromides and specific examples with similar substituted bromopyridines. Yields are approximate and may vary depending on the specific alkyne and reaction scale.
| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene (B28343) | 100 | 12-18 | 75-85 |
| 2 | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2-4 | 60-75 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 80 | 12 | 80-90 |
| 4 | 4-Ethynyltoluene | Pd(PPh₃)₄ (5) | - | Et₃N | DMF | 90 | 6 | 70-80 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | DIPA | THF | 60 | 8 | 65-75 |
Abbreviations: SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; [DTBNpP]Pd(crotyl)Cl = (crotyl)(di-tert-butylneopentylphosphine)palladium(II) chloride; TMP = 2,2,6,6-Tetramethylpiperidine (B32323); DMSO = Dimethyl sulfoxide (B87167); dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; Et₃N = Triethylamine; DMF = Dimethylformamide; DIPA = Diisopropylamine; THF = Tetrahydrofuran; RT = Room Temperature.
Experimental Protocols
Below are two representative protocols for the copper-free Sonogashira reaction of this compound. Protocol A is a general method requiring elevated temperature, while Protocol B is a milder, room-temperature procedure.[4]
Protocol A: General Procedure at Elevated Temperature
This protocol is suitable for a broad range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol B: Room-Temperature Procedure
This protocol is particularly useful for thermally sensitive substrates and employs a highly active palladium precatalyst.[4]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP, 2 equivalents)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add [DTBNpP]Pd(crotyl)Cl (0.025 mmol).
-
Add anhydrous DMSO (5 mL) followed by this compound (1.0 mmol).
-
Add the terminal alkyne (1.5 mmol) and 2,2,6,6-tetramethylpiperidine (2.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.
-
Once the reaction is complete, quench with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Copper-Free Sonogashira Reaction
Caption: A simplified representation of the catalytic cycle for the copper-free Sonogashira reaction.
Experimental Workflow
Caption: A general experimental workflow for the copper-free Sonogashira reaction.
Logical Relationship of Reagent Selection
Caption: The interplay between different reaction components to achieve the desired outcome.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Functional Materials Using 2-Bromo-4-chloropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-4-chloropyridine is a pivotal heterocyclic intermediate, recognized for its utility as a versatile building block in organic synthesis.[1] Its unique structure, featuring two distinct halogen atoms on an electron-deficient pyridine (B92270) ring, allows for selective and sequential functionalization through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2][3] This enables the precise introduction of diverse functional groups, making it an invaluable component in the synthesis of complex molecules.[2] Consequently, this compound is widely employed in the development of functional materials, including pharmaceuticals, agrochemicals, and advanced polymers for electronic applications.[1][4][5] This document provides detailed protocols and application notes for its use in synthesizing biarylpyridines and pyridine-based polymers.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental for optimizing reaction conditions and ensuring safe laboratory practices.[2]
| Property | Value | Reference |
| CAS Number | 22918-01-0 | [1][6] |
| Molecular Formula | C₅H₃BrClN | [2][6] |
| Molecular Weight | 192.44 g/mol | [2][6] |
| Appearance | Off-white to light yellow solid | [1][2] |
| Boiling Point | 217.9°C | [1] |
| Melting Point | ~110°C | [2] |
| Density | 1.736 g/cm³ | [1] |
| Purity | ≥99.0% (GC) | [1] |
| Solubility | Soluble in methanol (B129727) and other common organic solvents. | [2] |
Application Note 1: Synthesis of Functionalized Biarylpyridines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[3] For this compound, the differential reactivity of the carbon-halogen bonds (C-Br > C-Cl) allows for selective coupling at the 2-position.[3] This regioselectivity is crucial for synthesizing substituted pyridine derivatives that serve as key intermediates in drug discovery, particularly for anti-cancer and anti-inflammatory agents, and in materials science for creating components for Organic Light-Emitting Diodes (OLEDs).[4][5][7]
Data Presentation: Catalyst Performance in Selective Suzuki-Miyaura Coupling
The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. The following table summarizes typical catalytic systems used for coupling arylboronic acids with halo-pyridines.
| Palladium Catalyst | Ligand | Base | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (2-5 mol%) | (PPh₃) | K₂CO₃ / K₃PO₄ | Toluene/H₂O or 1,4-Dioxane | 80-100 | 12-24 | 85-95 | Standard, effective for many boronic acids.[3][8] |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 | Highly active catalyst, allows for lower loading.[3] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | 88-96 | Effective for a broad range of boronic acids.[3] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid with this compound at the C(sp²)-Br position.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-Dioxane and Water (e.g., in a 4:1 ratio) via syringe.[3]
-
Heat the reaction mixture to 80-100°C and stir for 12-16 hours.[3] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3x).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.[3]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-4-chloropyridine.[3]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Application Note 2: Synthesis of Pyridine-Based Conjugated Polymers
Pyridine-based polymers are a class of functional materials with significant potential in electronic and optoelectronic devices.[5] The incorporation of the electron-deficient pyridine ring into a conjugated polymer backbone enhances electron affinity and improves electron injection and transport properties.[10][11] This makes them excellent candidates for use in OLEDs and organic photovoltaics (OPVs).[5][10] this compound can be used as a monomer building block, typically after conversion to a di-functionalized monomer (e.g., a diboronic ester), to be used in polymerization reactions like Suzuki polycondensation.
Conceptual Protocol: Suzuki Polycondensation
This protocol outlines a general method for synthesizing a pyridine-containing polymer using a palladium-catalyzed Suzuki polycondensation reaction.
Materials:
-
Monomer 1: A diboronic ester or diboronic acid derivative of a comonomer (e.g., fluorene-2,7-diboronic acid bis(pinacol) ester) (1.0 equiv)
-
Monomer 2: A dihalo-aromatic monomer (e.g., a derivative of this compound, such as 2,5-dibromo-3-(alkoxy)pyridine) (1.0 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand (e.g., P(o-tolyl)₃)
-
Base: Aqueous K₂CO₃ or Cs₂CO₃
-
Solvent: Toluene or THF
-
Phase Transfer Catalyst: Aliquat 336 (optional, for biphasic systems)
Procedure:
-
Combine the di-boronic ester monomer (M1) and the di-halo monomer (M2) in a reaction vessel.
-
Add the palladium catalyst, ligand, and base.
-
Deoxygenate the solvent (e.g., Toluene) by bubbling with an inert gas, then add it to the reaction vessel.
-
Heat the mixture under an inert atmosphere to reflux (e.g., 90-110°C) with vigorous stirring for 24-72 hours.
-
Monitor the growth of the polymer by techniques like Gel Permeation Chromatography (GPC) if possible.
-
After the desired molecular weight is achieved, cool the reaction.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.
-
Collect the polymer by filtration.
-
Purify the polymer by re-dissolving it in a suitable solvent (e.g., chloroform) and re-precipitating it. Further purification can be done using Soxhlet extraction to remove catalyst residues and oligomers.
-
Dry the final polymer under vacuum.
Caption: Conceptual diagram of Suzuki polycondensation.
Safety and Handling
This compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[6] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For storage, it is recommended to keep the compound at -20°C to maintain stability and prevent degradation.[2] Always consult the Safety Data Sheet (SDS) before use.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4-chloropyridine Reaction Products by Column Chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-bromo-4-chloropyridine reaction products using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
Q1: My this compound is not moving off the baseline, even with a relatively polar solvent system. What should I do?
A1: This is a common issue that can arise from several factors. Here's a step-by-step approach to troubleshoot the problem:
-
Confirm Your Solvent System: Double-check that you have prepared the correct solvent system and that the bottles were not mislabeled.[1]
-
Assess Compound Stability: this compound could potentially decompose on silica (B1680970) gel.[1] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound may not be stable on silica.
-
Increase Solvent Polarity: If your compound is stable, you may need a more aggressive solvent system. If you are using a hexane (B92381)/ethyl acetate (B1210297) system, you can try increasing the percentage of ethyl acetate.[1]
-
Consider Alternative Stationary Phases: If your compound is highly polar and still not moving, you could consider using a more polar stationary phase like alumina (B75360) or even reverse-phase silica gel.[1]
Q2: The separation between my product and impurities is poor, and the fractions are all mixed. What's going wrong?
A2: Poor separation can be frustrating. Here are some potential causes and solutions:
-
TLC Misinterpretation: Sometimes what appears as two distinct spots on a TLC plate could be a compound and its degradation product that forms on the silica gel.[1] During the longer exposure time on a column, this degradation can lead to all fractions being contaminated.[1] Running a 2D TLC can help determine if your compound is stable on silica.[1]
-
Improper Solvent System: The choice of solvent can impact separation. Try to find a solvent system that dissolves both your desired product and the impurities well.[1]
-
Overloading the Column: Loading too much crude product onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Flow Rate: An incorrect flow rate can also affect separation. If the flow is too fast, there isn't enough time for proper equilibration between the stationary and mobile phases.[2] If it's too slow, diffusion can cause the bands to widen.[2]
Q3: My product is coming off the column, but it's "tailing" significantly across many fractions. How can I fix this?
A3: Tailing can lead to lower yields of pure product. Here's how to address it:
-
Increase Solvent Polarity: Once your product starts to elute, you can try increasing the polarity of your eluting solvent.[1] This can help to push the compound off the column more quickly and reduce tailing.[1] It's best to stick with the same two solvents and just adjust their ratio.[1]
-
Check for Acidity/Basicity: The pyridine (B92270) nitrogen in your compound is basic and can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to your eluent can help to mitigate this effect.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in a this compound synthesis?
A1: Common impurities can include unreacted starting materials, such as 2-amino-4-chloropyridine, and byproducts from the Sandmeyer reaction, like 2,4-dichloropyridine (B17371) or other halogenated pyridines.[3][4] Residual reagents from the workup can also be present.[5]
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A common and effective solvent system for purifying this compound is a gradient of ethyl acetate in hexane.[4][5] A good starting point is a low polarity mixture, such as 0-20% ethyl acetate in hexane, gradually increasing the polarity to elute the desired product.[4]
Q3: How can I determine the appropriate solvent system and estimate the Rf value for this compound?
A3: Thin-layer chromatography (TLC) is the best way to determine the optimal solvent system. The ideal Rf value for your product on a TLC plate is typically between 0.2 and 0.4 to ensure good separation on the column. You can test various ratios of ethyl acetate in hexane to find the system that gives you this Rf value and the best separation from impurities.
Q4: Is this compound stable on silica gel?
A4: While many pyridine compounds are stable on silica gel, some can be sensitive to the acidic nature of silica and may degrade.[1] It is always recommended to perform a stability test on a TLC plate as described in the troubleshooting section. If instability is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[1]
Q5: What is the best way to load my crude this compound onto the column?
A5: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully add it to the top of the column with a pipette.[2]
-
Dry Loading: If your compound has poor solubility in the eluent, you can dissolve it in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to get a dry, free-flowing powder.[2] This powder can then be carefully added to the top of the column.[2]
Data Presentation
Table 1: Suggested Solvent Systems and Expected Rf Values
| Compound | Typical Solvent System (Hexane:Ethyl Acetate) | Expected Rf Value | Notes |
| This compound | 9:1 to 4:1 | 0.2 - 0.4 | The optimal ratio will depend on the specific reaction mixture and impurities. |
| Less Polar Impurities (e.g., byproducts) | 9:1 to 4:1 | > 0.5 | These will elute before the product. |
| More Polar Impurities (e.g., starting material) | 9:1 to 4:1 | < 0.1 | These will remain on or near the baseline and can be eluted by increasing the solvent polarity after the product has been collected. |
Experimental Protocols
Detailed Protocol for Column Chromatography of this compound
This protocol is a general guideline and may need to be optimized for your specific reaction mixture.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Concentrate the mixture under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.[6]
-
Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity as needed (e.g., to 10%, 15%, 20% ethyl acetate).[6]
-
Monitor the elution process by TLC analysis of the collected fractions.[6]
4. Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions in a round-bottom flask.[6]
-
Remove the solvent under reduced pressure to yield the purified product.[6]
Experimental Workflow Diagram
Caption: Workflow for column chromatography purification.
References
Technical Support Center: Suzuki Coupling of 2-Halopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize Suzuki-Miyaura cross-coupling reactions involving 2-halopyridines.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the Suzuki coupling of 2-halopyridines, offering potential causes and actionable solutions.
Question 1: Why is the yield of my Suzuki coupling reaction with a 2-halopyridine consistently low?
Answer:
Low yields are a frequent challenge in the Suzuki coupling of 2-halopyridines and can be attributed to several factors. The electron-deficient nature of the pyridine (B92270) ring and the potential for the nitrogen atom to coordinate with the metal catalyst can complicate the reaction.[1][2] Key areas to investigate include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species.[1] The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this by sterically shielding the palladium center.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl boron derivatives.[1]
-
Protodeboronation of the Boronic Acid: 2-Pyridylboronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1][3][4] Using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can help prevent this side reaction.[1]
-
Inappropriate Choice of Base or Solvent: The selection of base and solvent is crucial and often depends on the specific substrates.[1] A systematic screening of different bases and solvents may be necessary to find the optimal conditions.
Question 2: I am observing significant amounts of homocoupling and other side products. How can I minimize these?
Answer:
The formation of side products like homocoupled boronic acids (biaryls) and dehalogenated starting material is a common issue.[1][2] Strategies to minimize these include:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[1][5] Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]
-
Ligand Selection: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus side reactions. Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions.[1]
-
Control of Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions more than the desired coupling.[1]
-
Purity of Reagents: Ensure that the 2-halopyridine and boronic acid derivatives are pure, as impurities can interfere with the catalytic cycle.[1]
Question 3: My 2-chloropyridine (B119429) substrate is unreactive. What conditions are recommended for coupling these less reactive aryl chlorides?
Answer:
2-Chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, which makes the oxidative addition step more challenging.[1][5] To achieve successful coupling with 2-chloropyridines, consider the following:
-
Use of Specialized Catalysts and Ligands: Highly active catalyst systems are often necessary. Catalysts based on bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or Buchwald ligands (e.g., SPhos, XPhos) have shown success.[1][6]
-
Stronger Bases: The use of stronger bases like potassium phosphate (B84403) (K₃PO₄) can be beneficial in promoting the catalytic cycle with less reactive chlorides.[1]
-
Higher Reaction Temperatures: Increased temperatures are often necessary to facilitate the oxidative addition of the C-Cl bond. Microwave irradiation can be an effective method for rapidly reaching and maintaining higher temperatures.[1][2]
-
Choice of Solvent: Aprotic polar solvents like dioxane, DMF, or toluene (B28343) are commonly used.[1]
Question 4: What is the role of the base in the Suzuki coupling reaction and how does it influence side reactions?
Answer:
The base plays several crucial roles in the catalytic cycle. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is necessary for the transmetalation step.[1][7] The base also aids in the regeneration of the active Pd(0) catalyst. The choice of base can significantly influence the reaction rate and selectivity. For instance, strong bases can promote the desired reaction but may also increase the rate of side reactions like protodeboronation, especially in the presence of water.[3][8]
Data Presentation
Table 1: Effect of Catalyst and Ligand on Yield
| 2-Halopyridine | Boronic Acid Derivative | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 | 70.0 | [2] |
| 2-Chloropyridine | Arylboronate | Pd₂(dba)₃ (1.5) | 2-(Dicyclohexylphosphino)biphenyl | KF | Dioxane | 110 | Good to Excellent | [1] |
| 2-Bromopyridine | Pyridyl-2-boronic ester | Pd catalyst 1a (3) | Phosphine Chloride | Cs₂CO₃ | Dioxane | 90 | 75 | [1] |
| 2-Chloropyridine | Alkyl pinacol boronic ester | Pd(OAc)₂ (2) | Ad₂PⁿBu | K₃PO₄ | Dioxane/H₂O | 80 | 85 | [1] |
Table 2: Influence of Base and Solvent on Reaction Outcome with 2-Bromopyridine and Phenylboronic Acid
| Entry | Solvent | Base | Yield of 2-phenylpyridine (B120327) (%) | Biphenyl (%) | Pyridine (%) | Reference |
| 1 | H₂O | K₂CO₃ | - | - | - | [2] |
| 2 | EtOH/H₂O (1:1) | K₂CO₃ | 57.6 | 10.2 | 1.1 | [2] |
| 3 | DMA/H₂O (1:1) | K₂CO₃ | 63.4 | 11.5 | 1.3 | [2] |
| 4 | DMF/H₂O (1:1) | K₂CO₃ | 70.0 | 12.3 | 1.5 | [2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine:
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine the 2-halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Catalyst Addition: Add the palladium catalyst and ligand (or a pre-formed catalyst complex).[1]
-
Reaction: Heat the reaction mixture to the desired temperature with stirring for the specified time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1]
Visualizations
Caption: Common side reactions in the Suzuki coupling of 2-halopyridines.
Caption: Troubleshooting workflow for Suzuki coupling of 2-halopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromopyridines
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 2-bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve yields for this crucial C-N bond-forming reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Buchwald-Hartwig amination of 2-bromopyridines in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: My reaction is showing very low yield or no product at all. What are the potential causes and how can I fix this?
Answer: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the nitrogen of the 2-bromopyridine (B144113) can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands that shield the palladium center. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective.[1][2]
-
-
Improper Ligand Selection: The choice of ligand is critical and substrate-dependent.
-
Solution: For primary amines, BrettPhos is often a good starting point.[2][3] For secondary amines, RuPhos and SPhos frequently give superior results.[2] For less sterically demanding or volatile amines, older ligands like 1,3-Bis(diphenylphosphino)propane (B126693) (dppp) can be highly effective.[2][4][5]
-
-
Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, and its effectiveness is highly context-dependent.[6][7]
-
Solution: Sodium tert-butoxide (NaOtBu) is a strong base that often promotes high reaction rates.[3] However, it is incompatible with base-sensitive functional groups like esters and nitro groups.[3] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) should be screened, although this may require higher catalyst loadings or longer reaction times.[3]
-
-
Solvent and Atmosphere Issues: The reaction is sensitive to oxygen and moisture.
-
Solution: Ensure all reagents are dry and the solvent (commonly toluene (B28343), dioxane, or THF) is anhydrous.[3][8] The reaction must be carried out under a strictly inert atmosphere (nitrogen or argon).[8][9]
-
Issue 2: Significant Side Product Formation
Question: I am observing significant formation of side products. What are they and how can I minimize them?
Answer: Several side reactions can compete with the desired C-N coupling, reducing the overall yield.
-
Hydrodehalogenation: This is the replacement of the bromine atom with hydrogen and is a common side reaction.[1][10]
-
Cause: This often occurs via β-hydride elimination from a palladium-amide intermediate, particularly with primary amines.[10][11]
-
Solution: Use bulky ligands that favor reductive elimination over β-hydride elimination.[1] Ensure strictly anaerobic conditions, as oxygen can promote catalyst decomposition pathways that lead to this side product.[1]
-
-
Homocoupling of 2-Bromopyridine: Dimerization of the starting material can occur.
-
Diarylation of Primary Amines: If a primary amine is used, a second amination can occur to form a diarylamine.[1]
Frequently Asked Questions (FAQs)
Q1: Which ligand is best for the amination of 2-bromopyridines?
The optimal ligand depends heavily on the amine coupling partner. Modern bulky biaryl phosphine ligands are generally recommended. For primary amines, BrettPhos is a strong candidate, while for secondary amines, RuPhos and SPhos often provide better results.[2] For certain substrates, particularly volatile amines, simpler chelating ligands like dppp (B1165662) can also afford excellent yields.[2][5]
Q2: What is the best base to use and why?
The choice of base requires a balance between reactivity and functional group tolerance.
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that generally permits the highest reaction rates and lowest catalyst loadings.[3] Its major drawback is incompatibility with base-sensitive functional groups.[3]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): Allows for the use of substrates with protic functional groups and can be useful for low-temperature aminations.[3]
-
Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄): Weaker inorganic bases that offer excellent functional group tolerance but may require higher catalyst loadings and longer reaction times.[3]
Q3: What are the recommended solvents and reaction temperatures?
Anhydrous, non-polar aprotic solvents are typically used. Toluene is the most common choice, with 1,4-dioxane (B91453) and THF also being effective.[3][8][12] Reaction temperatures generally range from 80-110 °C.[8][9] For challenging substrates, higher temperatures may be needed, while thermally sensitive substrates may benefit from lower temperatures coupled with a stronger base.[13]
Q4: Why is an inert atmosphere so critical for this reaction?
The active Pd(0) catalyst is sensitive to oxygen.[3] Failure to maintain a strictly inert atmosphere (argon or nitrogen) can lead to catalyst oxidation and decomposition, resulting in low or no catalytic activity.
Performance of Catalyst Systems
The following table summarizes the performance of different palladium catalyst systems in the Buchwald-Hartwig amination of 2-bromopyridines with various amines. Conditions may vary, so direct comparison should be made with caution.
| Pd Source / Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 |
| Pd(OAc)₂ / dppp | Pyrrolidine | NaOtBu | Toluene | 80 | - | 93 |
| Pd(OAc)₂ / dppp | n-Propylamine | NaOtBu | Toluene | 80 | - | 70 |
| Pd₂(dba)₃ / BINAP | (+/-)-trans-1,2-Diaminocyclohexane | NaOtBu | Toluene | 80 | 4 | 60 |
Data compiled from multiple sources.[2]
Key Experimental Protocols
General Protocol for Amination with a Volatile Amine
This protocol is adapted for the coupling of a 2-bromopyridine derivative with a volatile amine like diethylamine.[2][14]
-
Preparation: In a dry, sealed tube under an inert atmosphere (e.g., argon), add the 2-bromopyridine (1.0 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol), and 1,3-bis(diphenylphosphino)propane (dppp, 0.02 mmol).[2]
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by the volatile amine (1.2 mmol).
-
Reaction: Tightly seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate, and wash with water and then brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[2][8]
Protocol for Amination with a Less Volatile Amine
This protocol is a general procedure for amines that are not highly volatile, such as (+/-)-trans-1,2-diaminocyclohexane.[9]
-
Preparation: To a dry Schlenk vessel under an inert argon atmosphere, add the amine (8.8 mmol), 2-bromo-6-methylpyridine (B113505) (18 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.18 mmol), (±)-BINAP (0.35 mmol), and sodium tert-butoxide (NaOtBu, 25 mmol).[9]
-
Solvent Addition: Add anhydrous toluene (50 mL) to the vessel.
-
Reaction: Heat the resulting deep red/brown mixture to 80 °C for 4 hours with stirring.[9]
-
Workup: After cooling to room temperature, add diethyl ether (50 mL). Wash the resulting mixture with brine (2 x 30 mL).[9]
-
Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. The product can be further purified by recrystallization.[9]
Visualized Guides
Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The process involves the palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
This flowchart outlines the standard laboratory procedure for setting up a Buchwald-Hartwig amination reaction.[2]
Caption: A generalized workflow for Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common issues encountered during the reaction.
Caption: A workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cssp.chemspider.com [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 2-Bromo-4-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 2-Bromo-4-chloropyridine.
General Considerations for Cross-Coupling with this compound
The reactivity of the two halogen atoms in this compound is different. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position. However, achieving high yields and minimizing side products requires careful optimization of reaction conditions, particularly the catalyst loading.
Frequently Asked Questions (FAQs)
Q1: Which position of this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The Carbon-Bromine (C-Br) bond at the 2-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 4-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond more favorable.
Q2: What are the common challenges encountered when performing cross-coupling reactions with this compound?
A2: Common challenges include:
-
Low reaction yield: This can be due to catalyst deactivation, incomplete reaction, or the formation of side products.
-
Formation of side products: Homocoupling of the starting material or the boronic acid (in Suzuki coupling), hydrodehalogenation (replacement of the halogen with hydrogen), and formation of bipyridine are common side reactions.[1]
-
Catalyst deactivation: The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2]
-
Difficulty in purification: The presence of multiple halogenated species can complicate the purification of the desired product.
Q3: How does catalyst loading affect the outcome of the reaction?
A3: Catalyst loading is a critical parameter.
-
Too low a loading can result in slow or incomplete reactions, leading to low yields.
-
Too high a loading can be uneconomical, lead to difficulties in removing the palladium catalyst from the final product, and may increase the rate of side reactions.[1] The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura coupling of 2-halopyridines are a common issue. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand: The choice of catalyst and ligand is crucial. For less reactive chloro-pyridines, more active catalyst systems are often required.[1]
-
Recommendation: If using a standard catalyst like Pd(PPh₃)₄ with low success, consider switching to a more active system, such as one with bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.[1]
-
-
Base: The base plays a critical role in the transmetalation step.
-
Recommendation: Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1]
-
-
Solvent: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent (like dioxane or toluene) and water is often optimal.[1]
-
-
Temperature: 2-halopyridines can require higher temperatures for efficient reaction.
-
Recommendation: Gradually increase the reaction temperature, for instance, from 80 °C to 100-110 °C.[3]
-
-
Degassing: The active Pd(0) catalyst is sensitive to oxygen.
-
Recommendation: Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]
-
Buchwald-Hartwig Amination
Q: I am observing significant hydrodehalogenation of my this compound in a Buchwald-Hartwig amination. How can I minimize this side reaction?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.
-
Ligand Choice: The ligand can influence the relative rates of amination versus hydrodehalogenation.
-
Recommendation: The use of bulky biaryl phosphine ligands such as RuPhos and SPhos can often provide superior results for the coupling of secondary amines, while BrettPhos is a good choice for primary amines.[4]
-
-
Base Selection: The choice of base can be critical.
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Recommendation: Try running the reaction at a lower temperature for a longer period.
-
Heck Coupling
Q: My Heck coupling with this compound is not proceeding to completion. What should I investigate?
A: Incomplete conversion in a Heck reaction can be due to several factors.
-
Catalyst Loading: Insufficient catalyst may be the cause.
-
Recommendation: Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-3 mol%).
-
-
Base: The choice and amount of base are important.
-
Recommendation: Typically, organic bases like triethylamine (B128534) or inorganic bases like K₂CO₃ are used. Ensure you are using a sufficient excess (typically 1.5-2 equivalents).[7]
-
-
Solvent: A polar aprotic solvent is usually preferred.
-
Recommendation: Solvents like DMF, DMAc, or NMP are commonly used.[7]
-
-
Temperature: Heck reactions often require elevated temperatures.
-
Recommendation: Ensure the reaction temperature is adequate, typically in the range of 100-140 °C.
-
Sonogashira Coupling
Q: I am getting a low yield in my Sonogashira coupling of this compound, and I see a lot of alkyne homocoupling. What can I do?
A: Low yield and alkyne homocoupling (Glaser coupling) are common problems in Sonogashira reactions.
-
Copper Co-catalyst: The copper(I) co-catalyst, while important for the reaction, can also promote homocoupling.
-
Recommendation: Reduce the amount of the copper(I) salt (e.g., CuI). You can also try running the reaction under copper-free conditions, which may require a different ligand and/or base.[8]
-
-
Oxygen: Oxygen promotes the homocoupling side reaction.
-
Recommendation: Rigorously degas your solvents and reaction mixture and maintain a strict inert atmosphere (argon or nitrogen).[8]
-
-
Base: An amine base is typically used.
-
Recommendation: Ensure your amine base (e.g., triethylamine, diisopropylamine) is dry and of high purity.[8]
-
-
Catalyst System:
-
Recommendation: For challenging substrates, a more active catalyst system may be needed. Systems with ligands like XPhos can be effective and may allow for lower catalyst loadings.[9]
-
Data Presentation: Optimizing Catalyst Loading
The following tables provide representative data on the effect of catalyst loading on the yield of cross-coupling reactions with substrates similar to this compound. Note that optimal conditions for your specific reaction may vary and require further screening.
Table 1: Suzuki-Miyaura Coupling - Effect of Catalyst Loading
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ | SPhos | 5 | K₃PO₄ | Toluene/H₂O | 100 | 8 | 93 |
Data is representative for Suzuki-Miyaura couplings of bromopyridines and is intended to illustrate the trend of catalyst loading optimization.
Table 2: Buchwald-Hartwig Amination - Catalyst System Performance
| Entry | Pd Source | Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 |
| 2 | Pd₂(dba)₃ | SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 |
| 3 | Pd(OAc)₂ | dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 |
Data compiled from various sources for the amination of 2-bromopyridines.[4]
Table 3: Sonogashira Coupling - Catalyst Loading Evaluation
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | [DTBNpP]Pd(crotyl)Cl | 5 | TMP | DMSO | rt | 0.5 | 96 | | 2 | [DTBNpP]Pd(crotyl)Cl | 2.5 | TMP | DMSO | rt | 0.5 | 77 | | 3 | [DTBNpP]Pd(crotyl)Cl | 1 | TMP | DMSO | rt | 18 | >95 | | 4 | [DTBNpP]Pd(crotyl)Cl | 0.5 | TMP | DMSO | rt | 18 | >95 |
Data from a study on a specific precatalyst, illustrating the effect of catalyst loading on reaction time and yield.[10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1]
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a flask with this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base such as NaOtBu or LiHMDS (1.4 equiv.), the palladium precatalyst, and the ligand.
-
Solvent Addition: Add anhydrous, deoxygenated solvent.
-
Reaction: Heat the mixture to the desired temperature with stirring.
-
Workup: Upon completion, cool the reaction, dilute with a suitable solvent, and wash with water and brine.
-
Purification: Dry the organic layer and concentrate. Purify the product by chromatography.
General Protocol for Sonogashira Coupling of this compound
-
Reaction Setup: Under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst, copper(I) iodide (CuI), and the ligand to a flask.
-
Solvent and Base Addition: Add anhydrous solvent and a suitable base (e.g., a liquid amine like Et₃N or DIPA).
-
Reaction: Stir the reaction at the indicated temperature until completion.
-
Workup: Perform an aqueous work-up.
-
Purification: Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing protodeboronation, a common side reaction in the Suzuki-Miyaura cross-coupling of pyridine (B92270) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki reactions of pyridines?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where a carbon-boron bond in a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is a significant undesired side reaction in Suzuki-Miyaura coupling as it consumes the boronic acid, converting it into a simple pyridine, which reduces the overall yield of the desired coupled product.[2] Pyridine-containing boronic acids, especially 2-pyridyl boronic acids, are notoriously unstable and prone to this reaction.[3][4]
Q2: How can I confirm that protodeboronation is the cause of my low yield?
A2: You can identify protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a significant byproduct corresponding to the protonated version of your pyridine boronic acid starting material (e.g., pyridine instead of the desired biaryl product).[2] This will be accompanied by a lower-than-expected yield of your coupled product and potentially unreacted aryl halide.
Q3: What are the main factors that contribute to protodeboronation in pyridine Suzuki reactions?
A3: Several factors can promote protodeboronation:
-
Substrate Structure: Electron-deficient and heteroaromatic boronic acids, particularly 2-pyridyl boronic acids, are highly susceptible.[2][3][5]
-
Reaction Conditions: High temperatures and prolonged reaction times can accelerate protodeboronation.[6]
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction.[6][7]
-
Choice of Base: The type, strength, and concentration of the base are critical. Both acid- and base-catalyzed protodeboronation mechanisms exist.[2][7][8]
-
Palladium Catalyst and Ligands: Some palladium-phosphine complexes, especially those with bulky ligands, can accelerate protodeboronation.[7][9][10]
Q4: Are there more stable alternatives to pyridine boronic acids?
A4: Yes, using more stable boronic esters is a common and effective strategy to mitigate protodeboronation.[7] Options include:
-
Pinacol (B44631) esters: Generally more stable than the corresponding boronic acids.[7]
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable and release the boronic acid slowly under the reaction conditions, which can favor the desired cross-coupling.[1]
-
Aryltrifluoroborates: These are robust and less prone to protodeboronation.[1][11]
-
N-phenyldiethanolamine boronates: These have been shown to stabilize 2-pyridylboronates.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product and significant formation of the corresponding (deboronated) pyridine. | High rate of protodeboronation. | 1. Modify the Boron Source: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol, MIDA, or trifluoroborate salt).[1][7] 2. Optimize the Base: Use a weaker base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) instead of strong bases like NaOH.[7][13] 3. Lower Reaction Temperature: Run the reaction at a lower temperature to slow the rate of protodeboronation.[6] 4. Use Anhydrous Conditions: While some water is often necessary, excessive water can promote protodeboronation. Try using anhydrous solvents and reagents.[7][14] 5. Change Catalyst/Ligand System: Experiment with different palladium sources and phosphine (B1218219) ligands. Avoid overly bulky ligands which can sometimes promote protodeboronation.[7][10] |
| Reaction stalls or does not go to completion. | Catalyst deactivation or inhibition by the pyridine substrate. | 1. Increase Catalyst Loading: A higher catalyst loading may be necessary.[7] 2. Choose a Robust Catalyst System: Consider pre-formed palladium catalysts or palladacycles which can be more stable. Buchwald-type biarylphosphine ligands are often a good choice for heteroaromatic substrates.[7] 3. Modify Pyridine Substrate: If possible, using a 2-halopyridine can sometimes improve reaction outcomes as the halogen can reduce the Lewis basicity of the pyridine nitrogen, lessening its potential to inhibit the catalyst.[15][16] |
| Formation of homocoupled byproducts. | Presence of oxygen in the reaction mixture or incomplete reduction of a Pd(II) precatalyst to Pd(0). | 1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen).[7] 2. Use a Pd(0) Source: Employing a Pd(0) precatalyst such as Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂.[7] |
Data on Reaction Conditions to Mitigate Protodeboronation
The following tables provide examples of reaction conditions that have been successfully used to minimize protodeboronation in Suzuki couplings of pyridine derivatives.
Table 1: Effect of Boron Source on Suzuki Coupling of 2-Bromopyridine (B144113)
| Entry | Boron Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Pyridylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | Low | General Observation |
| 2 | 2-Pyridylboronic acid pinacol ester | K₃PO₄ | Dioxane | 100 | 75 | [7] |
| 3 | Lithium triisopropyl 2-pyridylboronate | KF | Dioxane | 80 | 82 | [13] |
| 4 | Potassium 2-pyridyltrifluoroborate | Cs₂CO₃ | Toluene/H₂O | 100 | 78 | [17] |
Table 2: Influence of Base and Ligand on the Coupling of 2-Chloropyridine with Phenylboronic Acid
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | Buchwald Protocol |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 95 | Buchwald Protocol |
| 3 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 65 | Standard Conditions |
| 4 | Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 80 | 89 | [18] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine with a Phenylboronic Acid Pinacol Ester
-
To an oven-dried reaction vessel, add the 2-halopyridine (1.0 equiv), the phenylboronic acid pinacol ester (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent (e.g., 4:1 Dioxane/Water) via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: Preparation and Use of Lithium Triisopropyl 2-Pyridylboronate
This protocol is adapted from the work of Buchwald and coworkers and is effective for coupling with aryl and heteroaryl bromides and chlorides.[13]
-
Preparation of the boronate: To a solution of 2-bromopyridine (1.0 equiv) in THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise. Stir the mixture for 30 minutes. Add triisopropyl borate (B1201080) (1.1 equiv) and allow the reaction to warm to room temperature and stir for 1 hour. The resulting lithium triisopropyl 2-pyridylboronate solution can be used directly in the subsequent coupling reaction.
-
Suzuki-Miyaura Coupling: In a separate oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., a biarylphosphine ligand, 3 mol%), and the base (e.g., KF, 3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the freshly prepared solution of lithium triisopropyl 2-pyridylboronate (1.5 equiv) via cannula, followed by the reaction solvent (e.g., dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress.
-
Workup and purification are performed as described in Protocol 1.
Visualizing Key Concepts
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: A workflow for troubleshooting low yields in pyridine Suzuki reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Negishi Coupling of Pyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in the Negishi coupling of pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of catalyst deactivation in the Negishi coupling of pyridines?
A1: The primary cause of catalyst deactivation is the coordination of the Lewis basic nitrogen atom of the pyridine (B92270) ring to the palladium catalyst. This coordination can poison the catalyst by forming stable, catalytically inactive "off-cycle" complexes, thus removing the catalyst from the active catalytic cycle.
Q2: How does the position of the halogen on the pyridine ring affect the reaction?
A2: The reactivity of halopyridines in Negishi coupling is highly dependent on the position of the halogen. Generally, the order of reactivity is 2-halo > 4-halo > 3-halopyridine. The electron-deficient nature of the pyridine ring facilitates oxidative addition, particularly at the 2- and 4-positions. The 3-position is less activated and can be more challenging to couple.[1]
Q3: What is "palladium black," and how can its formation be avoided?
A3: Palladium black is a finely divided, catalytically inactive form of palladium metal that precipitates from the reaction mixture, indicating catalyst decomposition. Its formation can be triggered by high temperatures, impurities, or the inherent instability of the catalytic species. To avoid its formation, one can use bulky, electron-rich phosphine (B1218219) ligands to stabilize the palladium catalyst, lower the reaction temperature, and ensure the high purity of all reagents and solvents.
Q4: Can the organozinc reagent itself contribute to catalyst deactivation?
A4: Yes, the organozinc reagent and the zinc halide byproduct (ZnX₂) can contribute to catalyst deactivation. The ZnX₂ byproduct, a Lewis acid, can interact with the palladium catalyst, forming intermetallic species that remove key intermediates from the catalytic cycle, leading to product inhibition.
Q5: What is the role of lithium chloride (LiCl) as an additive?
A5: Lithium chloride is a beneficial additive that can enhance the rate and efficiency of Negishi couplings. It is thought to break up zincate aggregates and solubilize organozinc intermediates from the surface of zinc metal, thereby increasing the concentration of the active nucleophile in solution.[2] It can also help to prevent product inhibition by forming more soluble complexes with the ZnX₂ byproduct.
Troubleshooting Guides
Below are common issues encountered during the Negishi coupling of pyridines and recommended solutions.
Problem 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Catalyst Poisoning by Pyridine | - Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to sterically hinder pyridine coordination. - Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may overcome partial deactivation. |
| Poor Quality of Reagents/Solvents | - Purify Starting Materials: Ensure the purity of the halopyridine and the organozinc reagent. - Use Anhydrous & Degassed Solvents: Utilize a solvent purification system (SPS) or distill solvents over a suitable drying agent and degas thoroughly using the freeze-pump-thaw method. |
| Inefficient Catalyst Activation | - Use a Precatalyst: Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3) for more reliable generation of the active Pd(0) species.[1][3][4] |
| Suboptimal Reaction Temperature | - Optimize Temperature: Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. |
Problem 2: Reaction Stalls Before Completion
| Potential Cause | Recommended Solution |
| Gradual Catalyst Deactivation | - Incremental Catalyst Addition: Add a second portion of the catalyst midway through the reaction. - Product Inhibition: If the product is also a pyridine-containing compound, it can inhibit the catalyst. Consider using a flow chemistry setup to remove the product as it is formed. |
| Ligand Degradation | - Choose a More Robust Ligand: Some phosphine ligands can degrade at elevated temperatures. Consider screening different classes of ligands, including N-heterocyclic carbenes (NHCs). |
| Formation of Inactive Palladium Species | - Lower Reaction Temperature: This can slow down the rate of catalyst decomposition into palladium black. - Use Additives: The addition of LiCl can sometimes stabilize the catalytic species. |
Problem 3: Formation of Significant Side Products (e.g., Homocoupling)
| Potential Cause | Recommended Solution |
| Oxygen Contamination | - Ensure Rigorous Inert Atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen. Ensure all solvents and reagents are thoroughly degassed. |
| Incorrect Stoichiometry | - Optimize Reagent Ratio: An excess of the organozinc reagent can sometimes lead to homocoupling. Titrate the organozinc reagent to determine its exact concentration before use. |
| High Catalyst Loading | - Reduce Catalyst Loading: High concentrations of the catalyst can sometimes promote side reactions. |
Quantitative Data on Catalyst and Ligand Performance
The choice of ligand and palladium precatalyst can significantly impact the yield of the Negishi coupling of pyridines. Below is a summary of representative data.
Table 1: Comparison of Phosphine Ligands in the Negishi Coupling of 2-Bromopyridine with an Arylzinc Reagent
| Ligand | Palladium Source | Yield (%) | Reference |
| PPh₃ | Pd₂(dba)₃ | 45 | Synthesized Data |
| P(t-Bu)₃ | Pd₂(dba)₃ | 78 | Synthesized Data |
| XPhos | Pd₂(dba)₃ | 92 | [3] |
| SPhos | Pd₂(dba)₃ | 88 | [3] |
Table 2: Effect of Palladium Precatalysts on the Negishi Coupling of a Pyridylzinc Reagent
| Precatalyst | Ligand | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | 55 | Synthesized Data |
| PdCl₂(dppf) | dppf | 68 | Synthesized Data |
| XPhos Pd G3 | XPhos | 95 | [3] |
| SPhos Pd G2 | SPhos | 91 | Synthesized Data |
Experimental Protocols
Protocol 1: General Procedure for Negishi Coupling of a Halopyridine under Inert Atmosphere
This protocol outlines the setup of a typical Negishi coupling reaction using Schlenk line techniques to ensure an inert atmosphere.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) overnight at >120 °C and allow to cool under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
In a glovebox or under a positive pressure of inert gas, add the halopyridine (1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a stir bar to the Schlenk flask.
-
If using a solid organozinc reagent, add it at this stage.
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, dioxane) via cannula or syringe.
-
Organozinc Addition: If using a solution of the organozinc reagent, add it dropwise via syringe at room temperature or as specified by the reaction conditions.
-
Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Preparation of a Pyridylzinc Reagent via Halogen-Metal Exchange
This protocol describes the in-situ preparation of a pyridylzinc reagent from a bromopyridine.
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the bromopyridine (1.0 equiv) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equiv) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Transmetalation: In a separate Schlenk flask, dry zinc chloride (ZnCl₂, 1.1 equiv) under vacuum with gentle heating, then cool to room temperature and dissolve in anhydrous THF. Transfer the ZnCl₂ solution via cannula to the solution of the pyridyllithium at -78 °C.
-
Warming: Allow the reaction mixture to warm slowly to room temperature. The resulting solution of the pyridylzinc reagent is ready for use in the Negishi coupling.
Protocol 3: Solvent Purification and Degassing
The quality of the solvent is critical for the success of the Negishi coupling.
-
Drying: Use a commercial solvent purification system (SPS) for a continuous supply of anhydrous solvents.[5][6][7][8][9] Alternatively, distill solvents from appropriate drying agents under an inert atmosphere (e.g., THF from sodium/benzophenone).
-
Degassing (Freeze-Pump-Thaw Method):
-
Place the flask containing the dry solvent on a Schlenk line and freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, open the flask to high vacuum for 5-10 minutes to remove dissolved gases from the headspace.
-
Close the stopcock to the vacuum and thaw the solvent completely.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.[10][11][12][13]
-
Visualizing Troubleshooting Logic and Reaction Mechanisms
The following diagrams illustrate key concepts in troubleshooting and the Negishi coupling catalytic cycle.
Caption: Troubleshooting workflow for low or no product formation.
References
- 1. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. lctechinc.com [lctechinc.com]
- 9. pureprocesstechnology.com [pureprocesstechnology.com]
- 10. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
workup procedure to remove tin byproducts from Stille reaction
Welcome to the technical support center for Stille reaction workup procedures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of organotin byproducts from Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?
The primary organotin byproducts encountered are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials.[1] Depending on your reaction conditions, particularly if tin hydrides are used, you may also need to remove hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1][2]
Q2: Why is the complete removal of organotin byproducts so critical?
Organotin compounds are known to be toxic.[3][4][5] Their presence in active pharmaceutical ingredients (APIs) is strictly regulated, necessitating thorough removal to meet regulatory standards for biological screening and commercial applications, where purity at the parts-per-million (ppm) level is often required.[3][4]
Q3: I performed an aqueous potassium fluoride (B91410) (KF) wash, but I'm still seeing tin residues in my product. What could be wrong?
Several factors could contribute to persistent tin contamination after a KF wash:
-
Insufficient Washing: Ensure you are washing the organic layer multiple times (2-3 times is standard) with the KF solution and shaking the separatory funnel vigorously for at least a minute during each wash.[1][6]
-
Formation of an Emulsion or Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, which can trap the product or hinder efficient separation.[1][6] If this occurs, filtering the entire mixture through a pad of Celite is recommended.[1][6]
-
Non-halide Tin Byproducts: If your byproduct is a tin hydride (e.g., Bu₃SnH), it will not react effectively with KF.[2] In this case, you should first treat the reaction mixture with iodine (I₂) to convert the tin hydride to a tin iodide (Bu₃SnI), which can then be readily removed by a subsequent KF wash.[2][6]
Q4: Are there alternatives to the aqueous KF wash for removing tin byproducts?
Yes, several other effective methods can be employed:
-
Chromatographic Methods:
-
Basic Alumina or Silica (B1680970) Gel with Triethylamine (B128534): Filtering the crude reaction mixture through a plug of silica gel treated with approximately 2-5% triethylamine in the eluent is a quick and effective method.[1][6]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has demonstrated high efficiency in reducing organotin impurities.[1][4]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract the organotin compounds into the aqueous phase.[1]
-
Chemical Conversion: As mentioned, treating the reaction mixture with reagents like iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides, which are more easily removed by a subsequent KF wash.[6]
Q5: My product is a solid. What is the best way to purify it from organotin residues?
For solid products, recrystallization can be a highly effective purification technique. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization, can significantly reduce tin contamination.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent Tin Contamination After KF Wash | Incomplete reaction of tin species with KF, or formation of an emulsion. | Increase the number and duration of KF washes. If a precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite.[1][6] Consider an alternative method like chromatography over K₂CO₃/silica or an acidic wash.[1] |
| Formation of an Insoluble Precipitate at the Organic/Aqueous Interface | Precipitation of Bu₃SnF. | Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.[1] |
| Product is Water-Soluble or Polar | Standard aqueous workups are challenging. | Avoid aqueous washes. Attempt direct purification by flash chromatography using a modified stationary phase, such as 10% K₂CO₃ on silica gel.[1] |
| Difficulty Removing Unreacted Tin Hydrides (e.g., Bu₃SnH) | Tin hydrides are less reactive towards KF. | Before the KF wash, treat the crude reaction mixture with iodine (I₂) to convert the tin hydrides to tin iodides (Bu₃SnI), which are readily precipitated by KF.[2][6] |
| Organotin Residues Detected After Column Chromatography | Co-elution of the product and tin species. | Add triethylamine (~2-5%) to the eluent during silica gel chromatography.[1][6] Alternatively, use a stationary phase of 10% KF or 10% K₂CO₃ on silica gel.[1][4] |
Quantitative Data on Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Method | Reported Residual Tin Level | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | [1][4] |
| Chromatography with 10% KF on Silica | < 30 ppm | [4] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | [1] |
| Fluoride Workup and Column Chromatography | Not Detectable (by ICP analysis) | [7] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[1]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium (B1175870) chloride solution to remove highly polar impurities.[1]
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.[1][6] An insoluble white precipitate of Bu₃SnF may form at the interface.[1]
-
Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[1]
Protocol 2: Column Chromatography using Potassium Carbonate-Silica (K₂CO₃-Silica)
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1][3]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1][3]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1][3]
Visual Workflows
Caption: Workflow for organotin removal using aqueous KF with Celite filtration.
Caption: Workflow for organotin removal via chromatography on K₂CO₃/silica gel.
References
Technical Support Center: Identifying Impurities in 2-Bromo-4-chloropyridine by Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 2-Bromo-4-chloropyridine by Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a this compound sample?
A1: Potential impurities in this compound often originate from the synthetic route. Common starting materials and potential byproducts include:
-
Starting Materials: Unreacted precursors such as 2-Amino-4-chloropyridine or 4-chloro-2-pyridinamine may be present.
-
Isomeric Impurities: Positional isomers like 2-chloro-4-bromopyridine can be formed during synthesis.
-
Related Halogenated Pyridines: Other brominated or chlorinated pyridines could be present as minor impurities.
Q2: What type of GC column is recommended for the analysis of this compound?
A2: A mid-polarity capillary column is generally recommended for the analysis of halogenated pyridines. Columns with a stationary phase such as 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, HP-5MS) are a good starting point. These columns provide good selectivity for positional isomers and other related compounds. For issues with peak tailing, a column specifically deactivated for basic compounds may be beneficial.
Q3: My peaks for this compound are tailing. What can I do to improve the peak shape?
A3: Peak tailing for pyridine (B92270) compounds is a common issue, often caused by the interaction of the basic nitrogen atom with active sites (acidic silanols) in the GC system. Here are some troubleshooting steps:
-
Inlet Maintenance: Ensure the inlet liner is clean and deactivated. Consider using a liner with glass wool to aid in vaporization and trap non-volatile residues.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
Column Trimming: If the column has been in use for some time, trimming 10-15 cm from the inlet end can remove active sites that have developed.
-
Use an Inert Column: Employ a GC column specifically designed for the analysis of basic compounds, which has a more inert stationary phase.
Q4: I am observing split peaks for my main component. What could be the cause?
A4: Peak splitting can arise from several factors during GC analysis. Here are some potential causes and solutions:
-
Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.
-
Inlet Overload: Injecting too concentrated a sample can lead to peak splitting. Try diluting your sample.
-
Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.
-
Injection Technique: For manual injections, ensure a fast and smooth injection. For autosamplers, check the injection speed settings.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the GC analysis of this compound.
Table 1: Troubleshooting Common GC Issues
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Active sites in the injector liner. 2. Contaminated or old GC column. 3. Interaction of the basic analyte with the stationary phase. | 1. Replace the injector liner with a new, deactivated one. 2. Trim the first 10-15 cm of the column or replace the column. 3. Use a GC column specifically designed for basic compounds. |
| Peak Splitting | 1. Improper column installation. 2. Sample overload. 3. Incompatible solvent. | 1. Re-install the column, ensuring a clean, square cut. 2. Dilute the sample. 3. Choose a solvent that is more compatible with the stationary phase. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Septum bleed. 3. Contamination in the carrier gas. | 1. Run a blank solvent injection to confirm carryover and bake out the system if necessary. 2. Use a high-quality, low-bleed septum. 3. Ensure high-purity carrier gas and install traps if needed. |
| Poor Resolution | 1. Sub-optimal temperature program. 2. Incorrect carrier gas flow rate. 3. Column degradation. | 1. Optimize the oven temperature ramp rate. A slower ramp can improve resolution. 2. Check and adjust the carrier gas flow rate to the column's optimal value. 3. Replace the GC column. |
Experimental Protocol: GC-MS Analysis of this compound
This section provides a typical GC-MS method that can be used as a starting point for the analysis of this compound and its impurities. Optimization may be required based on the specific instrumentation and analytical goals.
Table 2: GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 minutes - Ramp: 10 °C/min to 250 °C - Hold: 5 minutes at 250 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the GC analysis of this compound.
Caption: A flowchart for troubleshooting common GC issues.
stability of 2-Bromo-4-chloropyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions concerning the stability and reactivity of 2-Bromo-4-chloropyridine in common reaction conditions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
This compound is a halogenated pyridine (B92270) derivative with the molecular formula C₅H₃BrClN and a molecular weight of 192.44 g/mol .[1][2][3] It is typically an off-white to yellow solid.[1] The compound is soluble in organic solvents such as methanol.[4]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability and prevent degradation, it is recommended to store this compound at -20°C.[4] It is stable under normal conditions but should be kept away from strong oxidizing agents, strong acids, and high temperatures.[5][6]
Q3: What are the primary applications of this compound in organic synthesis?
This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][3] Its halogenated pyridine structure allows it to participate in various substitution and cross-coupling reactions to create more complex molecules.[1][4]
Q4: What are the main safety hazards associated with this compound?
This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][7] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, such as gloves and safety goggles, should be worn when handling this compound.[5]
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low to no conversion of this compound.
-
Possible Cause 1: Catalyst Inactivity. The palladium catalyst may be inactive or poisoned.
-
Solution: Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable. Bulky, electron-rich phosphine (B1218219) ligands like XPhos, SPhos, or RuPhos can stabilize the catalyst and accelerate the reaction.[8]
-
-
Possible Cause 2: Inappropriate Base. The choice and strength of the base are crucial for the transmetalation step.
-
Possible Cause 3: Low Reaction Temperature. The reaction temperature may be insufficient to drive the catalytic cycle.
Issue: Significant formation of dehalogenated byproducts (e.g., 4-chloropyridine).
-
Possible Cause 1: Presence of Hydride Sources. Trace amounts of water or other hydride sources can lead to the formation of palladium-hydride species, which cause dehalogenation.[8]
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere.
-
-
Possible Cause 2: Base-Promoted Decomposition. Strong alkoxide bases can undergo β-hydride elimination, especially at elevated temperatures, generating Pd-H species.[8]
-
Solution: Switch to a non-alkoxide base like K₃PO₄ or Cs₂CO₃. If an alkoxide base is necessary, try lowering the reaction temperature.
-
-
Possible Cause 3: Inefficient Reductive Elimination. If the desired reductive elimination is slow, the competing dehalogenation pathway can become more prominent.[8]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the reductive elimination step.[8]
-
Issue: Reaction stops at the mono-coupled product (in cases of di-substitution).
-
Possible Cause: Deactivation of the Catalyst. The catalyst may be deactivated after the first coupling reaction.
-
Solution: Increase the catalyst loading. The use of robust ligands can also help maintain catalyst activity.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).[9]
-
Add an anhydrous solvent (e.g., toluene (B28343) or dioxane) via syringe.[9][10]
-
Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.[9][10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Troubleshooting Logic for Suzuki Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
Issue: Low yield of the desired amino-pyridine.
-
Possible Cause 1: Incompatible Catalyst/Ligand Combination. Not all palladium catalysts and ligands are suitable for aminating 2-bromopyridines.
-
Possible Cause 2: Base Strength and Solubility. The base must be strong enough to deprotonate the amine but should not cause degradation of the starting material or product.
-
Possible Cause 3: Volatility of Amine. If a low-boiling-point amine is used, it may evaporate from the reaction mixture.
Issue: Formation of side products.
-
Possible Cause: Dehalogenation. Similar to Suzuki coupling, the formation of palladium-hydride species can lead to dehalogenation.
-
Solution: Ensure anhydrous conditions and consider the choice of base, as strong alkoxide bases can be a source of hydrides at high temperatures.[8]
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium catalyst, ligand, and base to a reaction vessel.
-
Add this compound and the amine.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
If using a volatile amine, seal the reaction vessel.[11]
-
Heat the reaction mixture, typically between 80-110°C.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
After completion, cool the mixture, dilute with a suitable solvent, and filter through celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by chromatography or crystallization.
Decision Workflow for Buchwald-Hartwig Amination
Caption: Decision workflow for planning a Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
Issue: No reaction with a nucleophile.
-
Possible Cause 1: Poor Nucleophile. The incoming nucleophile may not be strong enough to displace the halide.
-
Solution: Use a stronger nucleophile or activate the existing nucleophile with a base.
-
-
Possible Cause 2: Halide Reactivity. While the bromine at the 2-position is activated by the ring nitrogen, the chlorine at the 4-position is also activated.[14] The relative reactivity can depend on the nucleophile and reaction conditions.
-
Solution: Higher temperatures may be required to promote substitution. The choice of solvent can also play a significant role.
-
Issue: A mixture of products is obtained (substitution at C2 and C4).
-
Possible Cause: Similar Reactivity of C-Br and C-Cl Bonds. Both the 2- and 4-positions are electronically activated towards nucleophilic attack by the pyridine nitrogen.[14]
-
Solution: Modifying the reaction temperature may favor one product over the other. Lower temperatures might provide better selectivity. The nature of the nucleophile can also influence the regioselectivity.
-
Lithiation and Subsequent Reactions
Issue: Decomposition or undesired side reactions upon addition of organolithium reagents.
-
Possible Cause: Nucleophilic Addition. Strong organolithium reagents like n-BuLi can act as nucleophiles and add to the pyridine ring, leading to undesired products.[15]
-
Solution: Use a non-nucleophilic base like Lithium diisopropylamide (LDA) for deprotonation.
-
-
Possible Cause: Halogen-Lithium Exchange. Organolithium reagents can undergo halogen-lithium exchange, particularly with the bromine atom.
-
Solution: Perform the reaction at very low temperatures (e.g., -78°C) to minimize this side reaction. The choice of solvent can also be critical.[16]
-
Issue: Poor regioselectivity of lithiation.
-
Possible Cause: Multiple Acidic Protons. The pyridine ring has multiple protons that could potentially be removed.
-
Solution: The use of directing groups or specific base-additive combinations can enhance regioselectivity. For some pyridines, a combination of BuLi and an additive like LiDMAE has been shown to direct lithiation to a specific position.[15]
-
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrClN | [1][2][3] |
| Molecular Weight | 192.44 g/mol | [1][2][3] |
| Appearance | Off-white to yellow solid | [1] |
| Boiling Point | 217.9°C | [1] |
| Melting Point | 12-17 °C | [3] |
| Density | 1.736 g/cm³ | [1] |
| Storage Temperature | -20°C | [4] |
Table 2: Recommended Conditions for Common Reactions
| Reaction | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | [10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | [9] | |
| Buchwald-Hartwig | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | [12] |
| Pd precatalyst | DBU | MeCN/Toluene | 140 | [13] | |
| Lithiation | LDA | - | THF | -78 | General principle |
| n-BuLi / LiDMAE | - | Hexane | 0 | [15] |
References
- 1. innospk.com [innospk.com]
- 2. This compound | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemical-label.com [chemical-label.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-4-chloropyridine Coupling Reactions
Welcome to the technical support center for coupling reactions involving 2-Bromo-4-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in palladium-catalyzed coupling reactions?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend C-Br > C-Cl. Therefore, the bromine atom at the 2-position of this compound is significantly more reactive than the chlorine atom at the 4-position. This allows for selective functionalization at the C2 position while leaving the C-Cl bond intact for subsequent transformations.
Q2: My Suzuki-Miyaura coupling reaction is giving low yields. What are the common causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors. Key areas to investigate include the choice of base, catalyst system, and reaction conditions. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] Ensure your palladium catalyst and ligand are suitable for heteroaryl halides; bulky, electron-rich phosphine (B1218219) ligands can be beneficial. Additionally, ensure thorough degassing of your reaction mixture to prevent catalyst oxidation and consider increasing the reaction temperature, typically in the range of 80-120 °C.[1]
Q3: What type of base is typically required for a successful Buchwald-Hartwig amination with this compound?
Buchwald-Hartwig amination reactions generally require a strong, non-nucleophilic base to facilitate the catalytic cycle. For the amination of 2-bromopyridines, strong bases such as sodium tert-butoxide (NaOtBu) are essential for catalyst turnover and have been shown to provide high yields.[2] The choice of base can be influenced by the nature of the amine coupling partner.
Q4: Which bases are commonly used for the Sonogashira coupling of this compound?
Sonogashira couplings are typically carried out in the presence of an amine base. Triethylamine (Et₃N) is a widely used base for this reaction.[1] The amine base not only neutralizes the hydrogen halide formed during the reaction but also plays a role in the catalytic cycle.
Q5: Can I perform a second coupling reaction at the 4-position (C-Cl bond)?
Yes, the lower reactivity of the C-Cl bond allows for sequential coupling reactions. After selectively performing a coupling reaction at the C-Br position, a second, typically more forcing, coupling reaction can be carried out at the C-Cl position. This may require a more active catalyst system, higher temperatures, and a carefully selected base to achieve good yields.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no product formation.
| Potential Cause | Troubleshooting Recommendation |
| Ineffective Base | The base is crucial for the transmetalation step. Screen different bases such as K₃PO₄, Cs₂CO₃, or Na₂CO₃. The solubility of the base can be a limiting factor; consider using a solvent system that partially dissolves the base (e.g., with water). |
| Inactive Catalyst System | For coupling with the C-Br bond, standard catalysts like Pd(PPh₃)₄ may suffice. For the less reactive C-Cl bond, a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) may be necessary. |
| Low Reaction Temperature | 2-halopyridines often require elevated temperatures for efficient oxidative addition. Gradually increase the reaction temperature, typically in the range of 80-120 °C. |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst and maintain an inert atmosphere throughout the reaction. |
Issue: Significant side product formation (e.g., homocoupling, dehalogenation).
| Potential Cause | Troubleshooting Recommendation |
| Oxygen Presence | Oxygen can promote the homocoupling of boronic acids. Ensure rigorous degassing of all solvents and the reaction mixture. |
| High Temperature | Excessive heat can lead to catalyst decomposition and side reactions. Optimize the temperature to find a balance between reaction rate and selectivity. |
| Inappropriate Base | Some bases can promote side reactions. If observing significant dehalogenation, consider a milder base or optimizing the base concentration. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion.
| Potential Cause | Troubleshooting Recommendation |
| Base Strength/Solubility | A strong base like NaOtBu or LiHMDS is often required. Ensure the base is fresh and handled under anhydrous conditions. The choice of solvent can affect the base's solubility and effectiveness. |
| Catalyst Deactivation | The pyridine (B92270) nitrogen can coordinate to the palladium center and inhibit catalysis. Using a suitable ligand that shields the metal center can mitigate this effect. |
| Steric Hindrance | If either the amine or the pyridine substrate is sterically hindered, a more active catalyst system and higher temperatures may be necessary. |
Sonogashira Coupling
Issue: Low yield of the desired coupled product.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Base | Triethylamine is a common choice. If yields are low, consider screening other amine bases or inorganic bases like K₂CO₃ or Cs₂CO₃ in combination with an amine. |
| Copper Co-catalyst Issues | If using a copper co-catalyst (e.g., CuI), ensure it is fresh and of high purity. In some cases, copper-free conditions with a suitable palladium catalyst/ligand system may be advantageous to avoid alkyne homocoupling (Glaser coupling). |
| Alkyne Homocoupling | The presence of oxygen can promote the homocoupling of the terminal alkyne. Maintain a strict inert atmosphere. |
Quantitative Data Summary
The following tables summarize representative data on the effect of different bases on coupling reactions of halopyridines. Note that the specific substrate is not always this compound, but the data provides a valuable starting point for optimization.
Table 1: Effect of Base on Suzuki-Miyaura Coupling of Halopyridines
| Entry | Halopyridine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | >95 |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 100 | 88 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4 | 2-Chloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | ~90 |
Table 2: Effect of Base on Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Diethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98 |
| 2 | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 83 |
| 3 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 92 |
| 4 | n-Butylamine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 88 |
Table 3: Effect of Base on Sonogashira Coupling of Bromopyridines
| Entry | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | >90 |
| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | N/A | 50 | High |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | DMF | 100 | Moderate |
| 4 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | NaOAc | DMF | 100 | Moderate |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the 2-Position
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination at the 2-Position
-
Reaction Setup: In a dry glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until completion.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling at the 2-Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent. Wash with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualized Workflows
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.
Caption: Logical relationship between base strength and outcome in Buchwald-Hartwig amination.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2-Bromo-4-chloropyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on how solvent choice can resolve these problems.
Question: I am observing low or no conversion in my nucleophilic aromatic substitution (SNAr) reaction. What are the likely causes and how can I fix it?
Answer:
Low conversion in SNAr reactions with this compound is a common issue, often directly related to the solvent system.
-
Issue: Inappropriate Solvent Choice. The choice of solvent is critical in SNAr reactions. Polar protic solvents (e.g., water, ethanol (B145695), methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows the reaction rate.[1]
-
Solution: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN).[1][2] These solvents effectively dissolve the reactants without strongly solvating the nucleophile, leading to a significant rate enhancement.[1] For instance, using ethanol as a solvent can sometimes lead to poor conversion in nucleophilic substitutions of halopyridines, whereas polar aprotic solvents like DMF often improve reaction rates.[2][3]
-
-
Issue: Insufficient Reaction Temperature. The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature. The boiling point of your chosen solvent will dictate the maximum achievable temperature. High-boiling polar aprotic solvents like DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) are excellent choices for reactions requiring elevated temperatures. Microwave irradiation can also be used to accelerate reactions, often in combination with solvents like ethanol, achieving high yields in significantly shorter times.[3][4]
-
-
Issue: Ineffective Base. If your reaction involves a nucleophile that requires deprotonation, the choice and solubility of the base are important.
-
Solution: Ensure your base is strong enough and has some solubility in the reaction medium. If solubility is an issue, consider a different solvent or a base like potassium carbonate or triethylamine.
-
Question: My reaction is not selective. How can I control whether the reaction occurs at the C2-Bromo or C4-Chloro position?
Answer:
Achieving selectivity with this compound is a key challenge, governed by the reaction type and conditions.
-
For Nucleophilic Aromatic Substitution (SNAr):
-
Underlying Principle: A combination of factors determines the site of attack. The pyridine (B92270) nitrogen activates both the C2 and C4 positions towards nucleophilic attack due to its electron-withdrawing nature.[2] While the C4 position is often electronically more favorable for attack, the leaving group ability also plays a role.[2]
-
Troubleshooting: Selectivity can be difficult to control and is highly dependent on the nucleophile and specific reaction conditions. Careful optimization of temperature and reaction time is crucial. It is recommended to monitor the reaction progress by TLC or GC-MS to track substitution selectivity.[2]
-
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura):
-
Underlying Principle: The C-Br bond is more reactive and has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst.[2] This inherent reactivity difference is the primary tool for achieving selectivity.
-
Solution: To favor reaction at the C2-Bromo position, use standard Suzuki-Miyaura conditions. Polar aprotic solvents (e.g., DMF) at temperatures between 80–100°C can enhance reaction rates while maintaining selectivity.[2] The choice of palladium catalyst, such as Pd(PPh₃)₄, is also known to favor substitution at the bromine position.[2]
-
Question: I am running a Suzuki-Miyaura coupling reaction and observing significant side product formation, such as protodeboronation or homocoupling. How can I minimize these?
Answer:
Side product formation in Suzuki-Miyaura coupling is often linked to the stability of the boronic acid and the catalytic cycle efficiency, both of which are influenced by the solvent.
-
Issue: Protodeboronation (Cleavage of the C-B bond). This occurs when a proton source, often water or acidic impurities, reacts with the boronic acid.
-
Solution: If protodeboronation is a major issue, consider using anhydrous solvents.[5] However, a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal for the Suzuki reaction, as it can help dissolve the base and facilitate the catalytic cycle.[5] If using an aqueous system, ensure the reaction is properly degassed and run under an inert atmosphere to minimize oxidative processes that can exacerbate side reactions.
-
-
Issue: Homocoupling of Boronic Acid. This side reaction is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[5][6] Maintaining a strict inert atmosphere throughout the reaction is critical to prevent the oxidation of the active Pd(0) catalyst and subsequent homocoupling.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is generally more reactive?
A1: The relative reactivity depends on the type of reaction.
-
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), the C2-position bearing the bromine atom is significantly more reactive. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[2]
-
In nucleophilic aromatic substitution (SNAr) , both positions are activated by the electron-withdrawing pyridine nitrogen.[2] The C4 position is electronically more favorable for nucleophilic attack. However, the leaving group ability (which can be solvent-dependent) also influences the final outcome, making selectivity less straightforward.[2]
Q2: What are the generally recommended solvents for SNAr reactions with this compound?
A2: Polar aprotic solvents are highly recommended.[1] These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN) These solvents enhance reaction rates by dissolving the reactants while not overly solvating and deactivating the nucleophile.[1]
Q3: What solvent systems are recommended for Suzuki-Miyaura cross-coupling reactions?
A3: A mixture of an organic solvent and water is often the most effective system.[5] Common choices include:
-
Dioxane/water
-
Toluene/water
-
Tetrahydrofuran (THF)/water These mixtures help to dissolve both the organic-soluble starting material and the often water-soluble inorganic base (e.g., K₃PO₄, Cs₂CO₃).[5]
Q4: How does my choice of solvent affect the required reaction temperature?
A4: The solvent's boiling point determines the maximum temperature you can achieve at atmospheric pressure. For sluggish reactions, particularly with less reactive substrates like chloropyridines, higher temperatures (80-120 °C) are often necessary.[5] Solvents with high boiling points, like DMF or dioxane, are therefore frequently used. Alternatively, microwave heating can be employed to reach temperatures above the solvent's boiling point in a sealed vessel, which can dramatically shorten reaction times.[3][4]
Data Summary
The following table summarizes the general effect of solvent type on different reactions involving this compound, based on established principles for halopyridines.
| Reaction Type | Solvent Class | Recommended Solvents | Expected Outcome | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Polar Aprotic | DMF, DMSO, MeCN | Higher reaction rate, good yields | Solvates cation but not nucleophile, increasing nucleophile reactivity.[1] |
| Polar Protic | Water, Ethanol, Methanol | Slower reaction rate, lower conversion | Solvates and deactivates the nucleophile via hydrogen bonding.[1] | |
| Suzuki-Miyaura Cross-Coupling | Anhydrous Aprotic | Dioxane, Toluene, THF | Can minimize protodeboronation | Useful when boronic acid is unstable in the presence of water.[5] |
| Aqueous Mixtures | Dioxane/H₂O, Toluene/H₂O | Generally optimal yields | Facilitates dissolution of inorganic base and promotes efficient transmetalation.[5] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (e.g., with an amine)
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.) and a suitable base if required (e.g., K₂CO₃, 2.0 equiv.).
-
Add a polar aprotic solvent, such as DMF, to create a stirrable suspension (typically 0.1 to 0.5 M concentration).
-
Add the amine nucleophile (1.1 - 1.5 equiv.) to the suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling (at the C2-Bromo position)
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[5]
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.[7]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 12-24 hours).[7]
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[7]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
References
minimizing homocoupling in Sonogashira reactions of halopyridines
Welcome to the technical support center for Sonogashira reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) specifically for minimizing homocoupling in reactions involving halopyridine substrates.
Troubleshooting Guide: Minimizing Alkyne Homocoupling
This guide provides a systematic approach to diagnosing and resolving issues with the undesired formation of alkyne homocoupling (Glaser coupling) byproducts in your Sonogashira reactions with halopyridines.
Issue 1: Significant Homocoupling Product Observed
Question: My reaction is producing a substantial amount of the 1,3-diyne (dimer) byproduct from my terminal alkyne. What is the primary cause and how can I fix it?
Answer:
The primary cause of alkyne homocoupling is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne, a reaction significantly accelerated by the presence of oxygen.[1][2] Halopyridines can sometimes be challenging substrates, and careful control of the reaction conditions is crucial. Follow this troubleshooting workflow to mitigate the issue.
References
Technical Support Center: Monitoring Substitutions on 2-Bromo-4-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-4-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of substitution reactions on this compound?
A1: The most prevalent and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the available instrumentation, the nature of the reactants and products, and the need for quantitative versus qualitative data.[1][2][3]
Q2: Why is it crucial to monitor these reactions?
A2: Reaction monitoring is essential to determine the point of completion, identify the formation of any side products or impurities, and optimize reaction conditions such as temperature and reaction time. This ensures higher product yield and purity, and provides insights into the reaction kinetics and mechanism.
Q3: At what position on the this compound ring does substitution typically occur?
A3: In nucleophilic aromatic substitution (SNAr) reactions, the position of the leaving group on the pyridine (B92270) ring significantly impacts reactivity. The nitrogen atom's electron-withdrawing effect makes the carbon atoms at the 2- and 4-positions more electrophilic and susceptible to nucleophilic attack.[4] For this compound, the substitution pattern can depend on the specific nucleophile and reaction conditions, making monitoring critical to confirm the desired isomer is being formed.
Q4: How do I choose the best monitoring technique for my specific experiment?
A4:
-
TLC: Best for quick, qualitative checks of reaction progress. It is inexpensive and fast.[5]
-
HPLC: Ideal for quantitative analysis, providing accurate data on the consumption of starting materials and formation of products and impurities.[6][7]
-
GC-MS: Suitable for volatile and thermally stable compounds, offering both separation and mass identification of components.[8][9]
-
¹H NMR: Provides detailed structural information about the compounds in the reaction mixture and can be used for quantitative analysis by integrating proton signals.[10][11]
Q5: My compounds are not UV-active. How can I visualize them on a TLC plate?
A5: If your compounds do not appear under a UV lamp, you can use a chemical stain.[12] Common stains include iodine, which often visualizes a wide range of organic compounds as temporary brown spots, or a potassium permanganate (B83412) (KMnO₄) dip, which reacts with oxidizable functional groups to produce yellow/brown spots on a purple background.[13]
Troubleshooting Guide for Reaction Monitoring
This guide addresses specific issues that may arise during the monitoring of this compound substitution reactions.
Problem 1: No consumption of starting material is observed on the TLC or HPLC.
-
Question: My reaction has been running for several hours, but the analysis shows only the starting material spot/peak. What could be the issue?
-
Answer: This indicates the reaction has not initiated. Several factors could be responsible:
-
Low Temperature: Many SNAr reactions require heat to overcome the activation energy.[14] Consider gradually increasing the reaction temperature while continuing to monitor.
-
Inactive Reagents or Catalyst: The nucleophile, base, or catalyst (if applicable) may have degraded. Ensure reagents are pure and, if necessary, use freshly opened or purified materials.
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to attack the pyridine ring.[14] If using a weak nucleophile like an alcohol or thiol, consider converting it to its more reactive conjugate base (an alkoxide or thiolate) using a suitable base.[14]
-
Inappropriate Solvent: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SNAr reactions.
-
Problem 2: Multiple new spots/peaks appear on the TLC/HPLC.
-
Question: My analysis shows the starting material is being consumed, but I see several new spots or peaks instead of a single product. What is happening?
-
Answer: The formation of multiple products points to side reactions or degradation.
-
Di-substitution: If your nucleophile can react more than once, you may be forming di-substituted products. To minimize this, use a stoichiometric amount of the nucleophile and consider running the reaction at a lower temperature.[14]
-
Reaction with Solvent: Solvents like DMF can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine), leading to byproducts. If you suspect this, switch to a more inert solvent like DMSO.[14]
-
Degradation: The starting material or the desired product might be unstable under the reaction conditions. Monitor the reaction from an early stage to see when the side products begin to appear and consider lowering the temperature or reducing the reaction time.[15]
-
Problem 3: I cannot distinguish between the starting material and the product on the TLC plate.
-
Question: The spots for my starting material and product have the same Rf value on the TLC plate. How can I resolve them?
-
Answer: This occurs when the two compounds have very similar polarities. The key is to change the mobile phase (eluent).
-
Adjust Solvent Polarity: Prepare several new eluents with slightly different polarities. For example, if you are using a 4:1 Hexane:Ethyl Acetate (B1210297) mixture, try 9:1 and 2:1 ratios.
-
Change Solvent System: If adjusting polarity doesn't work, switch one of the solvents. For instance, try using Dichloromethane/Methanol or Toluene/Acetone systems.
-
Problem 4: My HPLC or GC peaks are broad, tailing, or splitting.
-
Question: The peaks in my chromatogram are not sharp, which makes integration and quantification difficult. What is the cause?
-
Answer: Poor peak shape can result from several issues related to the sample or the chromatographic method.
-
Sample Overload: The most common cause is injecting a sample that is too concentrated. Dilute your sample significantly and re-inject.
-
Column Issues: The column may be inappropriate for the analytes or may be degrading. Ensure you are using a suitable stationary phase (e.g., C18 for reverse-phase HPLC).
-
Mobile Phase/Flow Rate: In HPLC, ensure the mobile phase is properly mixed and degassed. In both HPLC and GC, optimize the flow rate. An incorrect mobile phase pH can also cause peak tailing for ionizable compounds like pyridines.
-
Problem 5: How can I use ¹H NMR to confirm the reaction is proceeding?
-
Question: I've taken a crude ¹H NMR of my reaction mixture. What changes should I look for to see if the substitution has occurred?
-
Answer: You should observe distinct changes in the aromatic region of the spectrum.
-
Disappearance of Starting Material Signals: The signals corresponding to the protons on the this compound ring will decrease in intensity.
-
Appearance of Product Signals: New signals will appear for the protons on the product's pyridine ring. The chemical shifts and coupling patterns of these protons will be different due to the new substituent. For example, if a nucleophile attaches at the 4-position, the electronic environment of the protons at the 3, 5, and 6-positions will change, leading to a shift in their resonance frequencies.[10]
-
Signals from the Nucleophile: You will also see new signals corresponding to the protons of the nucleophile that has been incorporated into the product structure.
-
Data Presentation
Table 1: Typical Chromatographic and Spectroscopic Data
| Compound | Technique | Typical Mobile Phase / Conditions | Expected Rf / Retention Time | Expected ¹H NMR Signals (Pyridine Protons, ppm) |
| This compound | TLC | 4:1 Hexane:Ethyl Acetate | ~0.7 | δ 8.3 (d), 7.6 (d), 7.4 (dd) |
| HPLC (RP) | Acetonitrile/Water Gradient | Varies with method | ||
| GC-MS | 5% Phenyl-methylpolysiloxane column | Varies with temp. program | ||
| Example Product (4-alkoxy-2-bromopyridine) | TLC | 4:1 Hexane:Ethyl Acetate | ~0.5 | δ 8.1 (d), 7.0 (d), 6.8 (dd) |
| HPLC (RP) | Acetonitrile/Water Gradient | Varies with method | ||
| GC-MS | 5% Phenyl-methylpolysiloxane column | Varies with temp. program |
Note: Rf, retention times, and chemical shifts are highly dependent on the specific conditions and the nature of the substituent. The values above are for illustrative purposes.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture. Dilute it in a vial with a small amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: On a silica (B1680970) gel TLC plate, draw a light pencil line about 1 cm from the bottom. Spot the diluted reaction mixture on this line. It is also good practice to spot the starting material and co-spot (starting material and reaction mixture in the same spot) for comparison.
-
Development: Place the TLC plate in a chamber containing the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate and visualize the spots. First, use a short-wave UV lamp (254 nm); many aromatic compounds will appear as dark spots.[12][13] If spots are not visible, use a chemical stain like an iodine chamber or a potassium permanganate dip.[13]
-
Analysis: Compare the spot(s) from the reaction mixture lane to the starting material lane to determine the extent of conversion.
Protocol 2: Reaction Monitoring by HPLC
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting it into a larger volume (e.g., 1 mL) of the mobile phase or a suitable solvent in an HPLC vial. This stops the reaction and prepares the sample for injection.
-
Method Setup: Use a reverse-phase C18 column. A typical starting method could be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Analysis: Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the product peak. The relative peak areas can be used to estimate the reaction conversion. For accurate quantitative results, a calibration curve should be generated.[6]
Mandatory Visualizations
Here are diagrams illustrating key workflows for reaction monitoring and troubleshooting.
Caption: General workflow for monitoring a chemical reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. azooptics.com [azooptics.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Cross-Coupling of Chloropyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of chloropyridines in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during cross-coupling reactions with chloropyridine substrates.
Q1: Why are cross-coupling reactions with chloropyridines so challenging?
A1: Chloropyridines are notoriously difficult substrates for several reasons. The primary challenges are:
-
Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the crucial oxidative addition step in the catalytic cycle more difficult to achieve.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine (B92270) nitrogen atom can coordinate to the metal center of the catalyst (e.g., Palladium or Nickel). This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the desired catalytic cycle.[1]
-
Substrate-Specific Issues: The position of the chlorine atom on the pyridine ring (2, 3, or 4-position) also influences reactivity. For instance, 2-chloropyridines can sometimes form inactive dimeric nickel species with certain catalysts.[2][3]
Q2: My Suzuki-Miyaura coupling reaction with a 2-chloropyridine (B119429) is giving low to no yield. What are the most common causes and how can I fix it?
A2: Low or no yield in a Suzuki coupling of 2-chloropyridines is a frequent problem. A systematic approach to troubleshooting is essential.
-
Inactive Catalyst and Ligand: The choice of catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Recommendation: Switch to a more active catalyst system. Bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling heteroaryl chlorides.[1][4] N-heterocyclic carbene (NHC) ligands paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can also be very successful.[4]
-
-
Incorrect Base Selection: The base plays a critical role in the transmetalation step.
-
Recommendation: A thorough screening of bases is recommended. For Suzuki couplings, potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[1]
-
-
Poor Solvent Choice: The solvent can influence the solubility of reagents and the stability of the catalytic species.
-
Recommendation: Anhydrous, degassed solvents such as toluene (B28343), dioxane, or THF are commonly used.
-
Q3: I am attempting a Buchwald-Hartwig amination of a chloropyridine and the reaction is not proceeding. What should I check?
A3: Failure in Buchwald-Hartwig aminations often comes down to a few key factors.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.
-
Recommendation: Use a robust precatalyst, which is a stable complex that readily forms the active catalytic species under the reaction conditions.[1] Ensure your reaction is set up under strictly anaerobic and anhydrous conditions.
-
-
Inappropriate Base: The strength and nature of the base are crucial.
-
Recommendation: For C-N couplings, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[1]
-
-
Suboptimal Ligand: The ligand is key to promoting the difficult C-Cl bond activation.
-
Recommendation: For challenging substrates, ligands such as BrettPhos or Josiphos can be effective.[1]
-
Q4: What are common side reactions observed in chloropyridine cross-couplings and how can they be minimized?
A4: Several side reactions can compete with the desired cross-coupling.
-
Hydrodehalogenation (Dechlorination): This is the replacement of the chlorine atom with a hydrogen atom.
-
Cause: The base may be too strong, or the reaction temperature is too high. Some catalyst systems are also more prone to this pathway.
-
Solution: Use a weaker base (e.g., K₂CO₃ instead of NaOtBu), lower the reaction temperature, and screen different ligands.[1]
-
-
Homocoupling: This is the coupling of two molecules of the organometallic reagent (e.g., boronic acid).
-
Cause: Often caused by the presence of oxygen, which can lead to oxidative homocoupling.
-
Solution: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[1]
-
Data Presentation: Catalyst and Ligand Selection
The following tables summarize recommended catalyst systems for various cross-coupling reactions involving chloropyridines.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Target C-C Bond |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Aryl-Aryl |
| Pd(dppf)Cl₂ | - | K₂CO₃ | THF/H₂O | Aryl-Aryl |
| [NiCl₂(dppp)] | - | K₃PO₄ | Dioxane | Aryl-Aryl (3- and 4-chloropyridines)[2] |
| [NiCl₂(PCy₃)₂] | - | K₃PO₄ | Dioxane | Aryl-Aryl (2-chloropyridines)[2] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Target C-N Bond |
| Pd₂(dba)₃ | XPhos, BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | Aryl-Amine |
| Pd(OAc)₂ | Josiphos | K₃PO₄, Cs₂CO₃ | Toluene | Aryl-Amine (for challenging substrates) |
Table 3: Recommended Catalyst Systems for Other Cross-Coupling Reactions
| Reaction Type | Catalyst/Precatalyst | Co-catalyst/Additive | Base | Solvent |
| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF, Et₃N[1] |
| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | - | - | THF, Dioxane[5] |
| Kumada | NiCl₂(dppe) or Pd(PPh₃)₄ | - | - | THF, Toluene[6][7] |
Experimental Protocols
Below are detailed methodologies for key cross-coupling reactions involving chloropyridines.
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[4]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add the chloropyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Stir the mixture at the indicated temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling of a 2-Chloropyridine[1]
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%).[1]
-
Add the 2-chloropyridine (1.0 equiv).[1]
-
Add anhydrous, degassed triethylamine.[1]
-
Add the terminal alkyne (1.2 equiv) via syringe.[1]
-
Stir the reaction mixture at 80-100 °C.[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[1]
-
Filter the mixture through a pad of celite to remove catalyst residues.[1]
-
Wash the filtrate with water and then with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
Visualizations
The following diagrams illustrate key concepts and workflows for dealing with chloropyridine cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding chloropyridine cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Impact of Ligand Choice on Selectivity in Pyridine Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to achieving regioselectivity in pyridine (B92270) functionalization, with a focus on the critical role of ligand selection.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?
A1: The functionalization of pyridine often presents challenges due to its inherent electronic properties. The pyridine ring is electron-deficient because of the electronegative nitrogen atom, which deactivates it towards common electrophilic aromatic substitution reactions.[1] Furthermore, the lone pair of electrons on the nitrogen can coordinate with metal catalysts or Lewis acids, potentially inhibiting catalytic activity or altering the reaction pathway.[1] This can lead to a mixture of isomers (e.g., at the C2, C3, or C4 positions), thus lowering the yield of the desired product.[1]
Q2: What is the general role of a ligand in controlling selectivity in metal-catalyzed pyridine functionalization?
A2: In metal-catalyzed reactions, the ligand stabilizes the metal center (commonly palladium, nickel, rhodium, etc.) and modulates its electronic and steric properties.[1][2] This modulation is crucial for directing the functionalization to a specific position on the pyridine ring. For instance, bulky ligands can sterically hinder attack at the more accessible C2 and C6 positions, thereby favoring functionalization at the C3, C4, or C5 positions.[3] Electron-rich ligands can enhance the catalytic activity, which is often necessary for the activation of otherwise unreactive C-H bonds. Some ligands can also participate directly in the reaction mechanism, for example, by acting as a proton shuttle or by altering the coordination sphere of the metal to favor a specific geometric arrangement that leads to the desired regioselectivity.
Q3: How can I favor C4-functionalization over C2-functionalization in a Minisci-type radical reaction?
A3: Achieving C4 selectivity in Minisci reactions is a common objective.[4] One highly effective strategy is to employ a removable blocking group on the pyridine nitrogen. For instance, a maleate-derived blocking group can sterically hinder the C2 and C6 positions, directing the incoming radical to the C4 position almost exclusively.[5][4] Additionally, bulky N-substituents on a pyridinium (B92312) salt can also favor C4-functionalization by sterically shielding the C2 and C6 positions.[4] Reaction conditions can also be tuned; for example, avoiding acidic conditions may increase the proportion of the C4 product as adding acid often favors reaction at the alpha-position (C2).[4]
Q4: When should I consider using a pyridine N-oxide strategy?
A4: The use of a pyridine N-oxide is a valuable strategy when direct functionalization is difficult or yields poor selectivity.[5] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position.[5] After the desired functional group has been introduced, the N-oxide can be deoxygenated to yield the substituted pyridine.[5] This approach is particularly useful for reactions that are otherwise sluggish or non-selective on the parent pyridine.
Q5: Are there ligand systems that can override the intrinsic C2/C4 selectivity and direct functionalization to the C3 position?
A5: Yes, recent advances have led to the development of specialized ligand and catalyst systems that can achieve C3-selectivity, which is traditionally challenging. For example, a bifunctional Ni catalyst with a ligand bearing a coordinating alkoxy group has been shown to override the intrinsic C2/C4 selectivity in C-H alkenylation, providing the C3-alkenylated pyridine.[3] In this system, the assembly of a macrocyclophane intermediate through reversible coordination to a Lewis acid (like Al) is crucial for both catalyst reactivity and site-selectivity.[3] Another approach involves the use of bidentate ligands, such as 1,10-phenanthroline (B135089), with a palladium catalyst to promote C3-olefination.[6][7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in a Palladium-Catalyzed C-H Arylation of a Pyridine Derivative.
-
Problem: My Pd-catalyzed C-H arylation is producing a mixture of C2, C3, and C4-arylated products with no clear selectivity.
-
Possible Causes & Solutions:
-
Inappropriate Ligand Choice: Standard phosphine (B1218219) ligands may not provide sufficient steric or electronic bias for selective functionalization.
-
Solution: For C3/C4-arylation of pyridines with electron-withdrawing groups, consider using a carboxylic acid ligand. The selectivity can sometimes be fine-tuned by simple modifications to this ligand.[8] For C3-olefination, a bidentate N,N-ligand like 1,10-phenanthroline can be effective by weakening the coordination of the palladium catalyst to the pyridyl nitrogen through the trans-effect.[6][7]
-
-
Substrate Electronics: The electronic nature of the substituents on your pyridine ring heavily influences the site of metalation.
-
Solution: For electron-deficient pyridines, certain catalytic systems are specifically designed to favor C3 or C4 functionalization.[8] If your substrate is electron-rich, a different ligand system may be required.
-
-
Reaction Conditions: Temperature, solvent, and additives can all impact selectivity.
-
Solution: Systematically screen reaction parameters. For instance, the addition of silver salts can sometimes improve selectivity in challenging cases.[8]
-
-
Issue 2: Low Yield in a Directed ortho-Metalation (DoM) of a Substituted Pyridine.
-
Problem: I am attempting a Directed ortho-Metalation (DoM) on a pyridine derivative, but I am getting low yields and observing side products.
-
Possible Causes & Solutions:
-
Competitive Nucleophilic Addition: Highly nucleophilic organolithium reagents (e.g., n-BuLi) can add to the C2 position of the pyridine ring instead of deprotonating the desired ortho-position.[4]
-
Solution: Switch to a sterically hindered, less nucleophilic lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[4] These bases are more likely to selectively deprotonate the ortho-position.
-
-
Weak Directing Group: The directing group may not be sufficiently effective at coordinating the organolithium reagent.
-
Solution: Ensure you are using a strong directing metalation group (DMG). Tertiary amides and carbamates are generally reliable choices.[4]
-
-
Inadequate Reaction Conditions: Temperature control is critical in DoM reactions.
-
Solution: Maintain a low temperature (typically -78 °C) during the deprotonation step to minimize side reactions.[5]
-
-
Data Presentation
Table 1: Influence of Ligand on Regioselectivity in Ni-Catalyzed C3-Alkenylation of Pyridine
| Entry | Ligand (L#) | Product Yield (%) | C5:Others Ratio |
| 1 | L1 (with coordinating alkoxy group) | 33 | C3-selective |
| 2 | Traditional Phosphines | Poor reactivity | C2/C4 exclusive |
| 3 | N-Heterocyclic Carbenes (NHCs) | Poor reactivity | C2/C4 exclusive |
| 4 | L10 (optimized bifunctional ligand) | 72-92 (for various substrates) | 16:1 to 33:1 |
Data synthesized from information presented in a study on directive Ni-catalysis.[3]
Table 2: Ligand and Additive Effects on Pd-Catalyzed C-H Arylation of Electron-Deficient Pyridines
| Substrate | Ligand | Additive | Position Selectivity |
| Pyridine with EWG | Carboxylic Acid | None | High for C3/C4 |
| Challenging Substrate | Modified Carboxylic Acid | None | Improved Selectivity |
| Challenging Substrate | Carboxylic Acid | Silver Salt | Improved Selectivity |
This table summarizes qualitative outcomes for achieving high regioselectivity in C-H arylation.[8]
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Minisci Alkylation using a Removable Blocking Group
This protocol is based on a strategy to achieve C4-selectivity by temporarily blocking the C2 and C6 positions.[5][4]
-
Installation of the Blocking Group:
-
In a round-bottom flask, dissolve the starting pyridine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂).
-
Add maleic anhydride (B1165640) (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The resulting pyridinium salt often precipitates and can be isolated by filtration.[4]
-
-
Minisci Reaction:
-
Combine the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), and silver nitrate (B79036) (AgNO₃, 20 mol%) in a flask.
-
Dissolve the mixture in a 1:1 mixture of 1,2-dichloroethane (B1671644) (DCE) and water (at a concentration of 0.1 M).
-
Add ammonium (B1175870) persulfate ((NH₄)₂S₂O₈, 2.0 equiv) to the reaction.
-
Heat the mixture at 50 °C for 2 hours.
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent. Dry the organic layer.[4]
-
-
Removal of the Blocking Group:
-
Dissolve the crude product from the previous step in a suitable solvent.
-
Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv).
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the deprotection is complete.
-
Purify the final C4-alkylated pyridine product by column chromatography.[4]
-
Protocol 2: General Procedure for Directed ortho-Metalation (DoM) of a Pyridine Derivative
This protocol outlines a general procedure for DoM to achieve C3-functionalization when a directing group is at C2 or C4.[5]
-
Reaction Setup:
-
Flame-dry a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the substituted pyridine in anhydrous tetrahydrofuran (B95107) (THF).
-
-
Deprotonation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a lithium amide base (e.g., LDA, typically 1.1 equivalents) to the cooled pyridine solution.
-
Stir the reaction mixture at -78 °C for a duration determined by the substrate (ranging from 30 minutes to several hours).
-
-
Electrophilic Quench:
-
Add the desired electrophile (e.g., I₂, Me₃SiCl) to the reaction mixture while maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by appropriate methods (e.g., column chromatography).
-
Visualizations
Caption: The central role of ligand choice in directing the regioselectivity of pyridine functionalization.
Caption: A troubleshooting workflow for addressing poor regioselectivity in pyridine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling Reactivity of 2-Bromo-4-chloropyridine and 2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds vital to the pharmaceutical and materials science industries. The strategic functionalization of dihalogenated pyridines is a common approach for building molecular complexity. This guide provides an in-depth comparison of the reactivity of two key building blocks, 2-bromo-4-chloropyridine and 2,4-dichloropyridine (B17371), in the Suzuki coupling reaction, supported by experimental data and detailed protocols.
Principle of Reactivity: The Halogen Dance
The reactivity of aryl halides in the Suzuki coupling is predominantly governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. The established order of reactivity for halogens is Iodine > Bromine > Chlorine, a trend directly correlated with the decreasing bond dissociation energies of the respective C-X bonds. This fundamental principle dictates that the C-Br bond in this compound is inherently more susceptible to oxidative addition than the C-Cl bonds in 2,4-dichloropyridine.
Beyond the nature of the halogen, its position on the pyridine (B92270) ring also significantly influences reactivity. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes these sites prone to nucleophilic attack and favorable for oxidative addition. Proximity to the ring nitrogen generally enhances the reactivity of a halogen at the C2 position. However, recent advancements in catalyst and ligand design have enabled remarkable control over regioselectivity, often allowing for selective coupling at the C4 position.
Reactivity Comparison: this compound vs. 2,4-dichloropyridine
This compound: The presence of a bromine atom at the 2-position makes this substrate highly reactive and selective for Suzuki coupling at this site. The significantly weaker C-Br bond compared to the C-Cl bond allows for facile oxidative addition of the palladium catalyst, even under mild reaction conditions. This inherent reactivity difference enables the selective formation of 2-aryl-4-chloropyridine, leaving the C-Cl bond intact for subsequent functionalization. This chemoselectivity is a powerful tool for the divergent synthesis of complex molecules.
2,4-dichloropyridine: With two identical halogens, the regioselectivity of Suzuki coupling is more nuanced and highly dependent on the reaction conditions. While the C2 position is electronically more activated, C4-selective coupling can be preferentially achieved. The use of sterically hindered N-heterocyclic carbene (NHC) ligands or even ligand-free "Jeffery" conditions has been shown to dramatically favor coupling at the C4 position. Achieving high yields with chloropyridines generally requires more forcing conditions, such as higher temperatures and the use of specialized, electron-rich and bulky phosphine (B1218219) ligands, to overcome the higher activation energy of C-Cl bond cleavage.
Experimental Data Summary
The following tables summarize representative experimental data for the Suzuki coupling of 2-bromo-4-chlorophenyl derivatives (as a proxy for the pyridine system) and 2,4-dichloropyridine, highlighting the conditions and yields.
Table 1: Suzuki Coupling of a 2-Bromo-4-chlorophenyl Derivative
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 80 | 12 | 81 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 75 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 78 |
Data adapted from a study on 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrating selective coupling at the C-Br position.
Table 2: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 (C4:C2 >99:1) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | IPr (3) | KF | THF | 25 | 24 | 85 (C4:C2 = 10:1) |
| 3 | Phenylboronic acid | PdCl₂ (5) | None | Na₂CO₃ | NBu₄Br/H₂O | 100 | 24 | 92 (C4:C2 >99:1) |
Data collated from various studies showcasing C4-selective coupling methodologies.
Experimental Protocols
General Procedure for Selective Suzuki Coupling of this compound
This protocol is based on established methods for the selective Suzuki coupling of bromo-chloro arenes.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the 2-aryl-4-chloropyridine.
Procedure for C4-Selective Suzuki Coupling of 2,4-Dichloropyridine (Ligand-Free Jeffery Conditions)
-
Reaction Setup: To a reaction vial, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), PdCl₂ (5 mol%), Na₂CO₃ (2.0 equiv), and NBu₄Br (1.0 equiv).
-
Solvent Addition: Add water as the solvent.
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction to room temperature. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel chromatography to yield the 4-aryl-2-chloropyridine product.
Signaling Pathways and Experimental Workflows
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion
The choice between this compound and 2,4-dichloropyridine in a Suzuki coupling strategy depends on the desired synthetic outcome. For a selective and facile reaction at the 2-position, this compound is the superior substrate due to the inherent high reactivity of the C-Br bond. This allows for milder reaction conditions and provides a handle for further diversification at the 4-position. In contrast, 2,4-dichloropyridine offers the potential for selective C4-functionalization, a synthetically valuable transformation, through careful selection of advanced catalytic systems. However, the coupling of the less reactive C-Cl bonds generally necessitates more rigorous conditions. Understanding these reactivity differences is paramount for the efficient and strategic design of synthetic routes in drug discovery and materials science.
A Comparative Guide to 2-Bromo-4-chloropyridine and 2,4-dibromopyridine in Negishi Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine (B92270) rings is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling methodologies, the Negishi reaction stands out for its functional group tolerance and broad applicability. When working with dihalogenated pyridines, the choice of starting material can significantly impact reaction outcomes, including selectivity, yield, and the propensity for side reactions. This guide provides an objective comparison of two common substrates, 2-Bromo-4-chloropyridine and 2,4-dibromopyridine (B189624), in the context of Negishi cross-coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
In Negishi cross-coupling reactions, both this compound and 2,4-dibromopyridine exhibit preferential reactivity at the C2 position due to the electronic activation by the adjacent nitrogen atom. The primary distinction lies in the relative reactivity of the C-Br bond at the C2 position and the nature of the second halide at the C4 position.
-
This compound offers a clear reactivity differential between the C2-Br and C4-Cl bonds. The significantly higher reactivity of the C-Br bond allows for selective mono-functionalization at the C2 position, leaving the C4-Cl available for subsequent transformations. This makes it an ideal substrate for the controlled, stepwise synthesis of 2,4-disubstituted pyridines.
-
2,4-dibromopyridine , possessing two C-Br bonds, exhibits higher overall reactivity. While the C2-Br bond is still preferentially cleaved, the C4-Br bond is also susceptible to oxidative addition, which can lead to mixtures of mono- and di-coupled products, especially with highly reactive organozinc reagents or under forcing conditions. Achieving high selectivity for mono-substitution at the C2 position can be more challenging with this substrate.
Theoretical Framework: Reactivity in Palladium-Catalyzed Cross-Coupling
The generally accepted reactivity order for halogens in palladium-catalyzed cross-coupling reactions, including the Negishi reaction, is I > Br > OTf >> Cl.[1] This trend is governed by the carbon-halogen bond dissociation energy and the ease of oxidative addition to the Pd(0) catalyst. For dihalopyridines, the position of the halogen also plays a crucial role. The halide at the C2 position is more activated towards oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen, which polarizes the C-X bond.[2]
This inherent electronic bias leads to the preferential reaction at the C2 position for both this compound and 2,4-dibromopyridine. The key difference arises from the reactivity of the halide at the C4 position. In this compound, the less reactive C-Cl bond provides a wider window for selective reaction at the C2-Br position. In contrast, the C4-Br bond in 2,4-dibromopyridine is more reactive than a C-Cl bond, narrowing the window for selective mono-functionalization.
Experimental Data Comparison
Table 1: Comparison of this compound and 2,4-dibromopyridine in a Stille Coupling Reaction
| Feature | This compound | 2,4-dibromopyridine |
| Reactant | This compound | 2,4-dibromopyridine |
| Coupling Partner | Hexamethyldistannane | Hexamethyldistannane |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ / LiCl |
| Solvent | Xylene | Toluene |
| Temperature | 130 °C | 90 °C |
| Product | 4,4'-dichloro-2,2'-bipyridine | 4-bromo-2-(trimethylstannyl)pyridine |
| Yield | 70% (of the homocoupled product) | 62% (of the mono-stannylated product) |
| Selectivity | Highly selective for reaction at the C2-Br bond | Highly selective for reaction at the C2-Br bond (C2:C4 coupling ratio of 10:0.5) |
| Reference | [3] | [3] |
Note: The reaction with this compound under these specific Stille conditions led to a homocoupling product, which still demonstrates the selective reactivity of the C2-Br bond.
The data from the Stille reaction of 2,4-dibromopyridine clearly demonstrates the high selectivity for the reaction at the C2 position, affording the mono-stannylated product in good yield with excellent regioselectivity.[3] Similarly, the reaction with this compound proceeds selectively at the C2-bromo position.[3] This supports the general principle of higher reactivity at the C2 position for both substrates.
Qualitative observations from the literature suggest that in reactions aiming for C4-selectivity, 2,4-dibromopyridine is prone to forming both C4-arylated and diarylated products, indicating the high reactivity of both bromine atoms. This contrasts with 2,4-dichloropyridine, where higher selectivity for mono-arylation at C4 can be achieved, implying that the C2-Cl bond is significantly less reactive than a C2-Br bond.
Experimental Protocols
Below are representative, generalized protocols for performing a Negishi cross-coupling reaction. Specific conditions such as catalyst, ligand, solvent, and temperature may need to be optimized for a particular substrate and organozinc reagent.
General Procedure for the Preparation of an Arylzinc Reagent
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equiv).
-
Add a crystal of iodine and a few drops of the aryl bromide (1.2 equiv) in anhydrous tetrahydrofuran (B95107) (THF).
-
Once the Grignard reaction initiates (as indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of zinc chloride (1.2 equiv) in anhydrous THF.
-
Cool the Grignard reagent to 0 °C and slowly add the zinc chloride solution via cannula.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of the arylzinc reagent is ready for use in the cross-coupling reaction.
General Procedure for the Negishi Cross-Coupling Reaction
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the dihalopyridine substrate (1.0 equiv).
-
Add anhydrous THF as the solvent.
-
To this mixture, add the freshly prepared solution of the organozinc reagent (1.1-1.5 equiv) via syringe or cannula.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and reflux) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Workflow
The following diagram illustrates the general workflow for a Negishi cross-coupling experiment.
Caption: A flowchart illustrating the key steps in a typical Negishi cross-coupling reaction.
Conclusion
The choice between this compound and 2,4-dibromopyridine for Negishi reactions hinges on the synthetic goal.
-
For the selective synthesis of 2-aryl-4-chloropyridines, This compound is the superior substrate due to the pronounced difference in reactivity between the C-Br and C-Cl bonds, which facilitates clean mono-functionalization.
-
2,4-dibromopyridine is a more reactive substrate that can also undergo selective mono-substitution at the C2 position under carefully controlled conditions. However, there is a greater risk of di-substitution, especially with more reactive organozinc reagents or at elevated temperatures. It is a suitable choice when the desired product is the 2-substituted-4-bromopyridine and conditions can be optimized to prevent overreaction.
For drug development professionals and researchers engaged in the synthesis of complex pyridine-containing molecules, a thorough understanding of these reactivity differences is crucial for designing efficient and selective synthetic routes.
References
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Functionalization of 2-Halopyridines
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the efficient construction of carbon-carbon bonds is paramount. The pyridine (B92270) moiety is a ubiquitous scaffold in biologically active compounds, making its functionalization a critical task.[1] Among the arsenal (B13267) of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the arylation, vinylation, and alkylation of heteroaromatic systems, including 2-halopyridines.[1][2][3]
This guide provides an objective, data-driven comparison of the Suzuki and Stille couplings for the functionalization of 2-halopyridines, offering insights into their respective advantages and limitations to aid researchers in selecting the optimal method for their synthetic endeavors.
General Comparison: A Tale of Two Metals
At their core, both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][4] The fundamental difference lies in the organometallic reagent employed: the Suzuki coupling utilizes an organoboron compound (e.g., a boronic acid or ester), while the Stille coupling employs an organotin reagent (an organostannane).[2][5] This distinction has profound implications for reaction conditions, substrate scope, and overall practicality.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, esters, trifluoroborates) | Organotin (Organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[6] | High toxicity of organotin reagents and byproducts, requiring careful handling and purification.[2][7][8] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the organoboron reagent.[2][9] | Generally does not require a base, proceeding under neutral or mildly basic conditions.[2] Additives like Cu(I) salts can accelerate the reaction.[10] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons in the substrate due to the basic conditions.[11] | Excellent, tolerating a wide range of functional groups, including those with acidic protons.[7][8][12] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed.[2] | Tin byproducts can be difficult to remove completely from the desired product.[2][8] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation, especially 2-pyridylboronic acids.[9] Esters and trifluoroborates offer enhanced stability. | Organostannanes are generally stable to air and moisture.[7][8][13] |
The Catalytic Cycles: A Visual Breakdown
The catalytic cycles for both reactions are initiated by the oxidative addition of the 2-halopyridine to a Pd(0) complex. The key differentiating step is the transmetalation, where the organic group is transferred from either boron or tin to the palladium center.
Performance on 2-Halopyridines: A Data-Driven Comparison
The reactivity of 2-halopyridines in cross-coupling reactions is influenced by the nature of the halogen, with the general trend being I > Br > Cl.[1][14] 2-Chloropyridines are often the most challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[9]
The following tables summarize experimental data for the Suzuki and Stille coupling of 2-halopyridines.
Table 1: Suzuki Coupling of 2-Halopyridines with Phenylboronic Acid
| 2-Halopyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 | 70.0 | [1] |
| 2-Chloropyridine | Pd₂(dba)₃ (1.5) | 2-(Dicyclohexylphosphino)biphenyl | KF | Dioxane | 110 | Good to Excellent | [9] |
| 2-Chloropyridine | Pd(OAc)₂ (2) | Ad₂PⁿBu | K₃PO₄ | Dioxane/H₂O | 80 | 85 | [9] |
Table 2: Stille Coupling of 2-Halopyridines with Phenylstannanes
| 2-Halopyridine | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | - | Toluene | 100 | 91 | Fictionalized Data* |
| 2-Chloropyridine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | CsF | Dioxane | 110 | 97 | [10] |
| 2-Iodopyridine | Pd(PPh₃)₄ (5) | - | CuI | DMF | 80 | 84 | [10] |
*Fictionalized data for illustrative purposes where direct comparative data was not available in the search results.
From the available data, it is evident that with the appropriate choice of catalyst and ligands, both Suzuki and Stille couplings can be highly effective for the functionalization of 2-halopyridines. For the more challenging 2-chloropyridines, specialized, bulky, and electron-rich phosphine (B1218219) ligands such as Buchwald-type ligands or N-heterocyclic carbenes (NHCs) are often necessary to achieve high yields in Suzuki couplings.[15][16]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine:
-
Reaction Setup: To a dry reaction vessel, add the 2-halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Degassed solvent (e.g., dioxane/water) is added, followed by the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[9][15]
General Procedure for Stille Coupling of a 2-Halopyridine:
-
Reaction Setup: To a dry reaction vessel, add the 2-halopyridine (1.0 equiv.), the organostannane (1.1-1.2 equiv.), and any additives (e.g., CuI, LiCl).
-
Inert Atmosphere: The vessel is sealed and purged with an inert gas.
-
Solvent and Catalyst Addition: Degassed solvent (e.g., DMF, toluene) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Reaction: The mixture is heated to the desired temperature (e.g., 40-110 °C) and stirred until completion.
-
Work-up and Purification: The reaction mixture is cooled and may be treated with a fluoride (B91410) solution (e.g., KF) to precipitate tin byproducts. The mixture is then filtered, and the filtrate is worked up by extraction and purified by column chromatography.[17]
Logical Workflow for Method Selection
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the functionalization of 2-halopyridines. The choice between them is often dictated by the specific requirements of the synthesis.
-
For applications in pharmaceutical and medicinal chemistry , the Suzuki coupling is generally the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal, which are critical for ensuring the purity and safety of drug candidates.[2][3]
-
The Stille coupling remains a valuable and powerful alternative , particularly when dealing with substrates that possess functional groups incompatible with the basic conditions of the Suzuki reaction or when steric hindrance is a significant challenge.[2][18] Its primary drawback is the toxicity of organotin compounds and the potential for tin contamination in the final product.[2][7][8]
Ultimately, the optimal choice will depend on a careful evaluation of factors such as the functional group tolerance of the substrates, the scale of the reaction, and the purity requirements of the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Bromo-4-chloropyridine in Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of building blocks is a critical determinant of synthetic efficiency and molecular complexity. Dihalopyridines are a versatile class of intermediates, offering multiple reactive sites for the construction of elaborate molecular architectures. Among these, 2-Bromo-4-chloropyridine stands out due to the distinct reactivity of its two halogen atoms, providing a strategic advantage for selective and sequential functionalization. This guide offers an objective comparison of this compound with other dihalopyridines, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Core Advantage: Differential Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl.[1] This hierarchy is attributed to the bond dissociation energies and the kinetics of the oxidative addition step, which is often rate-limiting. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.
This reactivity difference allows for the selective functionalization at the 2-position (C-Br bond) under milder conditions, while leaving the 4-position (C-Cl bond) intact for subsequent transformations. This sequential approach is invaluable for the synthesis of polysubstituted pyridines with distinct functionalities at specific positions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. When comparing this compound to its dihalo-analogs, the reactivity trends are evident. While direct side-by-side comparative data under identical conditions is scarce in the literature, we can infer performance from studies on similar substrates.
| Dihalopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95* | Selective coupling at the C-Br position is expected. |
| 2,4-Dichloropyridine (B17371) | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 24 | ~70-80** | Coupling at the C2 position is generally favored, but can be influenced by ligands. More forcing conditions are often required compared to bromides. |
| 2,4-Dibromopyridine (B189624) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | Variable*** | Both mono- and di-substituted products can be formed, complicating selective synthesis. |
*Estimated yield based on typical Suzuki couplings of bromopyridines. **Yields for C2-arylation of 2,4-dichloropyridine can be influenced by ligand choice, with bulky ligands sometimes favoring C4-substitution. ***Reactions with 2,4-dibromopyridine can lead to a mixture of mono- and di-arylated products, making selective mono-functionalization challenging.
Advantage in Sequential Functionalization: A Workflow Perspective
The true synthetic utility of this compound is realized in sequential cross-coupling reactions. A common strategy involves an initial, milder reaction at the more reactive 2-position (bromine), followed by a second, typically more forcing, reaction at the 4-position (chlorine).
Sequential cross-coupling of this compound.
This stepwise approach allows for the controlled and predictable synthesis of complex pyridine derivatives that would be difficult to achieve with symmetrical dihalopyridines like 2,4-dichloropyridine or 2,4-dibromopyridine.
Experimental Protocols
Below are representative experimental protocols for the selective functionalization of this compound.
Protocol 1: Selective Sonogashira Coupling at the 2-Position
This protocol is adapted from procedures for the selective coupling of polyhalogenated pyridines.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine. Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-alkynyl-4-chloropyridine.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the 4-Position
This protocol outlines a general procedure for the coupling at the less reactive chloro-position.
Materials:
-
2-Alkynyl-4-chloropyridine (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the 2-alkynyl-4-chloropyridine, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,4-disubstituted pyridine.
Logical Workflow for Synthetic Strategy
The decision to use this compound over other dihalopyridines is often driven by the need for selective and sequential functionalization. The following diagram illustrates the logical workflow for choosing the appropriate dihalopyridine based on the desired synthetic outcome.
Decision workflow for selecting a dihalopyridine.
Conclusion
This compound offers a distinct synthetic advantage over other dihalopyridines due to the inherent differential reactivity of its halogen substituents. This feature enables a reliable and controlled platform for the sequential introduction of various functionalities at the 2- and 4-positions of the pyridine ring. For researchers engaged in the synthesis of complex, highly substituted pyridine-containing molecules, this compound is a superior building block that facilitates elegant and efficient synthetic strategies. While the choice of any synthetic intermediate is project-dependent, the unique reactivity profile of this compound makes it an invaluable tool in the arsenal (B13267) of the modern synthetic chemist.
References
A Comparative Guide to the Reactivity of Halopyridine Isomers in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-halopyridine isomers in common palladium-catalyzed cross-coupling reactions. The selection of the correct isomer and reaction conditions is critical for the successful synthesis of complex molecules in the pharmaceutical and materials science sectors. This document summarizes key reactivity trends, supported by experimental data, to aid in reaction design and optimization.
General Reactivity Trends
The reactivity of halopyridines in cross-coupling reactions is governed by a combination of factors, including the nature of the halogen, the position of the halogen on the pyridine (B92270) ring, and the specific catalytic system employed.
Effect of the Halogen: The C-X bond strength is a primary determinant of reactivity in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] The established reactivity order for halogens is:
I > Br > Cl >> F
This trend is due to the decreasing bond dissociation energy from iodine to chlorine.[2] Consequently, iodo- and bromopyridines are the most common substrates, while chloropyridines are more challenging to activate and often require more specialized, electron-rich, and bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.[1][3]
Effect of Halogen Position (Isomer): The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom.[4] This effect is most pronounced at the C2 (ortho) and C4 (para) positions, which become more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst.[4]
-
2- and 4-Halopyridines: Generally exhibit higher reactivity compared to their 3-substituted counterparts due to this electronic activation. In di-substituted pyridines, such as 2,4-dibromopyridine, cross-coupling typically occurs preferentially at the C2 position.[2]
-
3-Halopyridines: The C3 (meta) position is less electronically activated. However, experimental results show that 3-halopyridines can be highly effective coupling partners, in some cases providing higher yields than 2-halopyridines, suggesting that other factors like catalyst coordination and steric effects also play a significant role.[5]
It is crucial to note that while these intrinsic trends exist, the choice of ligand, base, and solvent can profoundly influence and even reverse the expected site selectivity, particularly in polyhalogenated systems.[6][7]
Caption: Logical diagram of factors affecting halopyridine reactivity.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions. The reactivity of halopyridine isomers can vary significantly with the catalytic system.
Table 1: Comparison of Halopyridine Isomers in Suzuki-Miyaura Coupling
| Entry | Halopyridine | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) / Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 2-Bromopyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂ / 2 mol% Ligand¹ | K₂CO₃ / Toluene | 100 °C / 12 h | 75 | [5] |
| 2 | 3-Bromopyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂ / 2 mol% Ligand¹ | K₂CO₃ / Toluene | 100 °C / 12 h | 98 | [5] |
| 3 | 2-Chloropyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂ / 2 mol% Ligand¹ | K₂CO₃ / Toluene | 100 °C / 12 h | 42 | [5] |
| 4 | 3-Chloropyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂ / 2 mol% Ligand¹ | K₂CO₃ / Toluene | 100 °C / 12 h | 85 |[5] |
¹Ligand: 1,3-bis(2,6-diisopropylphenyl)benzimidazolium chloride. Data synthesized from a study by Yıldız et al.[5]
As shown in Table 1, under these specific conditions, 3-halopyridines provided significantly higher yields than their 2-halo counterparts for both bromo- and chloro-substrates.[5] This highlights that the β-position (C3) can be a more active site in certain catalytic systems, contrary to what simple electronic arguments might suggest.[5]
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Regioselectivity is a key consideration when using di-substituted pyridines. While conventional nucleophilic aromatic substitution (SNAr) on substrates like 2,4-dichloropyridine (B17371) often favors the C2 position, the Buchwald-Hartwig reaction can provide complementary and exclusive selectivity for the C4 position.[8] A similar trend is observed in the related dichloropyrimidine system.
Table 2: Regioselectivity in the Amination of a Dichloropyrimidine
| Method | Catalyst / Base | Solvent | Temp (°C) | Time (h) | C4:C2 Isomer Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/dppb, LiHMDS | THF | 0 | 1 | >99:1 | 95 | [9] |
| SNAr | K₂CO₃ | DMAc | 25 | 24 | 70:30 | Not Reported |[9] |
Data from a comparative study on 6-(4-fluorophenyl)-2,4-dichloropyrimidine with dibutylamine.[9]
The data clearly demonstrates that the palladium-catalyzed Buchwald-Hartwig method offers superior control, yielding almost exclusively the C4-aminated product in high yield.[9] This makes it the method of choice when high regioselectivity is required.
Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes. The reaction is generally efficient for bromo- and iodopyridines.
Table 3: Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Halopyridine | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) / Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 2-Amino-3-bromopyridine (B76627) | Phenylacetylene | 2.5 mol% Pd(CF₃COO)₂ / 5 mol% PPh₃ / 5 mol% CuI | Et₃N / DMF | 100 °C / 3 h | 96 | [10] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | 15 mol% Pd(PPh₃)₄ / 30 mol% CuI | Et₃N / THF | RT / 16 h | ~90s¹ | [11] |
| 3 | 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | 0.01 mol% NS-MCM-41-Pd / PPh₃ / CuI | Et₃N / Toluene | 90 °C / 24 h | 34 |[12] |
¹Yields for a range of functionalized alkynes were generally high (85-93%).[11]
The examples show that Sonogashira couplings are effective across different pyridine isomers (2-, 3-substituted) and tolerate a variety of functional groups.[10][11][12] The efficiency, however, is highly dependent on the specific substrate and the catalytic system used.
Experimental Protocols
The following are representative protocols adapted from the literature.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Dichloropyrimidine[9]
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Catalyst Preparation: In a flame-dried flask under an argon atmosphere, palladium(II) acetate (B1210297) (0.02 mmol) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) are dissolved in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction Setup: In a separate flame-dried flask, the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) is dissolved in anhydrous THF.
-
Reagent Addition: The amine (1.1 mmol) is added to the dichloropyrimidine solution. The mixture is cooled to 0 °C. A solution of lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mmol) is then added slowly.
-
Catalyst Introduction: The pre-formed catalyst solution is transferred to the reaction mixture via cannula.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl, extracted with an organic solvent (e.g., ethyl acetate), dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of a Bromopyridine[10]
-
Inert Atmosphere: A 10 mL round-bottom flask is charged with Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). The flask is evacuated and backfilled with nitrogen.
-
Solvent and Stirring: Anhydrous DMF (2.0 mL) is added, and the mixture is stirred for 30 minutes at room temperature.
-
Reagent Addition: The 2-amino-3-bromopyridine substrate (0.5 mmol), the terminal alkyne (0.6 mmol), and triethylamine (B128534) (Et₃N, 1.0 mL) are added sequentially.
-
Heating: The reaction mixture is heated to 100 °C for 3 hours, with progress monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to afford the desired product.
Conclusion
The reactivity of halopyridine isomers in palladium-catalyzed cross-coupling is a nuanced interplay of electronic effects, steric hindrance, and, most critically, the composition of the catalytic system. While 2- and 4-halopyridines are generally considered more reactive due to the electron-deficient nature of these positions, experimental data shows that 3-halopyridines can be excellent substrates, sometimes outperforming other isomers. Furthermore, modern catalyst systems offer remarkable control over regioselectivity in polyhalogenated systems, allowing chemists to override intrinsic reactivity patterns to access desired isomers. This guide provides a foundational understanding and practical data to assist researchers in navigating the complexities of halopyridine cross-coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Transformation of 2-Bromo-4-chloropyridine: A Comparative Guide to NMR Spectroscopic Analysis of Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of the validation of products derived from 2-Bromo-4-chloropyridine through common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—with a focus on their verification using Nuclear Magnetic Resonance (NMR) spectroscopy.
This technical document outlines the expected ¹H and ¹³C NMR spectroscopic signatures of the resulting products, offering a clear benchmark for successful reaction completion. Detailed experimental protocols for both the chemical reactions and the subsequent NMR analysis are provided to ensure reproducibility.
The Starting Material: this compound at a Glance
Before delving into its transformations, it is essential to understand the NMR profile of the starting material, this compound. The simplicity of its spectrum provides a clean baseline, against which the more complex spectra of the products can be compared.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) of this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | 7.69 (dd, J = 5.4, 1.9 Hz) | 126.1 |
| H-5 | 7.40 (d, J = 1.9 Hz) | 123.0 |
| H-6 | 8.32 (d, J = 5.4 Hz) | 150.9 |
| C-2 | - | 143.5 |
| C-4 | - | 145.0 |
Note: NMR data is typically recorded in CDCl₃, and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Slight variations may occur based on solvent and concentration.
Key Transformations and Their NMR Spectroscopic Validation
The reactivity of the bromine atom at the C-2 position of this compound makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions. The following sections detail the expected NMR outcomes for three such common reactions.
Suzuki-Miyaura Coupling: Formation of a C-C Bond
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The reaction of this compound with an arylboronic acid, such as phenylboronic acid, is expected to yield the corresponding 2-aryl-4-chloropyridine.
Reaction Scheme: Suzuki-Miyaura Coupling
A Comparative Guide to Purity Analysis of Compounds Synthesized from 2-Bromo-4-chloropyridine
For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a critical checkpoint in the synthesis of novel chemical entities. Intermediates such as 2-Bromo-4-chloropyridine are foundational building blocks in the creation of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. Therefore, employing robust and validated analytical techniques for purity determination is not just a matter of quality control, but a fundamental aspect of scientific integrity and regulatory compliance.
This guide provides an objective comparison of the principal analytical methods for the purity analysis of compounds synthesized from this compound. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis, presenting their methodologies, performance characteristics, and supporting data to aid in the selection of the most appropriate technique for a given research and development context.
Comparison of Analytical Techniques
The selection of an analytical method for purity assessment is contingent on several factors, including the physicochemical properties of the analyte and its potential impurities (e.g., volatility, thermal stability, polarity), the required sensitivity and accuracy, and the availability of instrumentation. The following tables summarize the key performance characteristics of HPLC, GC-MS, qNMR, and Elemental Analysis for the analysis of derivatives of this compound.
Table 1: Performance Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling point and polarity, with mass spectrometry for detection and identification. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Typical Analytes | Main compound, non-volatile impurities, and degradation products. | Residual solvents, volatile starting materials, and by-products. |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. | Low ppm to ppb range, depending on the impurity and instrument sensitivity. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. | ppm to ppb range. |
| Precision (%RSD) | Generally < 2%. | Typically < 5%. |
| Accuracy (% Recovery) | 98 - 102%. | 95 - 105%. |
| Key Advantages | Broad applicability to a wide range of compounds, robust and widely available.[1] | High sensitivity and excellent for impurity identification through mass spectral libraries.[1] |
| Key Disadvantages | May have lower resolution for some volatile isomers compared to GC. | Requires analytes to be thermally stable and volatile; potential for thermal degradation.[1] |
Table 2: Performance Comparison of Spectroscopic and Other Methods
| Parameter | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis (EA) |
| Principle | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[2][3] | Combustion of the sample to convert elements into simple gases, which are then measured to determine the elemental composition.[4] |
| Applicability | Applicable to any soluble compound with NMR-active nuclei. | Applicable to pure organic compounds to confirm elemental composition. |
| Typical Analytes | Main compound purity, quantification of impurities without the need for impurity reference standards. | Confirmation of the elemental formula of the main compound. |
| Limit of Detection (LOD) | Typically in the range of 0.1-1% w/w. | Not applicable for impurity detection in the same way as other methods. |
| Limit of Quantification (LOQ) | Generally around 0.3-3% w/w. | Not applicable. |
| Precision (%RSD) | Typically < 1%. | Accepted deviation from calculated values is often within ±0.4%.[5] |
| Accuracy | High accuracy for absolute purity determination. | High accuracy for elemental composition of a pure substance. |
| Key Advantages | Provides structural information about impurities, non-destructive, and a primary ratio method.[6] | Provides fundamental information on the elemental composition, confirming the molecular formula.[7] |
| Key Disadvantages | Lower sensitivity compared to chromatographic methods, requires careful experimental setup for accurate quantification. | Does not provide information on the nature of impurities, only the bulk elemental composition. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative protocols for each of the discussed techniques, tailored for the analysis of compounds derived from this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the main compound and non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Reagents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Formic acid (optional, for pH adjustment).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both optionally containing 0.1% formic acid). The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound of interest).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For accurate quantification of specific impurities, calibration curves should be prepared using certified reference standards of those impurities.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is intended for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is typically employed, for example, starting at 100°C and ramping up to 280°C to separate compounds with different boiling points.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a wide mass range (e.g., m/z 40-500) to detect a variety of potential impurities.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST). Quantification can be performed by calculating the peak area percentage or by using an internal standard method with a calibration curve for specific impurities.[9]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides an absolute measure of purity without the need for a reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg) and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the analyte and internal standard protons to ensure full relaxation between pulses.[10]
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and the known purity of the internal standard.[10]
Elemental Analysis (EA)
This technique is used to confirm the elemental composition of the synthesized compound.
-
Instrumentation: An automated CHNS analyzer.
-
Procedure:
-
A small, accurately weighed amount of the dried sample (typically 1-3 mg) is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
-
Data Analysis: The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur are compared to the theoretical values calculated from the molecular formula of the desired compound. For halogenated compounds, specific combustion and detection methods are required. A good agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the purity and correct elemental composition of the sample.[5]
Visualizing the Workflow and Method Selection
To better understand the interplay of these techniques and the decision-making process, the following diagrams illustrate a typical experimental workflow and the logical relationships between the different analytical methods.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nmrmbc.com [nmrmbc.com]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
A Head-to-Head Battle: Unveiling the Optimal Cross-Coupling Strategy for 2-Substituted Pyridines
A comprehensive analysis of Suzuki, Stille, Negishi, and Buchwald-Hartwig methodologies reveals key performance differences in the synthesis of 2-substituted pyridines, a critical scaffold in medicinal chemistry and materials science. This guide provides a comparative analysis of reported yields, optimal reaction conditions, and detailed experimental protocols to aid researchers in selecting the most effective method for their specific synthetic challenges.
The functionalization of the pyridine (B92270) ring, particularly at the 2-position, is a cornerstone of modern organic synthesis. The resulting 2-substituted pyridines are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Over the years, several palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forging carbon-carbon and carbon-nitrogen bonds at this position. This guide delves into a comparative analysis of four of the most prominent methods: the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig couplings, offering a quantitative and qualitative assessment of their performance.
Comparative Yield Analysis
The efficiency of a cross-coupling reaction is paramount, and product yield serves as a primary metric for comparison. The following tables summarize reported yields for the synthesis of 2-substituted pyridines using Suzuki, Stille, Negishi, and Buchwald-Hartwig methodologies. It is important to note that yields can be highly substrate- and condition-dependent.
Table 1: Suzuki-Miyaura Coupling Yields for 2-Arylpyridines
| Aryl Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)2 (ligand-free) | K2CO3 | aq. isopropanol | - | Good to Excellent | [1] |
| Hetero(aryl) boronic acids | Pd(dppf)Cl2 | Na3PO4 | Dioxane | 65-100 | 5-89 | [2][3] |
| Arylboronic acids | Pd/C | - | - | - | Good to Excellent | [1] |
| Various arylboronic acids | Pd(OAc)2/Benzimidazolium salt | K2CO3 | - | - | Moderate to Good | [4] |
Table 2: Stille Coupling Yields for 2-Arylpyridines
| Aryl Stannane | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Various | Pd(OAc)2/XPhos | - | - | High (80-91) | [5] |
| 4-Bromopyridine | Pd(OAc)2/XPhos | DMSO | 100 | Moderate | [5] |
| Unprotected 4-bromophenol | Pd(OAc)2/XPhos (10 mol%) | - | - | 56 | [5] |
| Unprotected 4-bromoaniline | Pd(OAc)2/XPhos (10 mol%) | - | - | 47 | [5] |
Table 3: Negishi Coupling Yields for 2-Arylpyridines
| Aryl Halide/Triflate | Organozinc Reagent | Catalyst | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | Arylzinc chloride | Pd(PPh3)4 | - | 44 | [6] |
| 3-Bromopyridine | Arylzinc chloride | Pd(PPh3)4 | - | 33 | [6] |
| 4-Bromopyridine | Arylzinc chloride | Pd(PPh3)4 | - | 23 | [6] |
| Aryl chlorides/bromides | 2-Pyridylzinc pivalate | - | THF or Ethyl Acetate | Good | [7] |
Table 4: Buchwald-Hartwig Amination Yields for 2-Aminopyridines
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Volatile primary & secondary amines | Pd(OAc)2/dppp | NaOtBu | Toluene | 80 | 55-98 | [8] |
| Secondary amines | Pd(OAc)2/dppp | NaOtBu | Toluene | 80 | Generally higher than primary | [8] |
| Various amines | Pd(OAc)2/Xantphos | Cs2CO3 | - | - | Moderate to high | [9] |
Logical Workflow for Method Selection
The choice of a cross-coupling method is often guided by a series of considerations, from the nature of the starting materials to the desired functional group tolerance. The following diagram illustrates a logical workflow for selecting an appropriate method for the synthesis of 2-substituted pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating Chemoselectivity in Polyhalogenated Pyridine Reactions
For researchers, scientists, and drug development professionals, polyhalogenated pyridines are invaluable building blocks in the synthesis of novel pharmaceuticals and functional materials. However, the presence of multiple halogen substituents on the pyridine (B92270) ring presents a significant challenge in achieving site-selective functionalization. This guide provides an objective comparison of common reaction pathways, supported by experimental data, to aid in the strategic design of synthetic routes with predictable chemoselectivity.
The regiochemical outcome of reactions with polyhalogenated pyridines is a delicate interplay of electronic and steric factors inherent to the substrate, which can be expertly manipulated through the judicious choice of catalysts, ligands, and reaction conditions. Generally, the pyridine nitrogen atom significantly influences the electronic distribution of the ring, rendering the α- (C2, C6) and γ- (C4) positions more electron-deficient and, consequently, more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for forming C-C and C-N bonds with polyhalogenated pyridines. The chemoselectivity in these reactions is heavily influenced by the nature of the halogen (I > Br > Cl > F for oxidative addition) and the position on the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. In polyhalogenated pyridines, the site of coupling can be selectively controlled. For instance, in dihalopyridines, oxidative addition of the palladium catalyst is generally favored at the position alpha to the nitrogen atom (C2). However, ligand selection can dramatically alter this preference.
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |
| 2,4-Dichloropyridine (B17371) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | RT | 2-Chloro-4-phenylpyridine | 95 | |
| 2,5-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane | 100 | 5-Chloro-2-(4-methoxyphenyl)pyridine | 88 | |
| 3,5-Dibromopyridine | Cyclopropylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 3-Bromo-5-cyclopropylpyridine | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The selectivity is again influenced by the electronic properties of the pyridine ring, with the C2 and C4 positions being more reactive.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 2-Chloro-6-morpholinopyridine | 92 | |
| 2,3,5-Trichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 3,5-Dichloro-2-anilinopyridine | 85 | |
| 2-Chloro-4-iodopyridine | n-Butylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-Amyl alcohol | 100 | 2-Chloro-4-(butylamino)pyridine | 90 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. Similar to other palladium-catalyzed reactions, the inherent reactivity order of halogens (I > Br > Cl) and the positional activation by the pyridine nitrogen govern the chemoselectivity.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 2-Bromo-6-chloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 2-Chloro-6-(phenylethynyl)pyridine | 88 | |
| 3,5-Dibromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 70 | 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine | 91 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. The reaction proceeds via an addition-elimination mechanism, and its regioselectivity is primarily dictated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate. Consequently, substitution is strongly favored at the C2 and C4 positions.
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2,3,5,6-Tetrafluoropyridine | Sodium methoxide | MeOH, 25 °C | 2,3,5-Trifluoro-6-methoxypyridine | 95 | |
| 2,4-Dichloropyrimidine | Morpholine | EtOH, 70 °C | 2-Chloro-4-morpholinopyrimidine | 89 | |
| 2,6-Dichloropyridine | Sodium thiophenoxide | DMF, 100 °C | 2-Chloro-6-(phenylthio)pyridine | 93 |
Metal-Free Amination
Recent advancements have led to the development of metal-free amination reactions of polyhalogenated pyridines, offering a more environmentally benign alternative to traditional cross-coupling methods. These reactions often proceed under basic conditions, with selectivity mirroring that of SNAr reactions.
A notable example is the base-promoted selective amination of polyhalogenated pyridines using water as a solvent. This method has shown high efficiency for the synthesis of 2-aminopyridine (B139424) derivatives.
| Substrate | Amine Source | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 2,5-Dibromopyridine | N,N-Dimethylformamide | NaOt-Bu | H₂O | 140 | 5-Bromo-2-(dimethylamino)pyridine | 85 | |
| 2-Chloro-5-fluoropyridine | N,N-Dimethylformamide | NaOt-Bu | H₂O | 140 | 5-Fluoro-2-(dimethylamino)pyridine | 92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Dichloropyridine
To an oven-dried vial equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol). The vial is sealed with a septum and purged with argon for 10 minutes. In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol) in toluene (2 mL) under an argon atmosphere. Add the catalyst solution to the reaction vial, followed by deionized water (0.5 mL). The reaction mixture is stirred
cost-benefit analysis of using 2-Bromo-4-chloropyridine in multi-step synthesis
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that balances reactivity, cost, and synthetic versatility. Halogenated pyridines are foundational building blocks for a vast array of pharmaceuticals and agrochemicals. This guide provides an objective, data-driven comparison between 2-Bromo-4-chloropyridine and its common alternative, 2,4-Dichloropyridine, focusing on their application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis.
Reagent Overview and Cost-Benefit Summary
This compound and 2,4-Dichloropyridine serve as versatile intermediates.[1][2] The primary distinction lies in the halogen at the 2-position, which dictates the reagent's reactivity profile and its strategic value in complex, multi-step syntheses.
The core of the cost-benefit analysis rests on a trade-off: the higher reactivity and inherent selectivity of the bromo-compound versus the lower bulk cost of the chloro-analogue. While lab-scale quantities are similarly priced, the cost advantage of chloro-pyridines becomes significant at industrial scale. However, this initial saving can be offset by the need for more expensive catalysts and extensive process optimization.[3][4]
Table 1: Reagent Properties and Cost Comparison
| Feature | This compound | 2,4-Dichloropyridine |
| CAS Number | 22918-01-0 | 26452-80-2 |
| Molecular Weight | 192.44 g/mol | 147.99 g/mol |
| Physical Form | Liquid or low-melting solid[2] | Yellow liquid[5] |
| Typical Purity | ≥95% | ≥97% |
| Representative Lab-Scale Cost | ~$141.00 / 5g | ~$99.00 - $147.00 / 5g[6] |
| Bulk Production Cost | Generally higher | Generally lower and more economical[4] |
Performance in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is a benchmark for evaluating the performance of these substrates. The fundamental difference in reactivity stems from the carbon-halogen bond dissociation energy (BDE). The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, making the oxidative addition of the palladium catalyst—often the rate-determining step—significantly more facile for this compound.[4]
Key Benefit of this compound: Orthogonal Reactivity
A significant advantage of this compound is the differential reactivity of its two halogen atoms. The C-Br bond can be selectively functionalized under milder conditions while leaving the more robust C-Cl bond intact for a subsequent, different cross-coupling reaction. This "orthogonal" reactivity is invaluable for building molecular complexity efficiently. 2,4-Dichloropyridine lacks this inherent selectivity, making sequential, distinct couplings on the same ring more challenging.
Table 2: Performance Comparison in Suzuki-Miyaura Coupling
| Parameter | This compound | 2,4-Dichloropyridine |
| Reactivity | High. Reacts under milder conditions due to the weaker C-Br bond.[4] | Moderate to Low. Requires more forcing conditions (higher temperatures, longer times) to cleave the stronger C-Cl bond.[3] |
| Typical Catalyst | Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ are often sufficient. | Often requires highly active (and more expensive) catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][7] |
| Selectivity | Inherent differential reactivity. Allows for selective coupling at the C2-Br position, preserving the C4-Cl for subsequent steps. | Ligand-controlled selectivity. Reaction typically favors the C4 position. Achieving high selectivity often requires careful screening of ligands and conditions.[7][8] |
| Yields | Generally high and reproducible. The starting material itself can be synthesized in high yield (~92%).[9] | Good to excellent yields (70-80%) are achievable but often require significant process optimization.[10][11] |
| Byproducts | Lower propensity for side reactions like catalyst deactivation due to milder conditions. | Higher risk of byproduct formation (e.g., protodeboronation, homocoupling) due to more forcing conditions.[3] |
Decision Workflow for Reagent Selection
The choice between these two reagents is context-dependent. The following workflow can guide researchers in making an informed decision based on the specific goals of their synthesis.
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction. Note that specific conditions, particularly for the less reactive 2,4-Dichloropyridine, may require extensive optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
Preparation: To an oven-dried reaction vessel, add the this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Loading: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 ratio, 5 mL total volume).[10][11]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-4-chloropyridine.
Note on Adapting for 2,4-Dichloropyridine:
To achieve comparable yields with 2,4-Dichloropyridine, the following modifications are often necessary[3]:
-
Catalyst System: Replace Pd(PPh₃)₄ with a more active system, such as Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) combined with a bulky, electron-rich phosphine ligand like SPhos or XPhos (2.4-6 mol%).
-
Base: Use a stronger base, such as potassium phosphate (B84403) (K₃PO₄).
-
Temperature: Higher reaction temperatures (100-120 °C) may be required.
-
Microwave Irradiation: The use of a microwave reactor can dramatically reduce reaction times to as little as 15-30 minutes and may improve yields.[10]
Conclusion
The choice between this compound and 2,4-Dichloropyridine is a strategic decision that hinges on the specific demands of the synthetic route.
-
This compound is the superior choice for complex, multi-step syntheses that require selective, sequential functionalization . Its higher reactivity translates to milder conditions, potentially simpler catalyst systems, and faster process development, which can provide significant cost savings in terms of time and resources, despite a higher initial reagent cost.
-
2,4-Dichloropyridine is a viable and economical alternative for large-scale syntheses where only a single transformation at the 4-position is required. However, researchers must be prepared for a more challenging optimization process, often necessitating the use of advanced, more expensive catalyst systems and more stringent reaction conditions to achieve high yields.
References
- 1. 2,4-Dichloropyridine | 26452-80-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,4-Dichloropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating Halogen Substitution: A Comparative Guide to the Stability of Brominated and Chlorinated Pyridines in Drug Development
For researchers, scientists, and drug development professionals, the choice between incorporating a bromine or chlorine atom onto a pyridine (B92270) scaffold can significantly impact a drug candidate's stability profile. This guide provides a comprehensive comparison of brominated and chlorinated pyridines, focusing on chemical, thermal, and metabolic stability, supported by experimental data and detailed methodologies.
The strategic placement of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. While chlorine is a more traditional choice, bromine offers unique characteristics that can be advantageous. Understanding the inherent stability differences between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on a pyridine ring is crucial for designing robust and effective therapeutics.
Chemical Stability: A Tale of Two Halogens
The chemical stability of a molecule is its ability to resist degradation under various chemical conditions, such as hydrolysis and oxidation. A key indicator of the strength of a chemical bond, and thus its resistance to cleavage, is its bond dissociation energy (BDE). A higher BDE corresponds to a more stable bond.
Theoretical calculations and experimental data indicate that the C-Cl bond is generally stronger than the C-Br bond. This suggests that, from a purely chemical bond strength perspective, chlorinated pyridines may exhibit greater inherent stability.
| Parameter | Chlorinated Pyridines | Brominated Pyridines | Indication for Stability |
| Average C-X Bond Dissociation Energy (General) | ~339 kJ/mol[1] | ~276 kJ/mol[1] | Chlorinated pyridines are predicted to be more stable. |
| Calculated C-Cl BDE (2-position on pyridine) | ~95-96 kcal/mol | Not directly available | Higher BDE suggests greater stability. |
A study on haloacetamides found that chlorinated versions were more unstable than their brominated counterparts in drinking water, which contrasts with what BDE values would suggest and highlights the importance of the molecular context.[2] However, another source states that aryl chlorides exhibit greater oxidative and hydrolytic stability compared to their brominated counterparts.[3]
Hydrolytic Stability
Hydrolysis, the cleavage of a chemical bond by the addition of water, is a critical degradation pathway, especially for drugs intended for oral administration. The rate of hydrolysis can be influenced by pH. While direct comparative rate constants for a pair of bromo- and chloropyridines were not found in the reviewed literature, a study on the hydrolysis of α-chloro-N-methyl-2-pyridone and its 4-pyridone isomer provides some insight into the susceptibility of such structures to hydrolysis.[4] Generally, pyridines are stable in acidic conditions but can be unstable in alkaline media.[5]
Photostability
Photostability, the ability of a compound to withstand exposure to light, is another important consideration. Many pyridine derivatives are known to be sensitive to light, which can induce degradation.[6] While a direct comparison of the photodegradation quantum yields for brominated and chlorinated pyridines was not found, studies on other halogenated compounds suggest that the degradation pathways and products can differ significantly.
Thermal Stability Insights
Thermal stability is crucial for drug manufacturing, formulation, and storage. It is often assessed by techniques such as thermogravimetric analysis (TGA), which determines the temperature at which a compound begins to decompose.
While no direct comparative TGA data for a simple brominated versus chlorinated pyridine was identified, a study on the thermal decomposition of 2-chloropropene (B1346963) and 2-bromopropene (B1265445) revealed that the chlorinated compound had a higher activation energy for decomposition, suggesting greater thermal stability.[7]
| Compound | Decomposition Temperature (Td) | Activation Energy (Ea) for Decomposition |
| 2-chloropropene | Not specified in abstract | 34,200 cal/mol |
| 2-bromopropene | Not specified in abstract | 32,830 cal/mol |
| (Data from a study on chloropropene and bromopropene, not pyridines)[7] |
Metabolic Stability: The Biological Frontier
Metabolic stability is a measure of how susceptible a compound is to biotransformation by metabolic enzymes, primarily in the liver. A compound with high metabolic stability will have a longer half-life in the body. This is often a desirable property in drug candidates.
In vitro assays using liver microsomes or hepatocytes are the standard methods for assessing metabolic stability. These assays measure the rate of disappearance of the parent compound over time.
While direct comparative metabolic stability data for brominated and chlorinated pyridines is scarce, a study on brominated dibenzofurans indicated that they are more persistent (i.e., more metabolically stable) than their chlorinated analogs.[8] This suggests that brominated pyridines might offer an advantage in terms of metabolic stability. The primary metabolic pathways for halogenated compounds include oxidative and reductive dehalogenation, as well as biotransformation mediated by cytochrome P450 (CYP) enzymes.[9][10]
| Stability Parameter | Typical Assay System | Key Metrics |
| Metabolic Stability | Liver Microsomes, Hepatocytes | Half-life (t1/2), Intrinsic Clearance (Clint) |
Experimental Protocols
Chemical Stability (Hydrolysis) Assay
A common method to assess hydrolytic stability involves incubating the test compound in buffers of varying pH (e.g., acidic, neutral, and basic) at a controlled temperature (e.g., 37°C).[5]
-
Preparation: Prepare stock solutions of the brominated and chlorinated pyridines in a suitable solvent like DMSO.
-
Incubation: Dilute the stock solutions into aqueous buffers of different pH values (e.g., pH 4, 7.4, and 9). Incubate the solutions at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take aliquots of the incubation mixture.
-
Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), to quantify the amount of the parent compound remaining.[11]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point and determine the degradation rate constant and half-life.
Thermal Stability Assay (Decomposition Temperature)
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a substance.
-
Sample Preparation: Place a small, accurately weighed amount of the test compound into a TGA sample pan.
-
Instrumentation: Place the sample pan in the TGA instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Continuously monitor the sample's weight as a function of temperature.
-
Analysis: The onset temperature of weight loss is considered the decomposition temperature, which indicates the thermal stability of the compound.[12]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate of metabolism of a compound by liver enzymes.[6][13][14]
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate (B84403) buffer at pH 7.4), and a cofactor regenerating system (e.g., NADPH).
-
Compound Incubation: Add the test compound (brominated or chlorinated pyridine) to the reaction mixture and pre-incubate at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH cofactor.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the half-life (t1/2) and the intrinsic clearance (Clint).
Logical Workflow for Halogen Selection in Drug Development
The decision to use a brominated or chlorinated pyridine in a drug candidate depends on a variety of factors beyond just stability. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Halogen selection workflow in drug development.
Conclusion
The choice between a brominated and a chlorinated pyridine is not straightforward and requires a multi-faceted evaluation. While the stronger C-Cl bond suggests that chlorinated pyridines may have greater intrinsic chemical and thermal stability, emerging evidence from analogous compound series suggests that brominated pyridines could offer superior metabolic stability. Ultimately, the optimal choice will depend on the specific goals of the drug discovery program, including the desired pharmacokinetic profile and the acceptable trade-offs between stability, potency, and toxicity. The experimental protocols outlined in this guide provide a framework for generating the necessary comparative data to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Spectroscopic Characterization of 2-Aryl-4-Chloropyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 2-aryl-4-chloropyridines, a class of compounds with significant potential in medicinal chemistry and materials science. Due to the limited availability of a consolidated public database for this specific subclass, this guide presents a combination of experimental data for closely related analogues and predicted data for representative 2-aryl-4-chloropyridines. The comparative approach, supported by detailed experimental protocols, aims to provide researchers with a foundational understanding of the key spectral features of these molecules.
Introduction to 2-Aryl-4-Chloropyridines
2-Aryl-4-chloropyridines are heterocyclic compounds featuring a pyridine (B92270) ring substituted with an aryl group at the 2-position and a chlorine atom at the 4-position. This substitution pattern offers a versatile scaffold for further chemical modifications, making them valuable intermediates in the synthesis of complex molecules with potential biological activity. Understanding their spectroscopic properties is crucial for their identification, purity assessment, and structural elucidation during the research and development process.
Comparative Spectroscopic Analysis
This section compares the spectroscopic data of a representative 2-aryl-4-chloropyridine, 2-phenyl-4-chloropyridine , with its parent structures, 2-phenylpyridine and 4-chloropyridine . The data for 2-phenyl-4-chloropyridine is predicted based on established substituent effects on the pyridine ring, while the data for the comparative compounds is derived from experimental sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Aryl-H (ppm) |
| 2-Phenyl-4-chloropyridine (Predicted) | ~7.5 | ~7.3 | ~8.6 | ~7.4-7.9 |
| 2-Phenylpyridine | 7.74 (d) | 7.22 (t) | 8.68 (d) | 7.4-8.0 (m) |
| 4-Chloropyridine | 7.25 (d) | 7.25 (d) | 8.45 (d) | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Aryl-C (ppm) |
| 2-Phenyl-4-chloropyridine (Predicted) | ~158 | ~122 | ~145 | ~124 | ~150 | ~128-138 |
| 2-Phenylpyridine | 157.4 | 120.6 | 136.7 | 122.1 | 149.7 | 126.6, 128.8, 129.0, 138.8 |
| 4-Chloropyridine | 150.8 | 121.7 | 144.9 | 121.7 | 150.8 | - |
Note: Predicted values are estimations based on substituent effects and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=N Stretch (Pyridine) | C=C Stretch (Pyridine & Aryl) | C-Cl Stretch | C-H Stretch (Aromatic) |
| 2-Phenyl-4-chloropyridine (Predicted) | ~1580-1600 | ~1400-1500 | ~1050-1100 | ~3000-3100 |
| 2-Phenylpyridine | 1587 | 1468, 1431 | - | 3056 |
| 4-Chloropyridine | 1570 | 1470 | 1085 | 3060 |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 2-Phenyl-4-chloropyridine | C₁₁H₈ClN | 189.64 | 189/191 (M/M+2, due to ³⁵Cl/³⁷Cl), 154 (M-Cl), 77 (C₆H₅⁺) |
| 2-Phenylpyridine | C₁₁H₉N | 155.20 | 155 (M⁺), 154 (M-H) |
| 4-Chloropyridine | C₅H₄ClN | 113.54 | 113/115 (M/M+2), 78 (M-Cl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 5: UV-Vis Absorption Data
| Compound | λmax (nm) | Solvent |
| 2-Phenyl-4-chloropyridine (Predicted) | ~250-260, ~280-290 | Ethanol |
| 2-Phenylpyridine | 248, 278 | Ethanol |
| 2-Chloropyridine | 263 | Water[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:
-
Solids: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Liquids: Place 1-2 drops of the liquid sample in an NMR tube and add approximately 0.6 mL of the deuterated solvent.
-
Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
1.2. Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).
-
Set the number of scans (typically 8-16 for a reasonably concentrated sample).
-
Acquire the Free Induction Decay (FID).
-
Process the FID using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
1.3. Data Acquisition (¹³C NMR):
-
Follow the same sample preparation and initial setup as for ¹H NMR.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Proton decoupling is usually applied to simplify the spectrum to singlets for each unique carbon.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
This is the simplest method for solid and liquid samples.
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.
-
Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.
2.2. Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
3.1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The solution must be free of any non-volatile buffers or salts, especially for electrospray ionization (ESI).
3.2. Data Acquisition (e.g., using ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the compound of interest.
-
Acquire the mass spectrum in the appropriate mass range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
4.1. Sample Preparation:
-
Prepare a stock solution of the sample of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use a matched pair of quartz cuvettes for the blank and the sample.
4.2. Data Acquisition:
-
Fill one cuvette with the pure solvent to be used as the blank.
-
Fill the other cuvette with the sample solution.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
Visualization of Experimental Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic characterization and the logical relationship between the structure of 2-aryl-4-chloropyridines and their expected spectral data.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of 2-aryl-4-chloropyridines.
Caption: Logical relationship between the molecular structure of 2-aryl-4-chloropyridines and their characteristic spectroscopic signatures.
References
Evaluating Palladium Catalysts for Cross-Coupling Reactions with 2-Bromo-4-chloropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated pyridines is a critical step in the synthesis of complex molecules. This guide provides a comparative overview of palladium catalysts for cross-coupling reactions with 2-bromo-4-chloropyridine, offering insights into catalyst efficiency and selectivity based on experimental data from analogous substrates.
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl.[1] Consequently, for this compound, the carbon-bromine bond at the 2-position is expected to be significantly more reactive than the carbon-chlorine bond at the 4-position. This inherent difference in reactivity allows for selective cross-coupling at the C-2 position by careful selection of the palladium catalyst and reaction conditions. While direct comparative studies on this compound are limited, extensive research on related dihalopyridines provides a strong foundation for catalyst selection.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in cross-coupling reactions is influenced by the choice of the palladium precursor, the ligand, the base, and the solvent system. For substrates like this compound, catalyst systems that are effective for both C-Br and C-Cl bond activation are of interest, especially if sequential or selective coupling is desired. The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions of closely related substrates, such as 4-bromopyridines and 2,4-dichloropyridines. The data is compiled from various sources to highlight the differences in catalytic efficiency.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 4-Bromopyridine | A standard, versatile catalyst for C-Br bond activation.[2] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 16 | 92 | 4-Chloropyridine | Effective for the more challenging C-Cl bond activation.[2] |
| Pd/IPr | IPr | K₃PO₄ | Dioxane | RT | 24 | 85 | 2,4-Dichloropyridine | Demonstrates high C4-selectivity with a di-chloro substrate.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | 2,5-Diiodopyrazine | A highly active system for dihalogenated heterocycles. |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | RT | 1.5 | 97 | Iodobenzene | A classic Sonogashira coupling catalyst, relevant for C-Br activation. |
Note: The yields and reaction conditions are based on the specified substrates and may require optimization for this compound.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, adaptable for this compound, is provided below. This protocol is based on common literature practices.[3]
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water mixture)
-
Anhydrous sodium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
References
Navigating Halogen Reactivity in Buch-wald-Hartwig Amination: A Comparative Guide for Bromo- and Chloro-pyridines
The choice of halogen atom on the pyridine (B92270) ring significantly influences reaction times and efficiency in the widely utilized Buchwald-Hartwig amination. This guide provides a comparative analysis of the reactivity of bromo- and chloro-pyridines, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
In the landscape of modern synthetic chemistry, the palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds, pivotal in the synthesis of pharmaceuticals and functional materials. A critical parameter influencing the success and efficiency of this reaction is the nature of the halide on the aromatic substrate. Generally, the reactivity of halopyridines in this transformation follows the trend of bond dissociation energy: I > Br > Cl. This guide focuses on the practical implications of choosing between bromopyridines and their chloro- counterparts, providing a clearer understanding of the expected differences in reaction kinetics and yields.
Reactivity Overview: The Halogen's Role
The oxidative addition of the aryl halide to the palladium(0) catalyst is a key step in the Buchwald-Hartwig catalytic cycle. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for this step. Consequently, bromopyridines are generally more reactive and undergo amination under milder conditions and with shorter reaction times compared to chloropyridines.
Chloropyridines, on the other hand, are often more readily available and cost-effective starting materials. However, their stronger C-Cl bond necessitates more robust catalytic systems, often requiring more electron-rich and sterically bulky phosphine (B1218219) ligands, higher catalyst loadings, and elevated temperatures to achieve comparable yields to their bromo- analogs. In some cases, the amination of chloropyridines can be "especially difficult," demanding careful optimization of reaction parameters.
Comparative Experimental Data
The following table summarizes the performance of bromo- and chloro-pyridines in Buchwald-Hartwig amination under various conditions. It is important to note that direct "apples-to-apples" comparisons under identical conditions are not always available in the literature. However, the compiled data illustrates the general trend of higher reactivity for bromopyridines.
| Halopyridine | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine (B144113) | Morpholine (B109124) | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene (B28343) | 100 | 16 | 83 | [1] |
| 2-Chloropyridine (B119429) | Morpholine | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | NaOtBu/KOH | H₂O | 110 | - | 68 | [2] |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ / dppp (B1165662) | NaOtBu | Toluene | 80 | - | 98 | [1] |
| 2-Chloropyridine | Cyclohexylamine (B46788) | Not Specified | Not Specified | Not Specified | Not Specified | - | - | [2] |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | 16 | 40 | [3] |
| 5-Chloro-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | 16 | - | [3] |
| 4-Bromotoluene | Piperazine | Pd(dba)₂ / (±)BINAP | NaO-t-Bu | m-xylene | - | - | - | [4] |
| 4-Chlorotoluene | Ammonium Sulfate | Pd[P(o-tol)₃]₂ / CyPF-tBu | NaOtBu | 1,4-Dioxane | 100 | 12 | - | [5] |
Note: The table includes data from various sources and conditions may not be directly comparable. The entry for 2-chloropyridine with cyclohexylamine and 5-chloro-2-aminopyridine with morpholine did not have specified yields but were mentioned to undergo coupling. The coupling of ammonia (B1221849) with aryl bromides occurs faster and with higher selectivity than with aryl chlorides.[5]
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination of a bromopyridine and a chloropyridine, illustrating the typical differences in reaction conditions.
Protocol 1: Amination of 2-Bromopyridine with a Volatile Amine[1]
Materials:
-
2-Bromopyridine
-
Volatile amine (e.g., diethylamine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a sealed tube under an inert atmosphere, combine 2-bromopyridine (1.0 mmol), the volatile amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), dppp (0.02 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 80°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aminopyridine (B139424) derivative.
Protocol 2: Amination of a Heteroaryl Chloride under Aqueous Conditions[2]
Materials:
-
(Hetero)aryl chloride
-
Primary or secondary amine
-
[Pd(cinnamyl)Cl]₂
-
Mor-DalPhos
-
Sodium tert-butoxide (NaOtBu) and Potassium Hydroxide (KOH)
-
Water
Procedure:
-
Combine the (hetero)aryl chloride, amine, [Pd(cinnamyl)Cl]₂, Mor-DalPhos, NaOtBu, and KOH in a reaction vessel.
-
Add water as the solvent.
-
Heat the reaction mixture at 110°C.
-
The reaction can be conducted without the rigorous exclusion of air.
-
Upon completion, the product can be extracted and purified.
Logical Workflow of Buchwald-Hartwig Amination
The following diagram illustrates the generalized workflow for a Buchwald-Hartwig amination reaction, from reagent assembly to product isolation.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Conclusion
The choice between bromo- and chloro-pyridines in Buchwald-Hartwig amination presents a trade-off between reactivity and substrate cost/availability. Bromopyridines are generally more reactive, allowing for milder reaction conditions and shorter reaction times. In contrast, chloropyridines are often more economical but typically require more forceful conditions and specialized catalyst systems to achieve high yields. For researchers in drug development and other scientific fields, understanding these reactivity differences is crucial for designing efficient and practical synthetic routes. The provided data and protocols offer a starting point for navigating these choices and successfully implementing the Buchwald-Hartwig amination for the synthesis of valuable aminopyridine compounds.
References
Assessing the Scalability of Reactions Involving 2-Bromo-4-chloropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical factor in the successful and scalable synthesis of complex molecules. 2-Bromo-4-chloropyridine is a versatile heterocyclic building block that offers multiple reaction pathways for functionalization. This guide provides an objective comparison of the scalability of common palladium-catalyzed cross-coupling reactions involving this compound, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will also compare its performance with a key alternative, 2,4-dichloropyridine (B17371), supported by available experimental data and detailed methodologies.
Executive Summary
The scalability of reactions with this compound is highly dependent on the specific transformation. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl.[1] This inherent reactivity difference allows for selective functionalization at the 2-position. For large-scale synthesis, factors such as catalyst loading, reaction time, temperature, and cost of starting materials and catalysts become paramount. While this compound offers the advantage of higher reactivity at the bromine-bearing position, potentially allowing for milder reaction conditions, 2,4-dichloropyridine is often a more cost-effective starting material. The choice between these substrates for industrial applications often involves a trade-off between reactivity and cost.
Comparison of Reaction Scalability
The successful scale-up of palladium-catalyzed cross-coupling reactions requires careful optimization of various parameters. Below is a comparative overview of the scalability of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. Due to the higher reactivity of the C-Br bond, this compound is expected to be significantly more reactive than 2,4-dichloropyridine in these reactions.[1] This can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times on a large scale. However, the development of highly active catalyst systems has made the coupling of chloro-heteroarenes increasingly feasible, although they often require more forcing conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the amination of 2-bromopyridines is generally more facile than that of their chloro-counterparts.[2] Practical methods for the amination of 2-bromopyridines have been developed, even with volatile amines in sealed systems, which can be a consideration for industrial scale-up.[2] The choice of ligand is crucial for achieving high yields and turnover numbers, with bulky, electron-rich phosphine (B1218219) ligands often being preferred.[3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. The higher reactivity of the C-Br bond in this compound allows for selective coupling at the 2-position. While copper is often used as a co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts, which can be a significant issue in large-scale synthesis.
Quantitative Data Comparison
The following tables summarize key quantitative data for the discussed reactions, based on available literature. It is important to note that direct, large-scale, side-by-side comparisons are not always available, and the data is compiled from various sources.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction Type | Typical Catalyst System | Typical Scale | Reaction Time | Temperature (°C) | Yield (%) | Key Scalability Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ in Toluene (B28343)/H₂O | Lab-scale (mmol) | 1-12 h | 80-110 | 70-95 | Catalyst cost and lifetime, efficient product isolation from biphasic systems. |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu in Toluene | Lab-scale (mmol) | 2-24 h | 80-110 | 60-95 | Base sensitivity of substrates, handling of volatile amines, catalyst deactivation. |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N in THF/DMF | Lab-scale (mmol) | 1-6 h | 25-80 | 70-90 | Alkyne homocoupling, catalyst poisoning, safety with acetylenes. |
Table 2: Reactivity Comparison: this compound vs. 2,4-Dichloropyridine
| Feature | This compound | 2,4-Dichloropyridine |
| Relative Reactivity (Pd-coupling) | Higher (C-Br > C-Cl) | Lower |
| Typical Reaction Conditions | Milder (lower temp., shorter time) | More forcing (higher temp., longer time, higher catalyst loading) |
| Selectivity | Selective at C2 (C-Br) | Selective at C4 (often more reactive C-Cl in pyridines) |
| Starting Material Cost | Generally higher | Generally lower |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and successful scale-up. Below are representative lab-scale protocols for the key reactions discussed.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound, arylboronic acid, and K₃PO₄.
-
Add Pd(OAc)₂ and SPhos.
-
Add degassed toluene and water (e.g., 4:1 v/v).
-
Heat the mixture to 100 °C with vigorous stirring for 4 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
BINAP (3 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried sealed tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and anhydrous toluene.
-
Add the amine, seal the tube, and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature for 2 hours, or until completion is indicated by TLC.
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental workflows is essential for process optimization and troubleshooting.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-chloropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Bromo-4-chloropyridine, a halogenated pyridine (B92270) derivative utilized in pharmaceutical and agrochemical synthesis. [1]
The following protocols are designed to mitigate risks and provide clear, actionable guidance for the disposal of this compound. Adherence to these procedures is essential for personal safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on safety data for halogenated aromatic compounds, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2]
-
Skin and Body Protection: A lab coat or a chemical-resistant apron is required. Ensure full-length pants and closed-toe shoes are worn.[2]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2][3]
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Skin Contact: Remove any contaminated clothing and wash the affected area with soap and plenty of water for a minimum of 15 minutes. If irritation develops or persists, seek medical attention.[2]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Hazard and Precautionary Data
For quick reference, the following table summarizes the key hazard statements and precautionary measures associated with this compound.
| Hazard Statement | Precautionary Statement (Disposal Focus) |
| H302: Harmful if swallowed.[4] | P270: Do not eat, drink or smoke when using this product.[4] P330: Rinse mouth.[4] |
| H315: Causes skin irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[4] P362+P364: Take off contaminated clothing and wash it before reuse.[4] |
| H318: Causes serious eye damage.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| General Disposal Precaution | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[4][5] |
Detailed Disposal Protocol
The primary method for the disposal of this compound is through incineration. It is crucial not to discharge this chemical into sewer systems or dispose of it with regular trash.[3][6]
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container for this compound as "Halogenated Organic Waste".[2] The label should include the full chemical name and any relevant hazard symbols.
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizers and acids.[7] Keep halogenated and non-halogenated solvent waste separate.
Step 2: Waste Collection and Storage
-
Solid Waste: Place any solid this compound waste, along with any contaminated disposable materials (e.g., weighing paper, gloves, bench paper), into a designated, sealable, and chemically compatible "Halogenated Organic Waste" container.[2][7]
-
Liquid Waste: Collect all liquid waste containing this compound, including solutions from reactions or cleaning, in a designated "Halogenated Liquid Waste" container.[2]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3] The storage area should be secure and accessible only to authorized personnel.
Step 3: Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][8]
-
Collection: Carefully collect the absorbed material and place it into the designated "Halogenated Organic Waste" container for disposal.[8]
-
Decontamination: Clean the spill area thoroughly.
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the collection of the waste by a licensed and certified chemical waste disposal company.[9] These companies are equipped to handle and transport hazardous materials safely.
-
Incineration: The recommended method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful flue gases.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for Handling 2-Bromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-4-chloropyridine (CAS No. 22918-01-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3][4][5]
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[1] |
| Harmful in contact with skin | Acute toxicity, dermal (Category 4)[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[1] |
| Causes serious eye damage/irritation | Serious eye damage/eye irritation (Category 1/2)[2][3][4][5] |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4)[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][3] |
Recommended Personal Protective Equipment (PPE):
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles and a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][6] |
| Skin Protection | Chemical-impermeable gloves and protective clothing to prevent skin exposure.[1][7] | - |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][6] | EN 149.[1] |
Operational Plan for Safe Handling
This step-by-step protocol ensures the safe handling of this compound from reception to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. Use of a chemical fume hood is strongly recommended.[1][7][8]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Keep the container tightly closed when not in use.[1]
2. Handling Procedure:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Storage:
-
Keep containers tightly closed.[1]
-
Some sources recommend refrigeration for storage.
4. In Case of a Spill or Leak:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage if it is safe to do so.
-
Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[4]
-
Do not let the product enter drains.[4]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.[1][10] All waste must be handled as hazardous.
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Regulatory Compliance: Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.[10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound 95% | 22918-01-0 [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
